Product packaging for 1-(bromomethyl)-4-propoxybenzene(Cat. No.:CAS No. 2606-58-8)

1-(bromomethyl)-4-propoxybenzene

Cat. No.: B1336300
CAS No.: 2606-58-8
M. Wt: 229.11 g/mol
InChI Key: YBQKGOKXPFDCCT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-propoxybenzene (CAS 2606-58-8) is a versatile aromatic ether building block in organic synthesis and medicinal chemistry. With a molecular formula of C10H13BrO and a molecular weight of 229.11 g/mol, this compound features a bromomethyl group attached to a propoxybenzene ring, making it a valuable electrophile for further functionalization . Its primary application lies in nucleophilic substitution reactions, where it readily reacts with hydroxides, cyanides, and amines to introduce new functional groups . The compound itself is commonly prepared via a two-step process involving the Williamson ether synthesis to create a (4-propoxyphenyl)methanol precursor, followed by bromination of the benzylic alcohol . A significant area of research utilizes this compound as a foundational scaffold for developing enzyme inhibitors. Notably, its derivatives have shown promising inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory conditions such as asthma, positioning it as a valuable tool for creating novel anti-inflammatory therapeutics . Beyond medicinal chemistry, it serves as a precursor in materials science for the synthesis of novel materials with tailored properties and has been used as an initiator in controlled radical polymerization . Attention: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B1336300 1-(bromomethyl)-4-propoxybenzene CAS No. 2606-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQKGOKXPFDCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180700
Record name Ether, alpha-bromo-p-tolyl propyl
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2606-58-8
Record name 1-(Bromomethyl)-4-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2606-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, alpha-bromo-p-tolyl propyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, alpha-bromo-p-tolyl propyl
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(bromomethyl)-4-propoxybenzene is a substituted aromatic organic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and inferred physical and spectroscopic characteristics based on closely related analogs. Detailed experimental protocols for its likely synthesis and typical reactions are presented, alongside a discussion of its potential reactivity. The guide aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Predicted Physical Properties of this compound

PropertyValueSource/Basis
Molecular Formula C₁₀H₁₃BrOCalculated
Molecular Weight 229.11 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not AssignedDatabase Search
Appearance Colorless to pale yellow liquid or low-melting solidInferred from analogs
Melting Point Not Determined-
Boiling Point Not Determined-
Density Not Determined-
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone)Inferred from analogs

Synthesis and Experimental Protocols

The primary synthetic route to this compound is expected to be the radical bromination of the benzylic position of 4-propoxytoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a generalized procedure based on established methods for the benzylic bromination of substituted toluenes.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-bromosuccinimide (1.05-1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: The reaction mixture is heated to reflux. The reaction can be promoted by irradiation with a light source (e.g., a sunlamp or a tungsten lamp).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Reactivity and Chemical Behavior

This compound is a benzylic bromide, and its reactivity is dominated by the lability of the carbon-bromine bond. The propoxy group at the para position is an electron-donating group, which can influence the reactivity of the benzylic position.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles.

Signaling Pathway of Reactivity:

Reactivity_Pathway start This compound sn1 Sₙ1 Pathway start->sn1 Polar, Protic Solvent sn2 Sₙ2 Pathway start->sn2 Polar, Aprotic Solvent carbocation Benzylic Carbocation Intermediate sn1->carbocation product Substitution Product sn2->product Concerted carbocation->product nucleophile Nucleophile (e.g., -OH, -OR, -CN, -N₃) nucleophile->sn2 nucleophile->carbocation

Caption: Nucleophilic substitution pathways for this compound.

  • With Oxygen Nucleophiles: Reacts with water to form the corresponding benzyl alcohol, and with alcohols or phenols to form ethers.

  • With Nitrogen Nucleophiles: Reacts with ammonia, primary, and secondary amines to form benzylamines.

  • With Carbon Nucleophiles: Reacts with cyanide ions to form benzyl cyanides, which can be further hydrolyzed to carboxylic acids. It is also a key substrate for Grignard and organolithium reagents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometric features can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.4 ppm. - Benzylic protons (-CH₂Br): A singlet around δ 4.5 ppm. - Propoxy group protons (-OCH₂CH₂CH₃): A triplet around δ 3.9 ppm (α-CH₂), a sextet around δ 1.8 ppm (β-CH₂), and a triplet around δ 1.0 ppm (γ-CH₃).
¹³C NMR - Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm). - Benzylic carbon (-CH₂Br): A signal around δ 33 ppm. - Propoxy group carbons (-OCH₂CH₂CH₃): Signals around δ 70 ppm (α-C), δ 22 ppm (β-C), and δ 10 ppm (γ-C).
Mass Spec. - Molecular ion (M⁺) peaks at m/z 228 and 230 with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). - A significant fragment ion at m/z 149 corresponding to the loss of the bromine atom (M-Br)⁺, which would be the tropylium-like ion.

Applications in Research and Drug Development

Alkoxy-substituted benzyl bromides are valuable intermediates in organic synthesis. The title compound can be used to introduce the 4-propoxybenzyl group into molecules, which can be a key structural motif in various biologically active compounds. The propoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability. While no specific biological activities have been reported for this compound, related alkoxy-substituted aromatic compounds have shown a wide range of activities, including antimicrobial and anticancer properties.

Safety and Handling

Benzylic bromides are generally considered to be lachrymators and skin irritants. They are also alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a potentially useful, yet undercharacterized, chemical intermediate. This guide provides a foundational understanding of its expected chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physical and biological properties, which may open new avenues for its application in synthetic and medicinal chemistry.

Synthesis of 1-(bromomethyl)-4-propoxybenzene from p-Propoxytoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-(bromomethyl)-4-propoxybenzene from p-propoxytoluene via benzylic bromination. This guide details the underlying chemical principles, experimental protocols, and characterization of the final product.

Introduction

The synthesis of this compound from p-propoxytoluene is a key transformation in organic synthesis, providing a versatile intermediate for the introduction of the 4-propoxybenzyl group in the development of new chemical entities. This transformation is typically achieved through a free-radical halogenation at the benzylic position of the p-propoxytoluene. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This guide provides a comprehensive overview of this synthesis, including detailed experimental procedures and characterization data.

Reaction Principle

The core of this synthesis is the selective bromination of the benzylic carbon of p-propoxytoluene. This is a radical chain reaction initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The initiator radical then abstracts a hydrogen atom from the N-Br bond of NBS to generate a bromine radical.

The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group of p-propoxytoluene. This step is highly favored due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low, steady concentration of bromine, thus minimizing competing electrophilic aromatic substitution on the electron-rich benzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material p-PropoxytolueneCommercially Available
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Commercially Available
Solvent Carbon Tetrachloride (CCl4) or 1,2-DichlorobenzeneCommercially Available
Reaction Temperature Reflux (approx. 77 °C for CCl4) or 80 °C[1][2]
Reaction Time 8 hours[1][2]
Reported Yield 90-92%[1][2]
Purification Method Recrystallization or Column Chromatography[1]

Detailed Experimental Protocols

Two effective protocols for the synthesis of this compound are presented below.

Protocol 1: Using AIBN in Carbon Tetrachloride[1]

This protocol is based on a standard Wohl-Ziegler bromination procedure.

Materials:

  • p-Propoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of p-propoxytoluene in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

  • The reaction mixture is refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., hexane) to afford this compound as a crystalline solid.

Protocol 2: Using AIBN in 1,2-Dichlorobenzene[2]

This protocol offers an alternative solvent to the ozone-depleting carbon tetrachloride.

Materials:

  • p-Propoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • 1,2-Dichlorobenzene

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-propoxytoluene in 1,2-dichlorobenzene.

  • Add N-bromosuccinimide (2.0 equivalents) and AIBN (0.04 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the succinimide by-product by filtration.

  • The solvent is removed under vacuum.

  • The residue is purified by silica gel column chromatography to yield pure this compound.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix p-propoxytoluene, NBS, and AIBN in solvent start->reagents heat Heat to reflux or 80°C for 8 hours reagents->heat cool Cool to room temperature heat->cool filter Filter to remove succinimide cool->filter concentrate Concentrate the filtrate filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Radical Chain Mechanism

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator AIBN or BPO initiator_radical Initiator Radical initiator->initiator_radical Heat/Light Br_radical Bromine Radical (Br•) initiator_radical->Br_radical + NBS p_propoxytoluene p-Propoxytoluene NBS NBS Br_radical->p_propoxytoluene benzyl_radical Benzylic Radical p_propoxytoluene->benzyl_radical + Br• Br2 Br₂ benzyl_radical->Br2 product This compound benzyl_radical->product + Br₂ product->Br_radical generates new Br• rad1 Radical stable_product Stable Product rad1->stable_product rad2 Radical rad2->stable_product

Caption: Radical chain mechanism for the benzylic bromination of p-propoxytoluene.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the propoxy group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen), aromatic protons in the para-substituted region, and a singlet for the benzylic methylene protons. The benzylic protons (-CH₂Br) are expected to appear as a singlet at approximately 4.3-4.5 ppm.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three carbons of the propoxy group, the four unique carbons of the benzene ring, and the benzylic carbon.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and show a characteristic isotopic pattern for a monobrominated compound.

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis.

References

1-(bromomethyl)-4-propoxybenzene IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(bromomethyl)-4-propoxybenzene: IUPAC Name, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a para-substituted aromatic compound of interest in organic synthesis and potential applications in drug discovery and materials science. Due to its bifunctional nature, possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves as a valuable building block for the introduction of the 4-propoxybenzyl moiety.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a benzene ring substituted at the 1 and 4 positions with a bromomethyl (-CH₂Br) group and a propoxy (-OCH₂CH₂CH₃) group, respectively.

Chemical Structure:

Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₃BrO-
Molecular Weight 229.11 g/mol Calculated
Appearance Colorless to pale yellow liquidBy analogy to similar compounds
Boiling Point > 250 °CEstimated to be higher than 1-bromo-4-propoxybenzene (approx. 245 °C)
Density ~1.3 g/cm³Estimated to be similar to related brominated aromatic ethers
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone)Typical for aryl bromides and ethers

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. These methods leverage fundamental and well-established organic reactions.

Route A: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the standard method for this transformation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Route B: Williamson Ether Synthesis from 4-(Bromomethyl)phenol

This alternative synthesis involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily available starting material.

Experimental Protocol:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and stir the suspension.

  • Alkylation: To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting phenol is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the desired this compound.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the two proposed synthetic routes for this compound.

Synthesis_Route_A start 4-Propoxytoluene product This compound start->product Benzylic Bromination reagents NBS, AIBN Heat

Caption: Synthetic Route A: Benzylic Bromination.

Synthesis_Route_B start 4-(Bromomethyl)phenol product This compound start->product Williamson Ether Synthesis reagents 1-Bromopropane, K₂CO₃

Caption: Synthetic Route B: Williamson Ether Synthesis.

Potential Applications in Research and Development

This compound is a versatile intermediate for organic synthesis. The benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions, allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates, including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

In materials science, this compound can be used in the synthesis of polymers and functional materials where the 4-propoxybenzyl group can impart specific properties such as thermal stability or liquid crystalline behavior.

Safety and Handling

As a benzylic bromide, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

A Technical Guide to the Spectroscopic Analysis of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(bromomethyl)-4-propoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles. This document also outlines standardized experimental protocols for obtaining such spectra and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.32Doublet2H~8.5Ar-H (ortho to -CH₂Br)
~6.88Doublet2H~8.5Ar-H (ortho to -OPr)
~4.50Singlet2H--CH₂ Br
~3.92Triplet2H~6.6-OCH₂ CH₂CH₃
~1.80Sextet2H~7.4-OCH₂CH₂ CH₃
~1.03Triplet3H~7.4-OCH₂CH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~158.5C -OPr
~131.0C -CH₂Br
~130.0Ar-C H (ortho to -CH₂Br)
~115.0Ar-C H (ortho to -OPr)
~69.7-OC H₂CH₂CH₃
~33.5-C H₂Br
~22.5-OCH₂C H₂CH₃
~10.5-OCH₂CH₂C H₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch
~1610, 1510StrongAromatic C=C Bending
~1245StrongAryl-O-Alkyl Ether C-O Stretch (asymmetric)
~1040StrongAryl-O-Alkyl Ether C-O Stretch (symmetric)
~1220Medium-CH₂-Br Wagging
~820Strongp-disubstituted benzene C-H out-of-plane bend
~620MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
  • Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
230/232High[M]⁺ (Molecular ion peak, bromine isotope pattern)
151High[M - Br]⁺
121Medium[M - Br - C₃H₆]⁺ or [C₇H₇O]⁺
107Medium[M - Br - C₃H₇]⁺
93Medium[C₆H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar organic compounds).[1]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[1]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount of the solid sample (a few milligrams) into a clean vial.

    • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[3]

    • Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, more dilute sample. If the peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.[3]

    • After analysis, clean the salt plate with a dry solvent and store it in a desiccator.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

    • The sample is vaporized in a high vacuum environment.[4]

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]

    • This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (radical cation).[6]

  • Mass Analysis and Detection:

    • The newly formed ions are accelerated by an electric field into the mass analyzer.[6]

    • The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[6]

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.[5] The most intense peak is designated as the base peak with 100% relative abundance.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolving, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR NMR Data (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Data (Functional Groups) IR->Data_IR Data_MS MS Data (Molecular Weight, Fragmentation) MS->Data_MS Interpretation Data Interpretation & Structure Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Final Structure Interpretation->Structure

Caption: A flowchart of the spectroscopic analysis process.

References

Solubility Profile of 1-(bromomethyl)-4-propoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(bromomethyl)-4-propoxybenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from the structurally analogous compound, 4-bromobenzyl bromide, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside logical workflows visualized with Graphviz diagrams.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, a haloalkane, is a polar molecule due to the presence of the bromine and oxygen atoms. However, the bulky nonpolar benzene ring and propoxy group also contribute significantly to its overall character. Consequently, it is expected to be soluble in a range of organic solvents and sparingly soluble in water.

Data Presentation: Solubility of a Structural Analog

As a close structural analog, the solubility of 4-bromobenzyl bromide can provide an initial estimate for the behavior of this compound. It is important to note that the propoxy group in the target compound will influence its polarity and hydrogen bonding capabilities, potentially altering its solubility profile compared to the analog.

Solvent ClassificationSolventSolubility of 4-bromobenzyl bromide
Protic Solvents Ethanol (hot)Soluble
Ethanol (cold)Sparingly Soluble
Glacial Acetic AcidSoluble
Aprotic Solvents Diethyl EtherSoluble
DichloromethaneSoluble
BenzeneSoluble
Carbon DisulfideSoluble
Aqueous Solvent WaterSparingly Soluble

Table 1: Qualitative solubility of 4-bromobenzyl bromide in various organic solvents. This data is presented as a proxy for this compound due to the lack of specific data for the latter.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for various applications in research and development. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • Test tubes

  • Vortex mixer

  • Pipettes

  • Spatula

  • Compound of interest (e.g., this compound)

  • A selection of organic solvents

Procedure:

  • Add approximately 10-20 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

  • If the solid has not dissolved, add another 1 mL of the solvent and repeat the agitation.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

  • Scintillation vials with caps

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution by adding an excess amount of the compound to a scintillation vial containing a known volume of the solvent.

  • Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

  • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dissolved solid is achieved.

  • Weigh the dish or vial containing the dried solute.

  • Calculate the solubility in mg/mL or mol/L using the following formula:

    Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant in mL)

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

G Qualitative Solubility Assessment Workflow start Start add_compound Add 10-20 mg of compound to test tube start->add_compound add_solvent_1ml Add 1 mL of solvent add_compound->add_solvent_1ml vortex Vortex for 30-60 seconds add_solvent_1ml->vortex observe Visually inspect for dissolution vortex->observe add_more_solvent Add another 1 mL of solvent observe->add_more_solvent Not completely dissolved soluble Record as 'Soluble' observe->soluble Completely dissolved insoluble Record as 'Insoluble' observe->insoluble No dissolution after multiple additions add_more_solvent->vortex end End soluble->end partially_soluble Record as 'Partially Soluble' insoluble->end

Caption: Workflow for qualitative solubility determination.

G Quantitative Solubility Determination (Gravimetric Method) start Start prepare_saturated Prepare saturated solution (excess solute in known volume of solvent) start->prepare_saturated equilibrate Equilibrate in constant temperature shaker bath (24-48h) prepare_saturated->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw known volume of supernatant through a syringe filter settle->filter transfer Transfer to pre-weighed container filter->transfer evaporate Evaporate solvent to dryness transfer->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility (mg/mL or mol/L) weigh->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding a compound's solubility is a critical first step. Poor solubility can hinder absorption and bioavailability, rendering a potentially effective drug candidate useless. The logical relationship between solubility and drug development progression is illustrated below.

G Solubility in the Drug Development Cascade compound Drug Candidate (e.g., this compound) solubility Solubility Assessment compound->solubility formulation Formulation Development solubility->formulation Sufficient Solubility fail Development Failure solubility->fail Poor Solubility preclinical Preclinical Studies (in vitro & in vivo) formulation->preclinical clinical Clinical Trials preclinical->clinical market Market Approval clinical->market

Caption: The critical role of solubility in drug development.

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. While direct quantitative data remains elusive, the provided information on a structural analog and detailed experimental protocols will empower researchers to effectively characterize this compound for their specific applications.

References

Stability and Storage of 1-(bromomethyl)-4-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(bromomethyl)-4-propoxybenzene. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, general principles of benzylic halide reactivity, and established protocols for stability testing.

Core Concepts: Chemical Stability

This compound belongs to the class of benzylic bromides. The reactivity and, consequently, the stability of this compound are largely dictated by the C-Br bond at the benzylic position. This bond is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation or radical. This inherent reactivity makes the compound prone to degradation via several pathways, primarily nucleophilic substitution and elimination reactions.

Factors Influencing Stability:
  • Nucleophiles: The presence of nucleophiles, such as water, alcohols, amines, and bases, can lead to rapid degradation through SN1 or SN2 substitution reactions.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.

  • Light: Exposure to light, particularly UV light, can initiate free-radical chain reactions, leading to polymerization or other degradation products.

  • Moisture: As a potent nucleophile, water can hydrolyze the compound to the corresponding benzylic alcohol and hydrobromic acid.

Recommended Storage and Handling

To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following recommendations are based on best practices for reactive benzylic halides.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Minimizes the rate of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Light Protect from light. Use amber or opaque containers.Avoids light-induced degradation.
Container Use tightly sealed containers made of inert materials (e.g., glass).Prevents contamination and reaction with container materials.
Incompatible Materials Store away from strong oxidizing agents, bases, amines, and alcohols.[1]Avoids rapid decomposition and potentially hazardous reactions.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic substitution.

DegradationPathways A This compound B (4-propoxyphenyl)methanol A->B Hydrolysis C Nucleophilic Substitution Product A->C Substitution Nu Nucleophile (Nu-) H2O Water (H2O) StabilityTestingWorkflow cluster_0 1. Sample Preparation cluster_1 2. Stress Conditions cluster_2 3. Time Points cluster_3 4. Analysis cluster_4 5. Data Evaluation Prep Prepare samples of This compound Temp Elevated Temperature (e.g., 40°C, 60°C) Prep->Temp Humidity High Humidity (e.g., 75% RH) Prep->Humidity Light Photostability Chamber (ICH Q1B) Prep->Light Solution Solution Stability (e.g., in acetonitrile, water) Prep->Solution T0 T = 0 Temp->T0 Humidity->T0 Light->T0 Solution->T0 T1 T = 1 week T0->T1 T2 T = 2 weeks T1->T2 T4 T = 4 weeks T2->T4 HPLC HPLC-UV/MS for purity and degradation products T4->HPLC NMR NMR for structural elucidation of degradants HPLC->NMR Eval Determine degradation rate and identify degradants NMR->Eval

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and safety precautions for 1-(bromomethyl)-4-propoxybenzene, a benzylic bromide derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related analogues, such as 1-(bromomethyl)-4-ethoxybenzene, and the broader class of benzylic bromides to provide a comprehensive overview of potential risks and safe handling protocols. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance, sharing toxicological properties with other benzylic bromides. The primary hazards are associated with its reactivity as an alkylating agent.

GHS Classification (Anticipated, based on analogues):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.

Note: This classification is extrapolated from data for structurally similar compounds and should be treated as a precautionary guideline.

Toxicological Profile

Benzylic bromides are known irritants and lachrymators (tear-inducing agents)[1][2][3]. Their toxicity stems from their ability to act as alkylating agents, reacting with nucleophilic functional groups in biological molecules like DNA, RNA, and proteins. This can lead to cellular damage and potential mutagenicity[4].

Quantitative Toxicity Data (for 1-bromo-4-(bromomethyl)benzene):

EndpointSpeciesRouteValue
LD50RabbitDermal>= 2000 mg/kg

Source: Safety Data Sheet for Benzene, 1-bromo-4-(bromomethyl)-[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound and related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecification
Eye ProtectionChemical safety goggles and a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.
Body ProtectionA chemical-resistant laboratory coat, long pants, and closed-toe shoes.
Respiratory ProtectionUse in a certified chemical fume hood. If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls

All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or dust. Use non-sparking tools and ensure adequate ventilation.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]

Spill and Leak Procedures
  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up large spills without appropriate training and equipment.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizing a Proactive Approach to Safety

The following diagrams illustrate key logical relationships and workflows for ensuring safety when working with this compound.

Hazard_Identification_and_Mitigation_Workflow Hazard Identification and Mitigation Workflow cluster_pre_experiment Pre-Experiment Planning cluster_experiment Experiment Execution cluster_post_experiment Post-Experiment Review Literature & SDS (Analogues) Review Literature & SDS (Analogues) Assess Risks Assess Risks Review Literature & SDS (Analogues)->Assess Risks Select PPE & Engineering Controls Select PPE & Engineering Controls Assess Risks->Select PPE & Engineering Controls Handle in Fume Hood Handle in Fume Hood Select PPE & Engineering Controls->Handle in Fume Hood Monitor for Exposure Monitor for Exposure Handle in Fume Hood->Monitor for Exposure Decontaminate Work Area Decontaminate Work Area Monitor for Exposure->Decontaminate Work Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Work Area->Dispose of Waste Properly

Caption: A workflow for identifying and mitigating hazards associated with this compound.

Emergency_Response_Protocol Emergency Response Protocol Exposure Event Exposure Event Remove from Source Remove from Source Exposure Event->Remove from Source Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident

Caption: A protocol for responding to an emergency involving this compound.

Generalized Signaling Pathway of Toxicity for Benzylic Bromides

As alkylating agents, benzylic bromides like this compound can exert their toxicity by covalently modifying biological macromolecules. The following diagram illustrates this general mechanism.

Alkylating_Agent_Toxicity_Pathway Generalized Toxicity Pathway of a Benzylic Bromide Benzylic Bromide Benzylic Bromide Cellular Nucleophiles Cellular Nucleophiles Benzylic Bromide->Cellular Nucleophiles Alkylation DNA Adducts DNA Adducts Cellular Nucleophiles->DNA Adducts e.g., DNA bases Protein Adducts Protein Adducts Cellular Nucleophiles->Protein Adducts e.g., Cys, His residues Mutagenesis Mutagenesis DNA Adducts->Mutagenesis Enzyme Inhibition Enzyme Inhibition Protein Adducts->Enzyme Inhibition Cellular Dysfunction / Apoptosis Cellular Dysfunction / Apoptosis Mutagenesis->Cellular Dysfunction / Apoptosis Enzyme Inhibition->Cellular Dysfunction / Apoptosis

References

An In-depth Technical Guide to the Benzylic Bromination of 4-Propoxytoluene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and relevant data for the benzylic bromination of 4-propoxytoluene. This reaction is a cornerstone of synthetic chemistry, enabling the functionalization of the benzylic position for the synthesis of various pharmaceutical and chemical intermediates.

Core Reaction Mechanism: Free-Radical Halogenation

The benzylic bromination of 4-propoxytoluene proceeds via a free-radical chain mechanism, most commonly facilitated by N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][2] This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][3] The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds, further favoring this reaction pathway.[3]

The mechanism is characterized by three distinct stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of the radical initiator or the N-Br bond of NBS to generate a small number of radicals.[4] These radicals initiate the chain reaction. In the presence of trace amounts of HBr, NBS can also produce a low, steady concentration of molecular bromine (Br₂).[3][5] UV light or heat then cleaves the Br-Br bond homolytically to form two bromine radicals (Br•).[3][6]

  • Propagation: This is a two-step cyclic process.

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-propoxytoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 4-propoxybenzyl radical and hydrogen bromide (HBr).[4]

    • The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired product, 4-propoxybenzyl bromide, and a new bromine radical, which continues the chain reaction.[4][6]

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

The use of NBS is critical for the success of this reaction as it maintains a very low concentration of Br₂.[1][3] This suppresses competitive electrophilic addition reactions to the aromatic ring, which would be favored at higher Br₂ concentrations.[2]

Reaction Pathway Diagram

G Mechanism of Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Initiator (AIBN or hv) I2 2 R• I1->I2 Homolysis I3 R• + HBr I4 RH + Br• I3->I4 Br_radical_in Br• I4->Br_radical_in P1 4-Propoxytoluene P2 4-propoxybenzyl radical (Resonance Stabilized) P1->P2 Hydrogen Abstraction HBr HBr P1->HBr P3 4-Propoxybenzyl Bromide (Product) P2->P3 Reaction with Br₂ Br_radical_out Br• P2->Br_radical_out Propagates Chain Br_radical_in->P2 Br2 Br₂ Br2->P3 T1 Br• + Br• → Br₂ T2 Benzylic• + Br• → Product T3 2 Benzylic• → Dimer

Caption: Free-radical mechanism for the benzylic bromination of 4-propoxytoluene.

Experimental Protocols

While specific protocols for 4-propoxytoluene are not extensively published, a general and reliable procedure can be adapted from methods used for similarly substituted toluenes. The Wohl-Ziegler reaction is the most common approach.[1][2]

General Protocol for Benzylic Bromination using NBS

Materials:

  • 4-Propoxytoluene (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

  • Radical Initiator: Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)[7][8] (Note: Carbon tetrachloride (CCl₄) was traditionally used but is now phased out due to toxicity[1][2])

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-propoxytoluene and the chosen solvent (e.g., CH₃CN).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent, e.g., ~82°C for acetonitrile) with vigorous stirring. The reaction can be monitored by TLC or GC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • The succinimide byproduct will precipitate. Remove it by vacuum filtration and wash the solid with a small amount of cold solvent.

    • Combine the filtrate and washings. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or succinimide.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography on silica gel to yield pure 4-propoxybenzyl bromide.

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Combine 4-propoxytoluene, solvent, NBS, and AIBN in a flask. start->setup reaction 2. Heating & Reflux - Heat the mixture to reflux with stirring. - Monitor reaction progress. setup->reaction cooldown 3. Cooldown - Cool the flask to room temperature, then in an ice bath. reaction->cooldown filtration 4. Filtration - Filter off the solid succinimide byproduct. cooldown->filtration wash 5. Aqueous Work-up - Wash the filtrate with H₂O and NaHCO₃ solution. filtration->wash dry 6. Drying - Dry the organic layer over anhydrous MgSO₄. wash->dry evaporation 7. Solvent Removal - Filter and evaporate the solvent under reduced pressure. dry->evaporation purification 8. Purification - Purify the crude product via recrystallization or chromatography. evaporation->purification end End Product: 4-Propoxybenzyl Bromide purification->end

Caption: A typical experimental workflow for benzylic bromination.

Quantitative Data

Quantitative data for the benzylic bromination of 4-propoxytoluene specifically is scarce in the literature. However, data from analogous reactions with substituted toluenes provides a strong indication of expected yields and conditions. The electron-donating nature of the propoxy group is not expected to significantly hinder the radical mechanism at the benzylic position, provided appropriate radical conditions are maintained.

SubstrateBrominating AgentInitiator/ConditionsSolventYield (%)Reference
TolueneNBSAIBN, heatCCl₄High[9]
Ethyl 4-methylbenzoateLiquid BromineHeat (136-140°C)None~86%[10]
p-Toluic AcidNBSVisible Light (10W LED)CH₃CN77% (mean)[8]
2,6,7-trimethyl-quinazolinoneNBSPhoto-initiatedCH₂Cl₂80%[7]
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN, 80°C1,2-Dichlorobenzene90%[11]

Table 1: Reported yields for benzylic bromination of various toluene derivatives.

The data indicates that high yields are achievable for a range of substituted toluenes under various conditions. For 4-propoxytoluene, yields in the range of 75-90% can be reasonably expected with an optimized procedure. The choice of solvent has evolved, with safer alternatives like acetonitrile, dichloromethane, and 1,2-dichlorobenzene replacing the historically used but toxic carbon tetrachloride.[7][8][11]

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzene, an aromatic ether, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its reactivity is largely dictated by the electron-donating propoxy group, which activates the benzene ring towards electrophilic attack and directs incoming substituents to the ortho and para positions. This guide provides a comprehensive overview of the core electrophilic substitution reactions of 4-propoxybenzene, including nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these reactions.

The propoxy group, an ortho-, para-director, significantly influences the regioselectivity of these reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate, also known as the arenium ion or sigma complex, formed during the substitution process. The lone pair of electrons on the oxygen atom of the propoxy group can be delocalized into the benzene ring, creating areas of high electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Core Electrophilic Substitution Reactions

The primary electrophilic substitution reactions of 4-propoxybenzene are summarized below. While specific quantitative data for 4-propoxybenzene is not extensively available in the literature, the reactivity is analogous to that of anisole (methoxybenzene), a closely related and well-studied compound. The data presented for anisole can be considered a reliable indicator of the expected outcomes for 4-propoxybenzene.

General Mechanism of Electrophilic Aromatic Substitution

The fundamental mechanism for electrophilic aromatic substitution on 4-propoxybenzene proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate.

Electrophilic Aromatic Substitution Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Propoxybenzene 4-Propoxybenzene Sigma_Complex Sigma Complex (Arenium Ion) 4-Propoxybenzene->Sigma_Complex Attack by pi-electrons Electrophile E+ Electrophile->Sigma_Complex Ortho_Product Ortho-substituted Sigma_Complex->Ortho_Product Deprotonation Para_Product Para-substituted Sigma_Complex->Para_Product Deprotonation Proton H+ Sigma_Complex->Proton

Caption: General mechanism of electrophilic aromatic substitution on 4-propoxybenzene.

Nitration

Nitration of 4-propoxybenzene introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating and ortho-, para-directing nature of the propoxy group, the reaction is expected to be rapid and yield a mixture of 2-nitro-4-propoxybenzene and 4-nitro-1-propoxybenzene.

Quantitative Data (Based on analogy with Anisole)

ReactionElectrophileReagents & ConditionsMajor ProductsIsomer Ratio (ortho:para)Yield
NitrationNO₂⁺HNO₃, H₂SO₄, 0-10 °C2-Nitro-4-propoxybenzene, 4-Nitro-1-propoxybenzene~30:70High

Experimental Protocol (General Procedure)

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Reaction: To the chilled nitrating mixture, add 4-propoxybenzene dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours). Pour the mixture onto crushed ice.

  • Work-up: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to separate the ortho and para isomers.

Nitration Workflow Start Start Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prepare_Nitrating_Mix Add_Substrate Add 4-Propoxybenzene (0-10 °C) Prepare_Nitrating_Mix->Add_Substrate Reaction_Stir Stir at Room Temperature Add_Substrate->Reaction_Stir Quench Pour onto Ice Reaction_Stir->Quench Filter_Wash Filter and Wash Product Quench->Filter_Wash Dry Dry Product Filter_Wash->Dry Purify Recrystallize to Separate Isomers Dry->Purify End End Purify->End

Caption: Experimental workflow for the nitration of 4-propoxybenzene.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination, for instance, is typically achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃ or in a polar solvent like acetic acid. The reaction is expected to be highly regioselective, favoring the para-substituted product due to the steric hindrance of the propoxy group at the ortho positions.

Quantitative Data (Based on analogy with Anisole)

ReactionElectrophileReagents & ConditionsMajor ProductsIsomer Ratio (ortho:para)Yield
BrominationBr⁺Br₂, FeBr₃ or Acetic Acid, Room Temp.2-Bromo-4-propoxybenzene, 4-Bromo-1-propoxybenzene~10:90High

Experimental Protocol (General Procedure for Bromination)

  • Dissolution: Dissolve 4-propoxybenzene in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent like carbon tetrachloride if using a Lewis acid).

  • Addition of Bromine: To the stirred solution, add a solution of bromine in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: Continue stirring until the reaction is complete, which can be monitored by the persistence of the bromine color.

  • Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine. If a Lewis acid was used, the mixture should be washed with water.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.

Halogenation Logical Relationship Substrate 4-Propoxybenzene Reaction Electrophilic Aromatic Substitution Substrate->Reaction Reagent Halogen (e.g., Br2) Reagent->Reaction Catalyst Lewis Acid (optional) or Polar Solvent Catalyst->Reaction Para_Product Para-Halogenated Product (Major) Reaction->Para_Product Ortho_Product Ortho-Halogenated Product (Minor) Reaction->Ortho_Product

Caption: Logical relationship in the halogenation of 4-propoxybenzene.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). A significant drawback of this reaction is the potential for carbocation rearrangements to form more stable carbocations, leading to a mixture of products. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. Using a bulky alkylating agent can favor para-substitution due to steric hindrance.

Quantitative Data (General Expectation)

ReactionElectrophileReagents & ConditionsMajor ProductsIsomer Ratio (ortho:para)Yield
AlkylationR⁺ (Carbocation)Alkyl Halide, AlCl₃Mixture of alkylated products (ortho, para, and rearranged)Variable, para favored with bulky groupsModerate to High

Experimental Protocol (General Procedure)

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in an excess of 4-propoxybenzene (which can also act as the solvent) in a flask equipped with a stirrer and a reflux condenser.

  • Alkyl Halide Addition: Add the alkyl halide dropwise to the stirred suspension at a controlled temperature (often at or below room temperature).

  • Reaction: After the addition, the mixture is stirred for a period of time, sometimes with gentle heating, to complete the reaction.

  • Work-up: The reaction mixture is cooled and then cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried. The product is isolated by fractional distillation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acyl-substituted product is less reactive than the starting material, preventing polyacylation. The reaction is highly regioselective, with the para-isomer being the predominant product.

Quantitative Data (Based on analogy with Anisole)

ReactionElectrophileReagents & ConditionsMajor ProductsIsomer Ratio (ortho:para)Yield
AcylationR-C=O⁺ (Acylium ion)Acyl Halide/Anhydride, AlCl₃4-PropoxyacetophenoneHighly para-selective (>95%)High

Experimental Protocol (General Procedure for Acetylation)

  • Complex Formation: In a dry flask, add anhydrous aluminum chloride to a solvent such as dichloromethane or nitrobenzene, followed by the dropwise addition of acetyl chloride, keeping the temperature low.

  • Substrate Addition: To this stirred mixture, add 4-propoxybenzene dropwise at a controlled temperature.

  • Reaction: The reaction mixture is then stirred at room temperature or with gentle heating for a specified duration.

  • Work-up: The mixture is poured onto ice-cold dilute hydrochloric acid to hydrolyze the aluminum complex.

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and the solvent evaporated. The resulting 4-propoxyacetophenone can be purified by recrystallization or distillation.

Acylation_vs_Alkylation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation Alkylation Alkyl Halide + AlCl3 Carbocation Carbocation Intermediate Alkylation->Carbocation Rearrangement Rearrangement Possible Carbocation->Rearrangement Alkylation_Products Mixture of Products Carbocation->Alkylation_Products Rearrangement->Alkylation_Products Polyalkylation Polyalkylation Possible Alkylation_Products->Polyalkylation Acylation Acyl Halide + AlCl3 Acylium_Ion Acylium Ion Intermediate Acylation->Acylium_Ion No_Rearrangement No Rearrangement Acylium_Ion->No_Rearrangement Acylation_Product Single Major Product (para-isomer) Acylium_Ion->Acylation_Product No_Polyacylation No Polyacylation Acylation_Product->No_Polyacylation

Caption: Comparison of Friedel-Crafts Alkylation and Acylation pathways.

Conclusion

Potential Applications of 1-(bromomethyl)-4-propoxybenzene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-propoxybenzene is a versatile, yet underexplored, synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive benzylic bromide and a lipophilic propoxy group makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide explores the core applications of this compound, detailing its potential use in the construction of diverse molecular scaffolds. While direct biological data on this specific compound is limited in publicly available literature, this document extrapolates its potential from the well-established roles of its constituent functional groups in drug design and discovery. We provide detailed hypothetical experimental protocols, summarize relevant quantitative data from structurally similar compounds, and present visualizations of synthetic and biological pathways to guide researchers in harnessing the potential of this valuable chemical entity.

Introduction: The Medicinal Chemistry Context

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Success in this endeavor often hinges on the availability of versatile chemical building blocks that can be readily incorporated into diverse molecular architectures. This compound emerges as such a candidate, offering a strategic combination of features:

  • The Benzylic Bromide Moiety: This functional group is a highly reactive electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-propoxybenzyl group onto a wide range of nucleophilic scaffolds, such as amines, phenols, thiols, and carbanions. This is a common strategy for building molecular complexity in drug discovery programs.

  • The 4-Propoxybenzene Moiety: The propoxy group imparts several desirable characteristics to a potential drug candidate. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The alkoxybenzene motif is a common feature in many approved drugs and is known to engage in favorable interactions with various biological targets. The introduction of bromine into a molecule can also influence its pharmacokinetic and pharmacodynamic properties, sometimes leading to enhanced potency or altered metabolism.[1][2]

This guide will focus on the potential applications of this compound as a synthetic intermediate for the creation of new chemical entities with potential therapeutic value.

Potential Therapeutic Targets and Applications

While no specific biological activity has been extensively reported for derivatives of this compound, the structural motifs it can generate are prevalent in molecules targeting a range of diseases. Based on the known activities of compounds containing alkoxybenzene and benzyl-substituted moieties, potential therapeutic areas for derivatives of this compound could include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature alkoxybenzene groups that occupy hydrophobic pockets in the target protein. For instance, alkoxy flavone derivatives have shown antitumor activity through the activation of caspases.[3][4]

  • Infectious Diseases: The lipophilicity imparted by the propoxy group can be advantageous for developing antibacterial and antifungal agents that need to penetrate microbial cell walls.

  • Inflammation and Immunology: Alkoxy-substituted aromatic rings are found in a number of anti-inflammatory compounds. For example, derivatives of 2,4,5-trimethylpyridin-3-ol with alkoxy groups have been investigated for their activity against inflammatory bowel disease.

  • Central Nervous System (CNS) Disorders: The ability to tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier. Substituted phenethylamines and related structures with alkoxy groups are well-known classes of CNS-active compounds.[5]

Synthetic Utility and Experimental Protocols

The primary utility of this compound in medicinal chemistry is as an alkylating agent. Its benzylic bromide is susceptible to SN2 displacement by a variety of nucleophiles. Below are detailed, representative experimental protocols for key transformations.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This reaction is fundamental for the synthesis of diaryl ethers, a common motif in bioactive molecules.

Experimental Protocol:

  • To a solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.1 eq.) is added, and the reaction mixture is heated to 60 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water (3x) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-propoxybenzyl ether.[6][7]

N-Alkylation of Heterocycles

This protocol is applicable to a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and indoles, which are privileged scaffolds in medicinal chemistry.

Experimental Protocol:

  • To a solution of the N-heterocycle (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.1 eq.) in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).

  • The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the N-(4-propoxybenzyl) heterocycle.

Quantitative Data from Structurally Related Compounds

To provide a perspective on the potential biological activity of molecules derived from this compound, the following table summarizes the in vitro activity of structurally related compounds containing alkoxybenzene moieties. It is important to note that this data is for illustrative purposes and the activity of new derivatives will be highly dependent on the overall molecular structure.

Compound ClassTarget/AssayRepresentative IC₅₀/GI₅₀ (µM)Reference
Alkoxy Flavone DerivativesAntitumor (MCF-7 cell line)3.17 - 10.78[3][4]
4-(4-Benzyloxy)phenoxypiperidinesLSD1 Inhibition4
4-Substituted Benzophenone EthersAntileishmanial (L. major)1.19 - 82.30 (µg/mL)[2]

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate library.

G start This compound reaction1 Williamson Ether Synthesis (K2CO3, DMF) start->reaction1 reaction2 N-Alkylation (NaH, THF) start->reaction2 reaction3 S-Alkylation (Base, Solvent) start->reaction3 phenol Phenolic Scaffold phenol->reaction1 heterocycle N-Heterocyclic Scaffold heterocycle->reaction2 thiol Thiol-containing Scaffold thiol->reaction3 product1 O-Linked Library reaction1->product1 product2 N-Linked Library reaction2->product2 product3 S-Linked Library reaction3->product3 bioassay Biological Screening (e.g., Kinase Assays, Cell Viability) product1->bioassay product2->bioassay product3->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

Synthetic workflow for library generation.
Hypothetical Signaling Pathway

Derivatives of this compound could potentially be designed to inhibit a signaling pathway implicated in cancer, such as the Raf-MEK-ERK pathway. The 4-propoxybenzyl moiety could be designed to bind to a hydrophobic pocket of a kinase like BRAF.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Hypothetical Inhibitor (Derived from 1-(bromomethyl)- 4-propoxybenzene) Inhibitor->BRAF  Inhibition

Hypothetical inhibition of the BRAF pathway.

Conclusion

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its straightforward reactivity, combined with the favorable physicochemical properties it can impart to a molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While direct biological data for this specific compound is scarce, the principles of medicinal chemistry and the known bioactivities of related structures strongly suggest that derivatives of this compound are worthy of further investigation in drug discovery programs. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate.

References

Synthesis of 1-(bromomethyl)-4-propoxybenzene: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 1-(bromomethyl)-4-propoxybenzene, a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for analogous transformations, and outlines detailed experimental protocols. The synthesis of this compound is primarily approached through two main pathways: the radical bromination of 4-propoxytoluene and the conversion of 4-propoxybenzyl alcohol into the corresponding bromide.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions. The reaction is typically carried out in a non-polar solvent to suppress competitive electrophilic aromatic bromination.

4-Propoxytoluene 4-Propoxytoluene This compound This compound 4-Propoxytoluene->this compound Radical Bromination Reagents NBS, Radical Initiator (AIBN/BPO) Solvent (e.g., CCl4, Cyclohexane) Heat or Light Reagents->this compound

Caption: Synthetic Route 1: Benzylic Bromination.

Route 2: Conversion of 4-Propoxybenzyl Alcohol

This pathway utilizes 4-propoxybenzyl alcohol as the starting material, which is then converted to the target benzyl bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and reagents for the Appel reaction, such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). These methods generally proceed via nucleophilic substitution.

cluster_reagents Reagents 4-Propoxybenzyl Alcohol 4-Propoxybenzyl Alcohol This compound This compound 4-Propoxybenzyl Alcohol->this compound Nucleophilic Substitution PBr3 PBr3 PBr3->this compound SOBr2 SOBr2 SOBr2->this compound PPh3 / CBr4 PPh3 / CBr4 (Appel Reaction) PPh3 / CBr4->this compound

Caption: Synthetic Route 2: From 4-Propoxybenzyl Alcohol.

Quantitative Data Summary

Starting MaterialReagentsProductYield (%)Reference
4-MethylbenzonitrileNBS, AIBN, CCl₄4-(Bromomethyl)benzonitrile90%[1]
Substituted Benzyl AlcoholPBr₃, DCMSubstituted Benzyl Bromide>90% (typical)[2][3]
General AlcoholPPh₃, CBr₄, DCMAlkyl BromideHigh (typical)[4][5]

Experimental Protocols

The following are detailed, representative experimental protocols for the two primary synthetic routes. These protocols are adapted from established procedures for structurally similar compounds and should be considered as a starting point for optimization.

Protocol 1: Benzylic Bromination of 4-Propoxytoluene with NBS

This protocol is adapted from the benzylic bromination of 4-methylbenzonitrile.[1]

Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve Dissolve 4-propoxytoluene in CCl4 Add_NBS_AIBN Add NBS and AIBN Dissolve->Add_NBS_AIBN Reflux Reflux the mixture (e.g., 8 hours) Add_NBS_AIBN->Reflux Cool Cool the reaction mixture Reflux->Cool Filter Filter to remove succinimide Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Recrystallize Recrystallize or purify by chromatography Concentrate->Recrystallize

Caption: Workflow for Benzylic Bromination.

Materials:

  • 4-Propoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxytoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.05 equivalents) to the solution.

  • Heat the mixture to reflux and maintain reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC. The reaction can be initiated with a UV lamp if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Protocol 2: Conversion of 4-Propoxybenzyl Alcohol with PBr₃

This protocol is a general procedure for the conversion of primary alcohols to bromides using phosphorus tribromide.[2][3]

Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve_Alcohol Dissolve 4-propoxybenzyl alcohol in a solvent (e.g., DCM, ether) Cool Cool the solution to 0°C Dissolve_Alcohol->Cool Add_PBr3 Slowly add PBr3 (0.33-0.4 equivalents) Cool->Add_PBr3 Stir Stir at 0°C to room temperature Add_PBr3->Stir Quench Carefully quench with ice-water Stir->Quench Separate Separate the organic layer Quench->Separate Wash Wash with NaHCO3 solution and brine Separate->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify

Caption: Workflow for Alcohol to Bromide Conversion.

Materials:

  • 4-Propoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice or into ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify this compound by vacuum distillation or column chromatography on silica gel.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: benzylic bromination of 4-propoxytoluene and nucleophilic substitution of 4-propoxybenzyl alcohol. The choice of method will be dictated by factors such as precursor availability, scalability, and safety considerations. The provided protocols, adapted from reliable literature precedents for similar molecules, offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis using 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of unsymmetrical ethers via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The protocol focuses on the reaction of 1-(bromomethyl)-4-propoxybenzene, a primary benzylic halide, with an alcohol to form a target ether. This method is widely applicable in medicinal chemistry and materials science for constructing complex molecules.[1][2][3] The procedure outlines reagent preparation, reaction execution, product workup, purification, and characterization, tailored for researchers in drug development and chemical synthesis.

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction for preparing both symmetrical and unsymmetrical ethers.[1] The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[4][5] Due to its reliability and broad scope, it remains one of the most popular methods for ether formation in both laboratory and industrial settings.[1]

The general mechanism involves two primary steps:

  • Deprotonation: An alcohol is deprotonated by a base to form a highly nucleophilic alkoxide ion.

  • SN2 Attack: The alkoxide attacks the primary alkyl halide, displacing the halide and forming a new carbon-oxygen bond to yield the ether.[1][5]

This protocol details the synthesis of 1-(ethoxymethyl)-4-propoxybenzene by reacting this compound with ethanol in the presence of a base. The chosen alkyl halide, this compound, is an ideal substrate as primary benzylic halides are highly reactive in SN2 reactions and less prone to competing elimination reactions.[6][7]

Reaction Scheme

The overall chemical transformation is depicted below. An ethoxide nucleophile, generated in situ from ethanol and a base, displaces the bromide from this compound.

G cluster_reactants Reactants cluster_products Products r1 This compound p1 1-(ethoxymethyl)-4-propoxybenzene r1->p1 S_N2 Reaction r2 Ethanol + Base r2->p1 p2 Salt Byproduct

Figure 1. General reaction scheme for the synthesis of 1-(ethoxymethyl)-4-propoxybenzene.

Experimental Protocol

This procedure is a general guideline and can be optimized by adjusting reaction times, temperatures, or purification methods based on laboratory-specific monitoring (e.g., Thin-Layer Chromatography).

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierGrade
This compoundC₁₀H₁₃BrO229.11Sigma-Aldrich≥97%
Ethanol (Absolute)C₂H₅OH46.07Fisher ScientificAnhydrous, ≥99.5%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Acros OrganicsAnhydrous, fine powder
Acetonitrile (MeCN)CH₃CN41.05VWR ChemicalsAnhydrous, ≥99.8%
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Sigma-AldrichACS Reagent
Deionized Water (H₂O)H₂O18.02In-houseN/A
Brine (Saturated NaCl solution)NaCl(aq)N/AIn-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥97%
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh

3.2. Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel on aluminum backing)

3.3. Detailed Procedure

G start Start setup 1. Reagent Setup Combine reactants, base (K₂CO₃), and solvent (Acetonitrile) in a flask. start->setup reaction 2. Reaction Heat mixture to reflux (approx. 82°C). Monitor progress with TLC. setup->reaction workup 3. Workup Cool, filter solids, evaporate solvent. Partition between ether and water. reaction->workup purify 4. Purification Dry organic layer, concentrate, and purify via silica gel chromatography. workup->purify characterize 5. Characterization Analyze pure product using NMR, MS, and IR spectroscopy. purify->characterize end End characterize->end

Figure 2. High-level experimental workflow for the Williamson ether synthesis.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.36 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (1.21 g, 8.72 mmol, 2.0 equiv.).

  • Add anhydrous acetonitrile (20 mL) followed by absolute ethanol (0.51 mL, 8.72 mmol, 2.0 equiv.).

  • Attach a reflux condenser to the flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

  • Allow the mixture to stir vigorously under reflux for 4-6 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear.

Step 3: Workup

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Filter the mixture through a pad of celite or filter paper to remove the inorganic salts (K₂CO₃ and KBr).

  • Rinse the flask and the filter cake with a small amount of diethyl ether (~10 mL).

  • Transfer the filtrate to a separatory funnel and wash successively with deionized water (2 x 20 mL) and brine (1 x 20 mL).[8]

  • Separate the organic layer.

Step 4: Purification

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate is recommended to isolate the pure ether.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

Step 5: Characterization

  • Determine the final mass and calculate the percentage yield.

  • Characterize the product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify the characteristic C-O-C ether stretch.

3.4. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound is a lachrymator and irritant. Handle with care.

  • Organic solvents (acetonitrile, diethyl ether) are flammable. Keep away from ignition sources.

Data Presentation

The following table provides a template for recording quantitative data for this synthesis. Values are representative for the protocol described above.

Table 1: Summary of Quantitative Reaction Data

CompoundRoleMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compoundElectrophile229.114.361.00 g1.0
EthanolNucleophile46.078.720.51 mL2.0
Potassium CarbonateBase138.218.721.21 g2.0
AcetonitrileSolvent41.05N/A20 mLN/A
Product: 1-(ethoxymethyl)-4-propoxybenzeneProduct194.27-0.75 g (Typical)-
Theoretical Yield --4.360.85 g -
Percentage Yield ---88% (Typical)-

Troubleshooting and Discussion

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide or deactivate the alkoxide. Reaction time can also be extended.

  • Incomplete Reaction: If TLC shows significant starting material remaining, the base may not be sufficiently strong or the temperature may be too low. While K₂CO₃ is often sufficient, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though it requires more stringent anhydrous conditions and handling precautions.[10][11]

  • Side Reactions: The primary competing reaction in a Williamson synthesis is E2 elimination.[6] This is minimized by using a primary alkyl halide, as is the case here. With secondary or tertiary halides, elimination becomes the major pathway.[5]

  • Purification: The polarity of the product is similar to the starting material. Careful column chromatography is essential for obtaining a pure sample. Monitor fractions closely with TLC.

References

Application Notes and Protocols for 1-(bromomethyl)-4-propoxybenzene as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-propoxybenzene is a versatile alkylating agent widely employed in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a substituted benzene ring. This feature makes it an excellent electrophile for nucleophilic substitution reactions, particularly for the alkylation of heteroatoms such as oxygen and nitrogen. The propoxy group on the benzene ring modulates the compound's lipophilicity and electronic properties, which can be advantageous in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, namely the O-alkylation of phenols and the N-alkylation of imidazoles. These reactions are fundamental in the construction of more complex molecular architectures relevant to drug discovery and materials science.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
CAS Number 53396-16-6
Appearance Colorless to pale yellow liquid
Boiling Point ~135-137 °C at 10 mmHg
Solubility Soluble in common organic solvents such as THF, DMF, acetonitrile, and chlorinated solvents. Insoluble in water.

Applications in Organic Synthesis

The primary application of this compound is the introduction of the 4-propoxybenzyl group onto a substrate. This moiety can serve as a protective group or as a key structural component of the target molecule.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of this compound with phenols or alcohols is a classic example of the Williamson ether synthesis, proceeding via an Sₙ2 mechanism. This reaction is a reliable method for the formation of aryl and alkyl ethers.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-((4-Propoxybenzyl)oxy)benzonitrile

This protocol details the O-alkylation of 4-cyanophenol with this compound.

Materials:

  • This compound

  • 4-Cyanophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-((4-propoxybenzyl)oxy)benzonitrile.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Reaction Time 4-6 hours
Reaction Temperature 60-70 °C
Purity (by HPLC) >98%
N-Alkylation of Imidazoles

This compound can be used to alkylate the nitrogen atom of imidazole and its derivatives. This reaction is crucial for the synthesis of various biologically active compounds and ionic liquids. The reaction typically proceeds in the presence of a base to deprotonate the imidazole nitrogen.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(4-Propoxybenzyl)-1H-imidazole

This protocol describes the N-alkylation of imidazole with this compound.

Materials:

  • This compound

  • Imidazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield 1-(4-propoxybenzyl)-1H-imidazole.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Reaction Time 12-16 hours
Reaction Temperature 0 °C to room temperature
Purity (by NMR) >95%

Visualizations

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-cyanophenol in DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT (15 min) add_base->stir1 add_alkylating_agent Add 1-(bromomethyl)- 4-propoxybenzene stir1->add_alkylating_agent heat Heat to 60-70 °C add_alkylating_agent->heat stir2 Stir for 4-6 hours heat->stir2 quench Pour into ice-water stir2->quench extract Extract with ethyl acetate quench->extract wash Wash with H₂O & brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the O-alkylation of 4-cyanophenol.

Logical Relationship in Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents Reactants phenol Phenol (Nucleophile Precursor) reagents->phenol alkyl_halide This compound (Electrophile) reagents->alkyl_halide base Base (e.g., K₂CO₃) reagents->base intermediate Phenoxide (Nucleophile) phenol->intermediate Deprotonation reaction Sₙ2 Reaction alkyl_halide->reaction base->intermediate intermediate->reaction ether Aryl Ether reaction->ether salt Salt Byproduct reaction->salt products Products

Caption: Key steps in the Williamson ether synthesis.

Safety Information

This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere. All reactions should be performed by trained personnel.

Conclusion

This compound is a valuable reagent for the introduction of the 4-propoxybenzyl group in organic synthesis. The protocols provided for O- and N-alkylation demonstrate its utility in forming ether and C-N bonds, respectively. These reactions are generally high-yielding and can be adapted for a wide range of substrates, making this alkylating agent a useful tool for researchers in synthetic and medicinal chemistry. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.

Application Notes and Protocols: Reaction of 1-(Bromomethyl)-4-propoxybenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-(bromomethyl)-4-propoxybenzene with primary amines is a classical nucleophilic substitution reaction that leads to the formation of N-substituted secondary amines. This synthetic route is of significant interest in medicinal chemistry and drug development due to the prevalence of the N-((4-propoxyphenyl)methyl)amine scaffold in various biologically active compounds. This core structure is notably found in molecules targeting the opioid receptor system, highlighting its potential for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the synthesis of N-((4-propoxyphenyl)methyl)amine derivatives. It includes a general reaction scheme, a detailed experimental protocol for a representative reaction, a summary of expected yields and spectroscopic data for a series of analogs, and an overview of the potential applications of these compounds in drug discovery, particularly in the context of opioid receptor modulation.

Reaction Principle and General Scheme

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. The lone pair of electrons on the nitrogen atom of the primary amine forms a new carbon-nitrogen bond, while the carbon-bromine bond is cleaved, with bromide acting as the leaving group. To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed.

General Reaction Scheme:

reaction_scheme reac1 This compound prod N-((4-propoxyphenyl)methyl)-R-amine reac1->prod + R-NH2 reac2 Primary Amine (R-NH2) reac2->prod base Base (e.g., K2CO3, Et3N) base->prod solvent Solvent (e.g., DMF, CH3CN) solvent->prod

Caption: General reaction scheme for the N-alkylation of primary amines with this compound.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-1-(4-propoxyphenyl)methanamines

This protocol provides a general method for the synthesis of a library of N-substituted 1-(4-propoxyphenyl)methanamines.

Materials:

  • This compound

  • Various primary amines (e.g., benzylamine, n-butylamine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary amine (1.0 mmol) and potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol) in DMF or acetonitrile (10 mL) is added this compound (1.1 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-1-(4-propoxyphenyl)methanamine.

Experimental Workflow:

experimental_workflow start Start reaction_setup Reaction Setup: - Primary Amine - Base (K2CO3 or Et3N) - Solvent (DMF or CH3CN) - this compound start->reaction_setup stirring Stirring at RT or Heating reaction_setup->stirring monitoring Monitor by TLC stirring->monitoring workup Work-up: - Solvent removal - Partitioning (EtOAc/H2O) - Washing (NaHCO3, Brine) monitoring->workup Reaction Complete drying Drying (Na2SO4) and Filtration workup->drying concentration Concentration drying->concentration purification Purification: Silica Gel Column Chromatography concentration->purification characterization Characterization: - NMR - IR - MS purification->characterization end End characterization->end opioid_antagonism cluster_cell Neuron opioid_receptor Opioid Receptor (μ, δ, κ) g_protein Gi/o Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Production neurotransmitter_release Neurotransmitter Release ion_channel->neurotransmitter_release Regulation antagonist N-((4-propoxyphenyl)methyl)amine Derivative (Antagonist) antagonist->opioid_receptor Binds and Blocks agonist Opioid Agonist (e.g., Morphine) agonist->opioid_receptor Binds and Activates

Application Notes & Protocols: The Role of 1-(bromomethyl)-4-propoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Bromomethyl)-4-propoxybenzene is a versatile reagent in medicinal chemistry, primarily utilized as an alkylating agent for the introduction of the 4-propoxybenzyl moiety into target molecules. This functional group can be of interest in drug design for several reasons, including modulation of lipophilicity, interaction with hydrophobic pockets in target proteins, and as a stable ether linkage in more complex structures. A significant application of such benzylating agents is in the synthesis of β2-adrenergic receptor agonists, which are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] These drugs act on the β2-receptors in the smooth muscle of the airways, leading to bronchodilation.[1] This document provides detailed protocols and data for the synthesis of a key pharmaceutical intermediate using this compound, highlighting its utility in the development of novel therapeutics.

The primary reaction of interest is the N-alkylation of amines, a fundamental transformation in the synthesis of many pharmaceutical compounds.[3] By reacting this compound with a suitable amine, a secondary or tertiary amine intermediate is formed, which can then be further elaborated to the final active pharmaceutical ingredient (API).

Synthesis of a Key Pharmaceutical Intermediate: N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine Analog

This section details the synthesis of N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine, an analog of a known key intermediate in the synthesis of the long-acting β2-agonist, Salmeterol.[4] This synthesis demonstrates a practical application of this compound in creating precursors for complex drug molecules.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target intermediate.

Experimental Protocol:

Materials:

  • This compound (MW: 229.12 g/mol )

  • 6-(4-Phenylbutoxy)hexan-1-amine (MW: 249.40 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(4-phenylbutoxy)hexan-1-amine (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile (10 mL per gram of amine).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. This acts as a base to neutralize the HBr formed during the reaction.

  • To this stirring suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile (5 mL per gram of bromide) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 80°C and maintain under reflux with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine.

Data Presentation:
ParameterValue
Reactant 1 This compound
Reactant 2 6-(4-Phenylbutoxy)hexan-1-amine
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)
Reaction Temperature 80°C
Reaction Time 12 hours
Theoretical Yield Calculated based on the limiting reagent.
Actual Yield 85-92% (post-purification)
Purity (by HPLC) >98%

Workflow and Downstream Processing

The synthesized intermediate, N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine, is a precursor that can be utilized in subsequent steps to form a final API, for example, an analog of Salmeterol. The workflow illustrates the position of this intermediate in a typical drug synthesis pathway.

G start Starting Materials (e.g., this compound) step1 N-Alkylation (Synthesis of Intermediate) start->step1 intermediate Intermediate: N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine step1->intermediate step2 Coupling with Saligenin Derivative intermediate->step2 step3 Reduction & Deprotection step2->step3 api Final API (e.g., Salmeterol Analog) step3->api purification Purification & Salt Formation api->purification final_product Pharmaceutical Formulation purification->final_product

Caption: Workflow from starting material to final pharmaceutical formulation.

Signaling Pathway of the Target Drug Class (β2-Adrenergic Agonists)

The pharmaceutical intermediates synthesized using this compound are often precursors to drugs that target G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. Understanding the downstream signaling is crucial for drug development professionals.

G agonist β2-Agonist (Drug) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp Increased intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation

Caption: Simplified signaling pathway of β2-adrenergic receptor agonists.

Pathway Description:

  • The β2-agonist, derived from the synthesized intermediate, binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • This binding activates a stimulatory G-protein (Gs).

  • The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • The increased levels of intracellular cAMP activate Protein Kinase A (PKA).

  • PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and bronchodilation.

This compound serves as a valuable building block in the synthesis of pharmaceutical intermediates, particularly for drugs targeting the β2-adrenergic receptor. The N-alkylation reaction described provides a reliable and high-yielding method for incorporating the 4-propoxybenzyl group. The protocols and data presented herein offer a practical guide for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Protecting Group Strategies Involving 1-(Bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo-selectivity and ensuring the successful construction of complex molecular architectures.[1] The 4-propoxybenzyl (PPB) group, introduced via its reactive precursor 1-(bromomethyl)-4-propoxybenzene, has emerged as a valuable tool for the temporary masking of various functional groups. Its reactivity profile is analogous to the well-established p-methoxybenzyl (PMB) group, offering similar stability and deprotection characteristics.[2] The presence of the propoxy substituent provides a subtle modification of its electronic properties and lipophilicity compared to the methoxy analogue.

This document provides detailed application notes and experimental protocols for the strategic use of this compound as a protecting group for alcohols, phenols, primary and secondary amines, and thiols. The protocols are based on established methodologies for analogous benzyl-type protecting groups and serve as a comprehensive guide for researchers in organic synthesis and drug development.

General Considerations for the 4-Propoxybenzyl (PPB) Protecting Group

The PPB group is typically introduced under basic conditions via a Williamson-ether synthesis or related alkylation reactions.[2] It is generally stable to a wide range of synthetic conditions, including basic and nucleophilic reagents.[3] Deprotection can be achieved through two primary pathways: oxidative cleavage or hydrogenolysis, allowing for strategic removal in the presence of other protecting groups.[2][4]

Protection and Deprotection of Alcohols

The protection of alcohols as their 4-propoxybenzyl ethers is a common strategy to prevent unwanted reactions of the hydroxyl group.

Application Notes

The reaction of an alcohol with this compound in the presence of a base affords the corresponding PPB ether. Sodium hydride (NaH) is a common choice for deprotonating the alcohol, although milder bases can be employed for sensitive substrates.[2]

Table 1: Protection of Alcohols with this compound (Analogous to PMB-Cl)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholNaHTHF0 to rt2 - 4>90
Secondary AlcoholNaHDMFrt4 - 885-95
Hindered AlcoholNaH, NaI (cat.)DMF5012 - 2470-85

Data presented is representative of typical yields for the analogous p-methoxybenzyl (PMB) protecting group and may require optimization for specific substrates with this compound.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a 4-Propoxybenzyl Ether via Oxidative Cleavage with DDQ

  • Dissolve the 4-propoxybenzyl-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, 0.1 M).[5]

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equiv).[5]

  • Stir the reaction at room temperature and monitor by TLC. The reaction time typically ranges from 1 to 6 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a 4-Propoxybenzyl Ether via Catalytic Transfer Hydrogenolysis

  • Dissolve the 4-propoxybenzyl-protected alcohol (1.0 equiv) in methanol or ethanol (0.1 M).

  • Add 10% Palladium on carbon (Pd/C, 10 mol%).[6]

  • Add a hydrogen donor such as ammonium formate (5 equiv) or cyclohexene (10 equiv).[7]

  • Stir the mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Alcohol (R-OH) Reagents_P 1. Base (e.g., NaH) 2. This compound Start->Reagents_P Reaction Product_P Protected Alcohol (R-O-PPB) Reagents_P->Product_P Product_P2 Protected Alcohol (R-O-PPB) Reagents_D_DDQ DDQ, CH₂Cl₂/H₂O Product_P2->Reagents_D_DDQ Oxidative Cleavage Reagents_D_H2 H₂, Pd/C or Transfer Hydrogenation Product_P2->Reagents_D_H2 Hydrogenolysis End Deprotected Alcohol (R-OH) Reagents_D_DDQ->End Reagents_D_H2->End

Caption: General workflow for the protection and deprotection of alcohols.

Protection and Deprotection of Phenols

The phenolic hydroxyl group can be efficiently protected as a 4-propoxybenzyl ether to prevent its acidic proton from interfering in subsequent reactions.

Application Notes

The protection of phenols follows a similar procedure to that of alcohols, typically using a base to deprotonate the phenol followed by alkylation with this compound. Deprotection can be readily achieved using oxidative conditions with DDQ or through hydrogenolysis.

Table 2: Deprotection of 4-Propoxybenzyl Phenol Ethers (Analogous to PMB Ethers)

Deprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Oxidative CleavageDDQCH₂Cl₂/H₂Ort0.5 - 2>90
HydrogenolysisH₂, 10% Pd/CMeOHrt1 - 4>95
Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMeOHrt - 602 - 685-95

Data presented is representative of typical yields for the analogous p-methoxybenzyl (PMB) protecting group and may require optimization for specific substrates.

Experimental Protocols

Protocol 4: Protection of a Phenol

  • To a stirred solution of the phenol (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Add this compound (1.1 equiv) to the suspension.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Oxidative Deprotection of a 4-Propoxybenzyl Phenol Ether

Follow Protocol 2.

Protocol 6: Hydrogenolytic Deprotection of a 4-Propoxybenzyl Phenol Ether

Follow Protocol 3.

Diagrams

Phenol_Protection_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product Protected Phenol (Ar-O-PPB) Phenoxide->Product SN2 Attack PPBBr This compound

Caption: Mechanism of phenol protection.

Protection and Deprotection of Amines

Primary and secondary amines can be protected as their N-(4-propoxybenzyl) derivatives.

Application Notes

Direct alkylation of amines with this compound can lead to over-alkylation. A common strategy for mono-alkylation involves reductive amination with 4-propoxybenzaldehyde or protection as a sulfonamide followed by alkylation and deprotection of the sulfonamide. For simplicity, a direct alkylation protocol is provided, which may require optimization to favor mono-alkylation.[8] Deprotection is typically achieved by hydrogenolysis.[9]

Table 3: Protection and Deprotection of Amines (Analogous to Benzyl Group)

ReactionSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
ProtectionPrimary AmineK₂CO₃MeCNreflux3 - 670-90
ProtectionSecondary AmineK₂CO₃DMF606 - 1260-80
DeprotectionN-PPB AmineH₂, 10% Pd/CEtOHrt1 - 3>90

Data presented is representative of typical yields for the analogous benzyl (Bn) protecting group and may require optimization for specific substrates with this compound.

Experimental Protocols

Protocol 7: Protection of a Primary Amine

  • To a solution of the primary amine (1.0 equiv) in acetonitrile (MeCN, 0.5 M), add potassium carbonate (K₂CO₃, 3.0 equiv).[8]

  • Add this compound (1.1 equiv).

  • Stir the reaction at reflux for 3-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 8: Deprotection of an N-(4-Propoxybenzyl) Amine

  • Dissolve the N-(4-propoxybenzyl) amine (1.0 equiv) in ethanol (0.1 M).

  • Add 10% Palladium on carbon (Pd/C, 10-20 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate to afford the deprotected amine.

Diagrams

Amine_Deprotection_Logic Start N-(4-Propoxybenzyl) Amine Decision Is the molecule sensitive to oxidation? Start->Decision Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Decision->Hydrogenolysis No Oxidative Oxidative Cleavage (Not generally applicable for N-debenzylation) Decision->Oxidative Yes (Proceed with caution) End Deprotected Amine Hydrogenolysis->End

Caption: Decision logic for amine deprotection.

Protection and Deprotection of Thiols

Thiols can be protected as 4-propoxybenzyl thioethers.

Application Notes

The protection of thiols is readily accomplished by treating the thiol with this compound in the presence of a mild base. Deprotection can be achieved under various conditions, including treatment with strong acids or reducing agents.

Table 4: Protection and Deprotection of Thiols (General Thioether Chemistry)

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
ProtectionK₂CO₃DMFrt1 - 2>95
DeprotectionNa / NH₃ (liq.)THF-780.5 - 180-90
DeprotectionHg(OAc)₂ then H₂SAcOHrt1 - 375-85

Data is based on general procedures for benzyl thioether synthesis and cleavage and will likely require optimization.

Experimental Protocols

Protocol 9: Protection of a Thiol

  • To a solution of the thiol (1.0 equiv) in DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Add this compound (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 10: Deprotection of a 4-Propoxybenzyl Thioether

  • In a flask equipped with a dry ice condenser, add a solution of the 4-propoxybenzyl thioether (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C and condense ammonia gas into the flask.

  • Add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction for 30 minutes to 1 hour.

  • Quench the reaction by the careful addition of solid NH₄Cl.

  • Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography.

Diagrams

Thiol_Protection_Workflow Start Thiol (R-SH) Protection Protection (this compound, Base) Start->Protection Protected Protected Thiol (R-S-PPB) Protection->Protected Deprotection Deprotection (e.g., Na/NH₃) Protected->Deprotection End Deprotected Thiol (R-SH) Deprotection->End

Caption: Workflow for the protection and deprotection of thiols.

Conclusion

The 4-propoxybenzyl protecting group offers a versatile and reliable option for the protection of a range of functional groups. Its stability and orthogonal deprotection pathways make it a valuable asset in the strategic design of complex molecule synthesis. The protocols and data presented herein, based on well-established benzyl ether chemistry, provide a solid foundation for the application of this compound in synthetic endeavors. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(bromomethyl)-4-propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of diarylmethane scaffolds through the Suzuki coupling reaction of 1-(bromomethyl)-4-propoxybenzene and its derivatives. Diaryl-methanes are crucial structural motifs in a variety of biologically active compounds, most notably as the core scaffold for a class of anti-diabetic drugs known as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is particularly effective for the synthesis of biaryls, and with appropriate modifications, can be applied to the coupling of benzylic halides with arylboronic acids or their derivatives.[4][5][6] The resulting diarylmethane products from the coupling of this compound derivatives are of significant interest to the pharmaceutical industry, especially in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.[1][2][3]

Applications in Drug Discovery and Development

The primary application of the diarylmethane core synthesized from this compound derivatives is in the development of SGLT2 inhibitors. SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]

The general structure of many SGLT2 inhibitors features a C-glucoside moiety attached to a diarylmethane scaffold. The 4-propoxybenzene portion of the molecule, along with the second aromatic ring introduced via the Suzuki coupling, plays a crucial role in the binding of the inhibitor to the SGLT2 protein.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of benzyl bromides with various potassium aryltrifluoroborates, based on established protocols for similar substrates.[5] While specific data for this compound is not extensively available in the public domain, the yields presented here for analogous structures provide a strong indication of the expected outcomes.

EntryBenzyl Bromide DerivativeAryltrifluoroborateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O (10:1)7712~85-95
2This compoundPotassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O (10:1)7712~80-90
3This compoundPotassium 4-chlorophenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O (10:1)7712~75-85
4This compoundPotassium 3-thienyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O (10:1)7712~70-80
5This compoundPotassium 2-pyridyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O (10:1)7712~60-70

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Potassium Aryltrifluoroborates[5]

This protocol is adapted from established procedures for the Suzuki coupling of benzylic halides.[5]

Materials:

  • This compound

  • Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the potassium aryltrifluoroborate (1.05 mmol, 1.05 equiv) and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • To the flask, add anhydrous THF (10 mL) and degassed deionized water (1 mL) to create a 10:1 solvent mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 77 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Coupling_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diaryl_Pd R¹-Pd(II)-R² Transmetal->Diaryl_Pd [R²-BY₂]⁻ RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 R¹-R² R1X This compound (R¹-X) R1X->OxAdd R2BY2 Arylboronic Acid/Ester (R²-BY₂) R2BY2->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal activates caption General Mechanism of the Suzuki-Miyaura Coupling Reaction.

Caption: General Mechanism of the Suzuki-Miyaura Coupling Reaction.

Experimental_Workflow start Start: Assemble Reaction under Inert Atmosphere reactants Add this compound, Arylboronic acid/ester, Base, and Catalyst start->reactants solvent Add Solvent (e.g., THF/H₂O) reactants->solvent reaction Heat and Stir Reaction Mixture (e.g., 77°C, 12-24h) solvent->reaction workup Aqueous Workup: Dilute, Separate Layers, Extract reaction->workup purification Purification by Flash Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End: Pure Diaryl-methane Product characterization->end caption Experimental Workflow for Suzuki Coupling Synthesis.

Caption: Experimental Workflow for Suzuki Coupling Synthesis.

SGLT2_Inhibition_Pathway Mechanism of SGLT2 Inhibition cluster_kidney Kidney Proximal Tubule cluster_drug_action Drug Action Glomerulus Glomerular Filtration (Glucose enters filtrate) ProximalTubule Proximal Tubule Lumen (Glucose in filtrate) Glomerulus->ProximalTubule SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose & Na⁺ Reabsorption TubularCell Tubular Epithelial Cell GLUT2 GLUT2 Transporter TubularCell->GLUT2 Glucose Efflux Bloodstream Bloodstream SGLT2->TubularCell Inhibition Inhibition of SGLT2 GLUT2->Bloodstream Diarylmethane Diaryl-methane SGLT2 Inhibitor (e.g., from Suzuki Coupling) Diarylmethane->SGLT2 binds and blocks Glucosuria Increased Urinary Glucose Excretion BloodGlucose Lowered Blood Glucose caption SGLT2 Inhibition by Diaryl-methane-based Drugs.

Caption: SGLT2 Inhibition by Diaryl-methane-based Drugs.

References

Application Notes and Protocols: Grignard Reaction of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the preparation of the Grignard reagent from 1-(bromomethyl)-4-propoxybenzene and its subsequent reaction with a carbonyl compound, specifically an aldehyde, to yield a secondary alcohol. The resulting (4-propoxyphenyl)methyl substituted compounds are of interest in medicinal chemistry and drug development due to the presence of the propoxybenzene moiety, which can influence pharmacokinetic and pharmacodynamic properties. For instance, related structures containing a 4-propoxyphenyl group have been investigated for their potential as anticancer agents.

A significant challenge in the preparation of benzyl-type Grignard reagents, such as the one derived from this compound, is the competing Wurtz coupling reaction, which can reduce the yield of the desired Grignar reagent. Careful control of reaction conditions, such as temperature and concentration, is crucial to minimize this side reaction.

Reaction Scheme

1. Formation of the Grignard Reagent:

2. Reaction with an Aldehyde (e.g., Benzaldehyde):

Quantitative Data

ParameterValue
Reactants
This compound1.0 equiv
Magnesium turnings1.2 equiv
Benzaldehyde1.0 equiv
Product 1-phenyl-2-(4-propoxyphenyl)ethanol
Expected Yield 60-75%
Appearance White to off-white solid
Molecular Weight 256.34 g/mol

Spectroscopic Data

The following table provides representative spectroscopic data for a structurally similar compound, 1-(4-methoxyphenyl)-2-phenylethanol , to serve as a reference for product characterization.

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.35 (m, 7H), 6.85 (d, J=8.8 Hz, 2H), 4.85 (dd, J=8.0, 5.2 Hz, 1H), 3.79 (s, 3H), 3.00 (dd, J=13.6, 5.2 Hz, 1H), 2.90 (dd, J=13.6, 8.0 Hz, 1H), 2.10 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 159.0, 138.5, 134.5, 129.5, 128.5, 127.8, 126.7, 114.0, 75.0, 55.3, 46.0.
IR (KBr, cm⁻¹) 3400 (O-H), 3030, 2950, 1610, 1510, 1250, 1030, 830, 750, 700.

Experimental Protocols

Protocol 1: Preparation of (4-propoxyphenyl)methylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

  • Round-bottom flask, three-necked

  • Reflux condenser with drying tube (containing calcium chloride)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. If the reaction is difficult to initiate, a small crystal of iodine can be added. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow to cool.

  • Initiation: Add a small amount of anhydrous ether or THF to cover the magnesium turnings.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the addition funnel. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction is typically initiated by gentle warming or by the addition of an iodine crystal. Signs of reaction include the disappearance of the iodine color, the appearance of turbidity, and a gentle reflux of the solvent.

  • Grignard Formation: Once the reaction has started, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brownish solution is the (4-propoxyphenyl)methylmagnesium bromide Grignard reagent and should be used immediately in the next step.

Protocol 2: Reaction of (4-propoxyphenyl)methylmagnesium Bromide with Benzaldehyde

Materials:

  • (4-propoxyphenyl)methylmagnesium bromide solution (from Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reactant Preparation: Dissolve benzaldehyde (1.0 equivalent) in anhydrous ether or THF in a separate flask.

  • Addition: Cool the Grignard reagent solution prepared in Protocol 1 to 0°C using an ice bath. Add the benzaldehyde solution dropwise from an addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.

  • Work-up: Transfer the mixture to a separatory funnel. If two layers do not form, add more ether and a small amount of 1 M HCl to dissolve the magnesium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1-phenyl-2-(4-propoxyphenyl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification start Dry Glassware mg_prep Activate Mg Turnings start->mg_prep initiation Initiate Reaction mg_prep->initiation reactant_sol Prepare this compound Solution reactant_sol->initiation formation Dropwise Addition & Reflux initiation->formation completion Stir to Completion formation->completion addition Add Aldehyde at 0°C completion->addition aldehyde_sol Prepare Aldehyde Solution aldehyde_sol->addition react Stir at RT addition->react quench Quench with NH4Cl react->quench extract Extract with Ether quench->extract dry Dry & Evaporate extract->dry purify Purify Product dry->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the Grignard reaction.

Application Note and Protocol for the Scale-Up Synthesis of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(bromomethyl)-4-propoxybenzene is a valuable substituted toluene derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its benzylic bromide functionality allows for facile nucleophilic substitution, making it a versatile building block in drug discovery and development. This application note provides a detailed protocol for the scale-up synthesis of this compound from 4-propoxytoluene, focusing on a safe and efficient methodology suitable for producing multi-gram to kilogram quantities. The protocol is based on a free-radical bromination using N-bromosuccinimide (NBS).

Materials and Equipment

Reagents Equipment
4-Propoxytoluene (98%)Jacketed glass reactor (e.g., 20 L) with overhead stirrer, reflux condenser, and temperature probe
N-Bromosuccinimide (NBS, 99%)Heating/cooling circulator
2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%)Addition funnel
Dichloromethane (DCM, ACS grade)Filtration apparatus (e.g., Büchner funnel)
n-Hexane (ACS grade)Rotary evaporator
Saturated sodium bicarbonate solutionVacuum oven
Saturated sodium sulfite solutionGlassware for workup and recrystallization
Brine (saturated sodium chloride solution)Analytical balance
Anhydrous sodium sulfatepH meter or pH paper
Thin-layer chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
Nuclear Magnetic Resonance (NMR) spectrometer
Infrared (IR) spectrometer

Safety Precautions

Proper safety precautions must be observed when handling the reagents and performing the synthesis.

  • This compound is expected to be a lachrymator and corrosive. Avoid inhalation, ingestion, and contact with skin and eyes.

  • N-Bromosuccinimide (NBS) is a corrosive solid. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a flammable solid and a radical initiator that can decompose upon heating. Store in a cool, dry place away from heat and light.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction should be carried out in a well-ventilated fume hood.[1][2][3][4]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][3]

  • Have an emergency plan in place for spills or accidental exposure. An eyewash station and safety shower should be readily accessible.[1]

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol describes the synthesis of this compound via free-radical bromination of 4-propoxytoluene.

  • Reactor Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a thermocouple for temperature monitoring.

  • Charging Reagents: To the flask, add 4-propoxytoluene (150 g, 1.0 mol) and dichloromethane (1.5 L). Begin stirring to ensure the solution is homogeneous.

  • Addition of Brominating Agent and Initiator: Add N-bromosuccinimide (196 g, 1.1 mol) and AIBN (8.2 g, 0.05 mol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) to observe the consumption of the starting material. The reaction mixture will typically turn reddish-brown and then fade to a pale yellow upon completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold dichloromethane (2 x 100 mL).

    • Combine the filtrates and wash sequentially with 1 M sodium sulfite solution (2 x 500 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

  • Solvent Selection: The crude this compound can be purified by recrystallization. A common solvent system for similar benzyl bromides is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate or dichloromethane to achieve dissolution at elevated temperatures.

  • Procedure:

    • Transfer the crude product to a suitably sized Erlenmeyer flask.

    • Add a minimum amount of hot n-hexane to dissolve the crude product. If the product does not fully dissolve, add a small amount of dichloromethane or ethyl acetate dropwise until a clear solution is obtained at the boiling point of the solvent mixture.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

    • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Starting Material (4-Propoxytoluene)150 g (1.0 mol)
N-Bromosuccinimide (NBS)196 g (1.1 mol)
AIBN8.2 g (0.05 mol)
Solvent (Dichloromethane)1.5 L
Reaction TemperatureReflux (~40°C)
Reaction Time4-6 hours
Expected Yield of Crude Product200-220 g
Expected Yield of Purified Product170-190 g (74-83%)
Purity (by GC or NMR)>98%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Appearance White to off-white solid
Melting Point Not reported, likely a low-melting solid
1H NMR (CDCl3, 400 MHz) Predicted: δ 7.30 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 4.49 (s, 2H), 3.92 (t, J = 6.6 Hz, 2H), 1.80 (m, 2H), 1.02 (t, J = 7.4 Hz, 3H)
13C NMR (CDCl3, 100 MHz) Predicted: δ 158.5, 131.0, 130.5, 115.0, 69.7, 33.5, 22.5, 10.5
IR (KBr, cm-1) Predicted: 3050-2850 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O), 1210 (CH2-Br)

Note: Spectroscopic data are predicted based on the chemical structure and data for similar compounds as specific experimental spectra were not found in the literature search.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Starting Materials: 4-Propoxytoluene NBS, AIBN Dichloromethane reactor Charge Reactor reagents->reactor reflux Heat to Reflux (4-6 hours) reactor->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter_succ Filter Succinimide cool->filter_succ wash Wash Filtrate: 1. Na2SO3(aq) 2. NaHCO3(aq) 3. Brine filter_succ->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallize (n-Hexane/DCM) crude->recrystallize filter_product Filter Crystals recrystallize->filter_product dry_product Dry Under Vacuum filter_product->dry_product final_product Pure this compound dry_product->final_product analysis Characterization (NMR, IR, Purity) final_product->analysis

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Note and Protocol: Purification of 1-(Bromomethyl)-4-propoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Bromomethyl)-4-propoxybenzene is a key building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other functional molecules. Its synthesis, typically through the bromination of 4-propyl anisole or the propoxylation of 4-bromobenzyl alcohol, can result in a mixture of the desired product, unreacted starting materials, and byproducts. Efficient purification is therefore critical to ensure the quality and reliability of subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Key Experimental Protocols

1. Preparation of the Crude Sample

Prior to chromatographic purification, the crude reaction mixture containing this compound should be worked up to remove any water-soluble impurities and reagents. A typical workup procedure involves:

  • Quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing the combined organic layers with brine.

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtering and concentrating the organic phase under reduced pressure to yield the crude product as an oil or solid.

2. Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes can be scaled accordingly for different amounts of crude material.

a. Materials and Reagents:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Developing chamber for TLC

b. Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). A general rule is to use approximately 50-100 g of silica gel for every 1 g of crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more eluent as needed to prevent the silica bed from running dry.

  • Once the silica has settled into a packed bed, add a thin layer of sand on top to protect the silica surface during sample loading.

c. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent.

  • Carefully apply the dissolved sample onto the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to enter the silica bed.

  • Add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.

d. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/min).

  • Collect the eluate in fractions of appropriate volumes (e.g., 10-20 mL).

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC) Monitoring

  • Eluent System: A mixture of hexane and ethyl acetate is recommended. A good starting point is a 95:5 or 90:10 (v/v) mixture. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired product.

  • Procedure:

    • Spot a small amount of the crude mixture and each collected fraction onto a TLC plate.

    • Develop the plate in a chamber saturated with the eluent vapor.

    • Visualize the spots under a UV lamp (254 nm). This compound is UV active.

  • Analysis: Combine the fractions that contain the pure product, as determined by TLC. The product is expected to be less polar than the starting alcohol (if any) and more polar than non-polar byproducts.

Data Presentation

The following table summarizes the expected chromatographic behavior of this compound and potential impurities. The Rf values are estimates and may vary depending on the specific conditions (e.g., brand of silica gel, temperature).

CompoundExpected Rf Value (90:10 Hexane:EtOAc)Notes
This compound ~0.4 - 0.5 The desired product. Its polarity is relatively low.
4-Propyltoluene (Starting Material)~0.8 - 0.9If the synthesis starts from 4-propyltoluene, this starting material is very non-polar and will elute quickly.
4-Propoxybenzyl alcohol (Starting Material)~0.1 - 0.2If the synthesis starts from the corresponding alcohol, it will be significantly more polar than the product and will have a lower Rf value.
1-(Dibromomethyl)-4-propoxybenzene~0.5 - 0.6Over-bromination can lead to this byproduct, which is slightly less polar than the desired mono-brominated product. Separation can be challenging and may require a less polar eluent system.
Succinimide (from NBS)~0.0 - 0.1A common byproduct if N-bromosuccinimide is used as the brominating agent. It is quite polar and will likely remain at the baseline on the TLC plate.
Triphenylphosphine oxide~0.1 - 0.2A common byproduct if the bromination is carried out from the alcohol using PPh3 and NBS. It is a polar compound.

Mandatory Visualization

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude this compound dissolve Dissolve in minimal non-polar solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample prepare_column Prepare Silica Gel Column (Slurry Packing) prepare_column->load_sample elute Elute with Hexane:EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Derivatization of Analytes Using 1-(Bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its detectability and improve its chromatographic properties. 1-(bromomethyl)-4-propoxybenzene is a versatile derivatizing agent, particularly effective for compounds containing nucleophilic functional groups such as phenols, carboxylic acids, and thiols. The introduction of the 4-propoxybenzyl group can significantly increase the molar absorptivity of the analyte for UV detection in High-Performance Liquid Chromatography (HPLC) and improve its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

These application notes provide detailed protocols for the use of this compound as a derivatizing agent for the analytical determination of phenols and carboxylic acids. The methodologies are designed to be robust and adaptable for various research and development applications, including drug metabolism studies, pharmacokinetic analysis, and impurity profiling.

Principle of Derivatization

The derivatization reaction involves the nucleophilic substitution of the bromine atom in this compound by a deprotonated nucleophile (e.g., a phenoxide or carboxylate anion). This reaction is typically carried out under basic conditions to facilitate the formation of the more reactive anionic form of the analyte. The resulting derivative is a more stable, less polar, and more readily detectable compound.

Applications

  • Analysis of Phenolic Compounds: Quantification of phenolic metabolites of drugs, natural products, and environmental contaminants.

  • Determination of Carboxylic Acids: Analysis of fatty acids, drug molecules containing carboxylic acid moieties, and other acidic biomolecules.

  • Quantification of Thiols: Measurement of thiol-containing compounds such as cysteine and glutathione.

Experimental Protocols

Protocol 1: Derivatization of Phenolic Compounds for HPLC-UV Analysis

This protocol describes the pre-column derivatization of a model phenolic analyte in an aqueous sample for subsequent analysis by reverse-phase HPLC with UV detection.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl), 1 M

  • Analyte Standard Solution (e.g., 1 mg/mL of phenol in methanol)

  • Deionized Water

  • Sample containing the phenolic analyte

Procedure:

  • Sample Preparation: To 1.0 mL of the aqueous sample (or a diluted standard) in a glass vial, add 1.0 mL of acetonitrile.

  • Addition of Base: Add 10 mg of potassium carbonate to the vial. Vortex for 30 seconds to dissolve.

  • Addition of Derivatizing Agent: Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After cooling to room temperature, add 100 µL of 1 M HCl to neutralize the excess base. Vortex briefly.

  • Extraction (Optional): If a cleaner sample is required, the derivative can be extracted into an organic solvent like ethyl acetate.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Conditions (Example):

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol details the derivatization of a model carboxylic acid for analysis by GC-MS. The derivatization converts the non-volatile carboxylic acid into a more volatile ester.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Analyte Standard Solution (e.g., 1 mg/mL of benzoic acid in methanol)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample containing the carboxylic acid analyte (in a non-aqueous solvent)

Procedure:

  • Sample Preparation: To 100 µL of the sample (or standard solution) in a micro-reaction vial, add 400 µL of anhydrous dichloromethane.

  • Addition of Base: Add 20 µL of N,N-diisopropylethylamine.

  • Addition of Derivatizing Agent: Add 50 µL of a 20 mg/mL solution of this compound in dichloromethane.

  • Reaction: Seal the vial and heat at 70°C for 1 hour.

  • Work-up: After cooling, add 500 µL of deionized water and vortex. Allow the layers to separate.

  • Drying: Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: The dried organic layer is ready for injection into the GC-MS system.

GC-MS Conditions (Example):

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization of a model phenol and a model carboxylic acid. This data is for illustrative purposes to demonstrate the expected performance of the methods.

Table 1: Quantitative Analysis of Phenol using Protocol 1

Analyte Concentration (µg/mL)Peak Area (arbitrary units)RSD (%) (n=3)
115,2342.5
576,1701.8
10151,9801.5
25380,5001.1
50759,9000.9
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Linearity (R²) 0.9995-

Table 2: Quantitative Analysis of Benzoic Acid using Protocol 2

Analyte Concentration (ng/mL)Peak Area (arbitrary units)RSD (%) (n=3)
58,9503.1
1017,8002.4
2544,6001.9
5089,5001.3
100179,2001.0
LOD 1 ng/mL-
LOQ 3 ng/mL-
Linearity (R²) 0.9991-

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Aqueous Sample (Phenol) Solvent Add Acetonitrile Sample->Solvent Base Add K₂CO₃ Solvent->Base Reagent Add 1-(bromomethyl)- 4-propoxybenzene Base->Reagent React Heat at 60°C for 30 min Reagent->React Quench Neutralize with HCl React->Quench Final_Sample Sample for Analysis Quench->Final_Sample HPLC HPLC-UV Analysis Final_Sample->HPLC

Caption: Workflow for the derivatization of phenolic compounds.

Application Notes and Protocols for the Use of 1-(Bromomethyl)-4-propoxybenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(bromomethyl)-4-propoxybenzene as an initiator in controlled radical and cationic polymerization techniques. Detailed protocols for Atom Transfer Radical Polymerization (ATRP) and a general framework for cationic polymerization are presented, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are of significant interest in various fields, including drug delivery, biomaterials, and advanced materials science.

Introduction

This compound is a versatile initiator for various polymerization methods due to the presence of a reactive benzylic bromide group. This functional group can be readily cleaved to generate a carbocation for cationic polymerization or a radical species in the presence of a suitable catalyst for controlled radical polymerization. The propoxy group provides hydrophobicity and can influence the solubility and thermal properties of the resulting polymers. This document outlines its application in Atom Transfer Radical Polymerization (ATRP) and provides a general protocol for its potential use in cationic polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1] this compound, as a benzylic halide, is an efficient initiator for the ATRP of a variety of monomers, including styrenes and (meth)acrylates.[2]

General Mechanism of ATRP Initiation

The initiation step in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical species that initiates polymerization and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The reversible deactivation of the growing polymer chain by the higher oxidation state metal complex allows for controlled chain growth.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation I 1-(Bromomethyl)-4- propoxybenzene (Initiator) Radical Initiator Radical I->Radical Activation I->Radical CuI Cu(I)Br/Ligand CuII Cu(II)Br₂/Ligand CuI->CuII Monomer Monomer Radical->Monomer ActiveChain Active Polymer Chain (Radical) Radical->ActiveChain + Monomer GrowingChain Growing Polymer Chain (Dormant Species) GrowingChain->ActiveChain Activation ActiveChain->GrowingChain Deactivation ATRP_Workflow cluster_Preparation Preparation cluster_Reagents Reagent Addition cluster_Reaction Polymerization cluster_Workup Work-up and Purification Flask Schlenk Flask Inert Inert Atmosphere (N₂ or Ar) Flask->Inert CuBr CuBr Inert->CuBr Styrene Styrene CuBr->Styrene Solvent Anisole Styrene->Solvent Degas Freeze-Pump-Thaw Solvent->Degas PMDETA PMDETA Degas->PMDETA Initiator 1-(Bromomethyl)-4- propoxybenzene PMDETA->Initiator Heating Heat to 110°C Initiator->Heating Stirring Stir Heating->Stirring Monitoring Monitor Conversion (NMR, GPC) Stirring->Monitoring Terminate Terminate (Cool, Expose to Air) Monitoring->Terminate Dilute Dilute with THF Terminate->Dilute Filter Filter through Alumina Dilute->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Dry under Vacuum Precipitate->Dry Cationic_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Initiator 1-(Bromomethyl)-4- propoxybenzene Carbocation Benzylic Carbocation Initiator->Carbocation Activation Initiator->Carbocation LewisAcid Lewis Acid (e.g., SnCl₄) Counterion [SnCl₄Br]⁻ LewisAcid->Counterion Monomer Vinyl Ether Carbocation->Monomer GrowingChain Growing Polymer Chain (Cationic) Carbocation->GrowingChain + Monomer

References

Troubleshooting & Optimization

optimizing reaction yield for the synthesis of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(bromomethyl)-4-propoxybenzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the radical bromination of 4-propoxytoluene using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs):

  • Q1: My reaction has not initiated. What are the possible causes and solutions?

    • A1: Lack of initiation in a radical reaction is a common issue. Here are several potential causes and their remedies:

      • Inactive Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have decomposed during storage. Use a fresh batch of the initiator.

      • Insufficient Energy for Initiation: If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate to induce homolytic cleavage of the initiator.

      • Presence of Radical Inhibitors: The starting material or solvent might contain impurities that act as radical scavengers (e.g., phenols, anilines). Purify the starting materials and use a freshly distilled, inert solvent.

  • Q2: My reaction is producing a significant amount of dibrominated side product. How can I improve the selectivity for the desired monobrominated product?

    • A2: The formation of 1-(dibromomethyl)-4-propoxybenzene is a common side reaction.[1] To favor monobromination, consider the following strategies:

      • Control Stoichiometry: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 4-propoxytoluene. Using an excess of NBS will increase the likelihood of dibromination.

      • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the brominating agent throughout the reaction.

      • Monitor the Reaction Closely: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further bromination of the desired product.

      • Reductive Work-up: In some cases, a mixture of mono- and di-brominated products can be treated with a reducing agent like diethyl phosphite to selectively convert the over-brominated species back to the desired mono-brominated product.[1]

  • Q3: I am observing bromination on the aromatic ring instead of the benzylic position. What is causing this and how can I prevent it?

    • A3: Aromatic ring bromination is an electrophilic substitution reaction and is favored under different conditions than the desired radical substitution at the benzylic position.

      • Avoid Polar, Protic Solvents: Solvents like acetic acid or the presence of water can promote ionic pathways leading to ring bromination.[2] Use non-polar, aprotic solvents such as carbon tetrachloride, cyclohexane, or acetonitrile.[3][4]

      • Ensure Anhydrous Conditions: The presence of acid, which can be generated from the reaction of NBS with trace water, can catalyze electrophilic aromatic substitution. Ensure your glassware is dry and use an inert atmosphere.

      • Use a Radical Initiator: The presence of a radical initiator (AIBN, BPO) or initiation by light favors the radical pathway for benzylic bromination.[2][3]

  • Q4: The reaction mixture has turned a dark red/brown color. What does this indicate?

    • A4: The formation of a red or orange color is often due to the presence of molecular bromine (Br₂), which is an intermediate in the reaction.[4] A very dark color, however, might indicate decomposition or side reactions. If the color persists and the reaction is not progressing as expected, it could be a sign of issues with the reaction conditions.

  • Q5: How should I properly work-up the reaction mixture to isolate the product?

    • A5: A typical work-up procedure for an NBS bromination involves the following steps:

      • Cool the reaction mixture: Once the reaction is complete, cool it to room temperature.

      • Remove Succinimide: The succinimide byproduct is often insoluble in non-polar solvents like carbon tetrachloride or cyclohexane and can be removed by filtration.[3]

      • Aqueous Wash: Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining bromine. This is followed by washing with water and brine.[5]

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and then remove the solvent under reduced pressure.

      • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the effect of different parameters on the reaction outcome, based on literature data for similar benzylic brominations.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Starting Material 4-propoxytoluene4-propoxytoluene4-propoxytolueneThe purity of the starting material is crucial to avoid side reactions.
Brominating Agent N-Bromosuccinimide (NBS) (1.1 eq)N-Bromosuccinimide (NBS) (1.1 eq)N-Bromosuccinimide (NBS) (1.5 eq)Using a slight excess of NBS ensures complete conversion of the starting material, but a larger excess can lead to dibromination.
Initiator AIBN (0.05 eq)UV light (e.g., 254 nm lamp)AIBN (0.05 eq)Both thermal (AIBN) and photochemical (UV light) initiation are effective. The choice may depend on available equipment.
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)Dichloromethane (CH₂Cl₂)CCl₄ is a traditional solvent for Wohl-Ziegler reactions but is toxic. Acetonitrile and dichloromethane are common, less hazardous alternatives.[4]
Temperature Reflux (approx. 77 °C)Room TemperatureReflux (approx. 40 °C)The reaction is typically run at the reflux temperature of the solvent to ensure thermal initiation and a reasonable reaction rate.
Reaction Time 4-6 hours8-12 hours4-6 hoursReaction time should be optimized by monitoring the reaction progress to avoid over-bromination.
Typical Yield Good to ExcellentGoodModerate to Good (with increased dibromination)Higher yields of the monobrominated product are favored by careful control of stoichiometry and reaction time.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.

Materials:

  • 4-propoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

  • Sodium thiosulfate solution (aqueous, 10%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxytoluene (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-propoxytoluene 4-propoxytoluene Product This compound 4-propoxytoluene->Product + NBS NBS N-Bromosuccinimide (NBS) Byproduct Succinimide NBS->Byproduct Initiator Initiator (AIBN or light) Initiator->4-propoxytoluene Solvent Solvent (e.g., CCl4) Solvent->4-propoxytoluene

Caption: Chemical reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Yield is Low or No Product is Formed Check_Initiation Was the reaction initiated properly? Start->Check_Initiation Check_Reagents Are the reagents pure and active? Check_Initiation->Check_Reagents Yes Solution_Initiation Use fresh initiator / Check light source / Increase temperature Check_Initiation->Solution_Initiation No Check_Side_Reactions Are there significant side reactions? Check_Reagents->Check_Side_Reactions Yes Solution_Reagents Purify starting material / Use fresh NBS Check_Reagents->Solution_Reagents No Solution_Dibromination Adjust NBS stoichiometry / Slow addition Check_Side_Reactions->Solution_Dibromination Dibromination Solution_Ring_Bromination Use non-polar aprotic solvent / Ensure anhydrous conditions Check_Side_Reactions->Solution_Ring_Bromination Ring Bromination End Optimized Reaction Check_Side_Reactions->End No significant side reactions Solution_Initiation->End Solution_Reagents->End Solution_Dibromination->End Solution_Ring_Bromination->End

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(bromomethyl)-4-propoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via benzylic bromination of 4-propoxytoluene.

Issue 1: Presence of Unreacted Starting Material (4-propoxytoluene) in the Final Product

  • Question: My NMR spectrum shows signals corresponding to 4-propoxytoluene after purification. How can I remove it?

  • Answer: The presence of the starting material indicates an incomplete reaction or inefficient purification. Due to the non-polar nature of 4-propoxytoluene compared to the product, column chromatography is highly effective.

    • Troubleshooting Steps:

      • Optimize Column Chromatography: Use a less polar eluent system. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane will effectively separate the non-polar starting material from the more polar product.

      • Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. A solvent system in which this compound has lower solubility at cold temperatures compared to 4-propoxytoluene is ideal. Hexane or a hexane/ethyl acetate mixture is a good starting point.

Issue 2: Contamination with Dibrominated Side Product (1-(dibromomethyl)-4-propoxybenzene)

  • Question: I observe a significant amount of what I suspect is the dibrominated product. How can I separate it from my desired monobrominated compound?

  • Answer: Over-bromination is a common side reaction in benzylic brominations.[1] The resulting 1-(dibromomethyl)-4-propoxybenzene has a different polarity than the desired product, allowing for separation by chromatography.

    • Troubleshooting Steps:

      • Careful Column Chromatography: The polarity difference between the mono- and di-brominated products might be subtle. Use a shallow gradient and a high-resolution silica gel for column chromatography. Monitor the fractions carefully using TLC to identify and isolate the desired product.

      • Recrystallization Optimization: Differences in crystal packing can sometimes be exploited. Experiment with different recrystallization solvents. A solvent system where the desired product has significantly lower solubility than the dibrominated impurity at a specific temperature might allow for selective crystallization.

Issue 3: Product Degradation (Hydrolysis) During Purification or Storage

  • Question: My purified this compound shows signs of decomposition, possibly to 4-propoxybenzyl alcohol, over time. How can I prevent this?

  • Answer: this compound, being a benzylic bromide, is susceptible to hydrolysis.[2] This can occur during aqueous work-ups, on wet silica gel, or during storage if exposed to moisture.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all solvents and equipment used for purification are dry. If performing column chromatography, use dry solvents and consider using a deactivated (e.g., with triethylamine) silica gel if acidity is also a concern.

      • Avoid Aqueous Work-up if Possible: If the reaction work-up involves water, minimize the contact time and ensure the organic layer is thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

      • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities arise from the benzylic bromination of 4-propoxytoluene and include:

  • Unreacted Starting Material: 4-propoxytoluene.

  • Over-bromination Product: 1-(dibromomethyl)-4-propoxybenzene.[1]

  • Hydrolysis Product: 4-propoxybenzyl alcohol, which can form if the product is exposed to water.[2]

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Column chromatography is generally more versatile and effective for separating the common impurities associated with this compound, especially for removing both more and less polar impurities in a single step. Recrystallization can be very effective for removing minor impurities and for obtaining highly pure crystalline material, provided a suitable solvent is found.

Q3: What are some recommended solvent systems for the column chromatography of this compound?

A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent.

  • Hexane/Ethyl Acetate Gradient: Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 10%).

  • Hexane/Dichloromethane Gradient: Similar to the above, gradually increasing the concentration of dichloromethane.

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is a good starting point.

  • Hexane: The compound is likely to be soluble in hot hexane and less soluble when cold.

  • Hexane/Ethyl Acetate Mixture: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hot hexane until the solution becomes slightly cloudy. Allow it to cool slowly.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common and effective method. Use the same eluent system as your column or a slightly more polar one to ensure good separation on the TLC plate. Visualize the spots under a UV lamp (the aromatic ring should be UV active) and/or by staining with a suitable agent like potassium permanganate.

Data Presentation

Table 1: Illustrative Purity Profile Before and After Purification

CompoundPurity Before Purification (Illustrative)Purity After Column Chromatography (Illustrative)Purity After Recrystallization (Illustrative)
This compound85%>98%>99%
4-propoxytoluene5%<0.5%Can be effective if starting purity is high
1-(dibromomethyl)-4-propoxybenzene10%<1%Dependent on solvent system
4-propoxybenzyl alcohol<1% (if hydrolysis occurs)<0.5%Can be effective if starting purity is high

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of the Product:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane or an ethyl acetate/hexane mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble at all temperatures.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by insoluble impurities, a hot filtration step may be necessary.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from 4-propoxytoluene) column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (NMR, GC-MS) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization <98% Pure pure_product Pure this compound purity_check->pure_product >98% Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Analyze Crude Product (TLC/NMR) impurity_check Impurities Detected? start->impurity_check pure Product is Pure impurity_check->pure No identify_impurity Identify Main Impurity impurity_check->identify_impurity Yes starting_material Solution: Column Chromatography (less polar eluent) identify_impurity->starting_material Starting Material dibrominated Solution: High-Resolution Column Chromatography identify_impurity->dibrominated Dibrominated Product hydrolysis Solution: Anhydrous Conditions & Careful Work-up identify_impurity->hydrolysis Hydrolysis Product

Caption: Troubleshooting decision tree for purification challenges.

References

decomposition of 1-(bromomethyl)-4-propoxybenzene during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(bromomethyl)-4-propoxybenzene. The information is designed to help you anticipate and resolve potential issues related to the decomposition of this reagent during your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during reactions involving this compound, focusing on identifying the cause and providing actionable solutions.

Problem Potential Cause Recommended Solution
Low yield of desired substitution product and formation of a major byproduct with a mass corresponding to 4-propoxybenzyl alcohol. Hydrolysis of this compound. This is especially likely if there is residual water in your reaction mixture or if the reaction is run in a protic solvent. The electron-donating propoxy group can stabilize the benzylic carbocation, making the compound susceptible to SN1-type hydrolysis.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Formation of a significant amount of an elimination byproduct (e.g., a stilbene derivative or other olefinic compounds). Elimination reaction (E1 or E2) is competing with the desired substitution reaction. This can be favored by high temperatures, the use of a sterically hindered base, or a base that is too strong.Use a non-hindered, moderately strong base. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a polar apathetic solvent, which can favor SN2 reactions over elimination.
Reaction mixture turns dark, and multiple unidentified byproducts are observed by TLC or LC-MS. Thermal decomposition of this compound. Benzylic bromides can be sensitive to high temperatures, leading to radical-mediated decomposition pathways and the formation of complex mixtures.Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring. If the reaction requires elevated temperatures, consider a shorter reaction time or the use of a milder catalyst if applicable.
Inconsistent reaction rates or yields between batches. Degradation of the this compound starting material. The compound can degrade upon prolonged storage, especially if exposed to light, moisture, or air. This can lead to the presence of impurities that interfere with the reaction.Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Before use, it is advisable to check the purity of the reagent by TLC, GC, or NMR.
Reaction with amines results in over-alkylation or quaternization. High reactivity of this compound. As a benzylic halide, it is a potent alkylating agent.Use a stoichiometric amount of the amine or a slight excess of the amine to favor mono-alkylation. Control the reaction temperature carefully, as higher temperatures can promote multiple alkylations.

Frequently Asked Questions (FAQs)

Here you will find answers to common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways are:

  • Hydrolysis: Reaction with water to form 4-propoxybenzyl alcohol and hydrobromic acid. This can be catalyzed by acidic or basic conditions.

  • Elimination: Under basic conditions, especially at elevated temperatures, it can undergo elimination to form olefinic byproducts.

  • Thermal Decomposition: At high temperatures, benzylic bromides can undergo homolytic cleavage of the carbon-bromine bond, leading to the formation of benzyl radicals and subsequent complex side reactions.

  • Reaction with Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and some metals, which can lead to rapid decomposition.

Q2: How can I minimize the formation of the hydrolysis byproduct, 4-propoxybenzyl alcohol?

A2: To minimize hydrolysis:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.

Q3: What are the ideal storage conditions for this compound to prevent decomposition?

A3: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Q4: Is this compound more reactive than benzyl bromide?

A4: Yes, the electron-donating propoxy group at the para position stabilizes the formation of a positive charge on the benzylic carbon. This increased stability of the carbocation intermediate can accelerate the rate of SN1-type reactions, including solvolysis and reactions with nucleophiles that proceed through a carbocation-like transition state.

Experimental Protocols

Below are detailed methodologies for key experiments, with an emphasis on minimizing the decomposition of this compound.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether using this compound and an alcohol.

Materials:

  • This compound

  • Alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an argon atmosphere, add the alcohol (1.0 eq.) to a solution of NaH (1.2 eq.) in anhydrous DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

DecompositionPathways Potential Decomposition Pathways of this compound reagent This compound hydrolysis Hydrolysis (Presence of H2O) reagent->hydrolysis S_N1/S_N2 elimination Elimination (Strong/Hindered Base, Heat) reagent->elimination E1/E2 thermal Thermal Decomposition (High Temperature) reagent->thermal Homolytic Cleavage alcohol 4-propoxybenzyl alcohol hydrolysis->alcohol olefin Olefinic Byproducts elimination->olefin radicals Radical Species thermal->radicals

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow General Experimental Workflow to Minimize Decomposition start Start check_purity Check Reagent Purity (TLC, NMR) start->check_purity dry_glassware Use Anhydrous Glassware and Solvents check_purity->dry_glassware inert_atm Establish Inert Atmosphere (Ar or N2) dry_glassware->inert_atm cool_reaction Cool Reaction to 0 °C inert_atm->cool_reaction add_base Add Base cool_reaction->add_base add_reagent Add this compound add_base->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor workup Aqueous Workup (if necessary) monitor->workup purify Purification workup->purify end End purify->end

Caption: Recommended workflow for reactions with this compound.

improving the stability of 1-(bromomethyl)-4-propoxybenzene in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-(bromomethyl)-4-propoxybenzene in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning yellow and showing signs of degradation. What is happening?

A1: this compound, like other benzylic bromides, is susceptible to degradation, primarily through nucleophilic substitution reactions. The yellowing of the solution is a common indicator of decomposition, likely forming various side products. The primary degradation pathway is often solvolysis, where the solvent itself acts as a nucleophile.[1][2] The stability is highly dependent on the solvent, temperature, and presence of any nucleophilic impurities.

Q2: What is the primary degradation mechanism for this compound in solution?

A2: The degradation of this compound in solution typically proceeds via nucleophilic substitution, which can follow two main mechanisms: SN1 and SN2.[3]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the spontaneous dissociation of the bromide ion to form a benzyl carbocation intermediate. This carbocation is stabilized by the electron-donating propoxy group through resonance.[4][5] The carbocation then rapidly reacts with a nucleophile (such as a solvent molecule). This pathway is favored in polar protic solvents (e.g., water, ethanol, methanol).[6][7]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where a nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion.[3] This pathway is more likely in polar aprotic solvents (e.g., acetone, DMSO, DMF) and with strong nucleophiles.[6][8]

For this compound, the presence of the strong para-electron-donating propoxy group significantly stabilizes the benzylic carbocation, making the SN1 pathway a likely route for degradation, especially in protic solvents.[1][2]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The choice of solvent is critical to the stability of this compound.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as nucleophiles and facilitate the SN1 reaction by stabilizing the carbocation intermediate and the leaving bromide ion through hydrogen bonding.[7][9] This leads to rapid solvolysis and degradation of the compound.[1]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are generally a better choice for dissolving benzylic bromides for reactions.[6][8] While they are polar enough to dissolve the compound, they do not have acidic protons and are generally weaker nucleophiles than protic solvents, thus slowing down the rate of solvolysis.[7]

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents are non-nucleophilic and will not cause solvolysis. However, the solubility of this compound may be limited in these solvents.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To improve stability and minimize degradation, consider the following:

  • Solvent Choice: Use a dry, polar aprotic solvent such as acetonitrile, acetone, or DMF for your reactions.[6][8] Avoid alcohols or water if possible.

  • Temperature Control: Keep the solution cool. The rate of both SN1 and SN2 reactions increases with temperature. Storing solutions at low temperatures (0-8 °C) is recommended.[10]

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Avoid Contaminants: Ensure all glassware is dry and free of acidic or basic residues. Be aware that bases, amines, and strong oxidizing agents are incompatible and will accelerate degradation.[11][12]

  • Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid long-term storage in solution.

Q5: What are the recommended storage conditions for pure this compound and its solutions?

A5:

  • Pure Compound: Store the pure compound in a tightly sealed container in a dry, cool (refrigerated), and well-ventilated place.[11][13]

  • Solutions: If a solution must be stored, use a dry, non-nucleophilic, or polar aprotic solvent. Store the solution at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere and protect it from light.

Quantitative Data on Stability

The stability of substituted benzyl bromides can be compared by examining their solvolysis rates in a given solvent system. The following table presents the first-order rate constants (k) for the solvolysis of various para-substituted benzyl bromides in 80% ethanol at 25°C. A higher rate constant indicates lower stability in this solvent system. The data for 4-methoxybenzyl bromide serves as a close proxy for 4-propoxybenzyl bromide due to the similar electron-donating nature of the methoxy and propoxy groups.

Substituent (para-)Rate Constant (k) at 25°C (s⁻¹)Relative Rate (vs. H)Probable Mechanism
-OCH₃1.85 x 10⁻³154SN1
-CH₃3.19 x 10⁻⁵2.66SN2
-H1.20 x 10⁻⁵1.00SN2
-Cl6.78 x 10⁻⁶0.57SN2
-NO₂2.29 x 10⁻⁷0.02SN2

Data adapted from studies on the solvolysis of substituted benzyl bromides.[1][2]

This data clearly illustrates that strong electron-donating groups like methoxy (and by extension, propoxy) significantly accelerate the rate of solvolysis, indicating lower stability in protic solvents due to the promotion of the SN1 mechanism.[1][2]

Experimental Protocols

Protocol: Determination of Solvolysis Rate by Conductometry

This protocol describes a method for determining the first-order rate constants for the solvolysis of a benzyl bromide, such as this compound, in a solvent mixture like 80% ethanol. The reaction produces HBr, which increases the conductivity of the solution over time.

Materials and Equipment:

  • This compound

  • 80% (v/v) ethanol-water mixture

  • Conductometer with a suitable conductivity cell

  • Constant-temperature water bath (25°C ± 0.1°C)

  • Volumetric flasks and pipettes

  • Data acquisition system (optional)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a small amount of a dry, inert solvent (e.g., acetone) to ensure accurate measurement before dilution.

  • Temperature Equilibration: Place the conductivity cell containing approximately 50 mL of the 80% ethanol-water solvent mixture into the constant-temperature water bath. Allow the solvent to equilibrate to 25°C.

  • Initiation of Reaction: Rapidly inject a small, precise volume of the benzyl bromide stock solution into the solvent in the conductivity cell to achieve the desired final concentration (typically ~10⁻⁴ to 10⁻⁵ M). Ensure thorough and quick mixing.

  • Data Collection: Immediately begin recording the conductivity of the solution at regular time intervals. The readings should be taken for at least three half-lives of the reaction.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction (after at least 10 half-lives). The slope of this line will be -k. This method is based on the Guggenheim method or by using non-linear regression analysis of the conductivity-time data.[1][2]

Visual Guides

DegradationPathways cluster_sn1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_sn2 SN2 Pathway (Favored in Polar Aprotic Solvents) start_sn1 This compound intermediate Benzylic Carbocation (Resonance Stabilized) start_sn1->intermediate - Br⁻ (slow, rate-determining) product_sn1 Solvolysis Product (e.g., 4-propoxybenzyl ether) intermediate->product_sn1 + Solvent (fast) start_sn2 This compound transition_state Transition State start_sn2->transition_state product_sn2 Substitution Product transition_state->product_sn2 - Br⁻ nucleophile Nucleophile (e.g., Solvent, Reagent) nucleophile->transition_state

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Solution of this compound shows signs of degradation. q_solvent What type of solvent was used? start->q_solvent a_protic Polar Protic (e.g., EtOH, H₂O) q_solvent->a_protic a_aprotic Polar Aprotic (e.g., Acetone, ACN) q_solvent->a_aprotic a_nonpolar Non-Polar (e.g., Hexane) q_solvent->a_nonpolar res_protic High risk of solvolysis via SN1. ACTION: Switch to a dry, polar aprotic solvent. a_protic->res_protic q_conditions Review other conditions: a_aprotic->q_conditions a_nonpolar->q_conditions res_protic->q_conditions cond_temp Was the solution stored cold and used fresh? q_conditions->cond_temp cond_impurities Was the solvent dry and glassware free of nucleophilic/basic impurities? q_conditions->cond_impurities res_temp_no ACTION: Prepare fresh solutions and store at low temperature (0-8°C). cond_temp->res_temp_no No res_imp_no ACTION: Use anhydrous solvents and ensure glassware is clean and dry. cond_impurities->res_imp_no No res_ok Stability should be improved. res_temp_no->res_ok res_imp_no->res_ok

References

troubleshooting failed Grignard formation with 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Failed Grignard Formation with 1-(bromomethyl)-4-propoxybenzene

This guide provides troubleshooting assistance for researchers encountering difficulties with the formation of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Grignard reaction with this compound fails to initiate. What are the most common reasons for this?

A: Failure to initiate a Grignard reaction is a common issue, typically stemming from three primary sources:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water, alcohols, or other protic species.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use, and that solvents are anhydrous.[3]

  • Inactive Magnesium Surface: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[4][5] This layer must be disrupted or removed for the reaction to begin.

  • Impure Starting Materials: The starting this compound may contain impurities that inhibit the reaction. Similarly, the magnesium or solvent could be contaminated.

Q2: The reaction begins, indicated by bubbling or cloudiness, but then stops and yields are negligible. What is the likely cause?

A: This is a classic symptom of a Wurtz coupling side reaction, which is especially prevalent with reactive benzylic halides like this compound.[6] In this side reaction, the newly formed Grignard reagent (R-MgBr) reacts with a molecule of the starting halide (R-Br) to form a dimer (R-R). This consumes both the product and the starting material. To mitigate this, use slow, dropwise addition of the halide to the magnesium suspension to keep its concentration low at all times.

Q3: My reaction mixture turns dark brown or black, and I isolate a significant amount of a high-boiling point side product. What is this and how can I avoid it?

A: The dark coloration and formation of a high-boiling point byproduct strongly suggest that Wurtz coupling is the dominant reaction pathway, leading to the formation of 1,2-bis(4-propoxyphenyl)ethane. As benzylic halides are highly reactive, this side reaction can be vigorous.[6]

  • Control the Temperature: Maintain a gentle reflux or even sub-ambient temperature to moderate the reaction rate.

  • Ensure Efficient Stirring: Vigorous stirring ensures that the halide reacts at the magnesium surface before it can react with Grignard reagent in the solution.

  • Use High-Quality Magnesium: Fresh, shiny magnesium turnings provide a larger, more active surface area, favoring the desired reaction.[7]

Q4: How can I effectively activate the magnesium turnings?

A: Several methods can be used to activate the magnesium surface:[4][5]

  • Mechanical Activation: Grinding the magnesium turnings gently in a dry mortar and pestle before reaction can break the oxide layer. Stirring the dry magnesium turnings vigorously under an inert atmosphere can also be effective.[8]

  • Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method.[3][9] The iodine etches the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles indicates successful activation.[4]

  • Sonication: Using an ultrasonic bath can help dislodge the MgO layer from the magnesium surface.

Q5: How can I confirm the formation of the Grignard reagent and determine its concentration before use?

A: Since Grignard reagents are used in solution, it is crucial to determine their molarity.[2] Titration is the most common method. A reliable technique involves titrating the Grignard solution against a known amount of I₂ dissolved in anhydrous THF with LiCl until the dark brown color disappears.[10][11] Other methods include titration with a solution of a weighable, anhydrous protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline.[12][13]

Key Reaction Parameters

The following table summarizes critical quantitative data for the successful formation of (4-propoxybenzyl)magnesium bromide.

ParameterRecommended ValueRationale & Notes
Magnesium (Mg) 1.2 - 2.0 equivalentsAn excess of magnesium helps to ensure complete conversion of the alkyl halide and provides a fresh surface for reaction.[14]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential to solvate and stabilize the Grignard reagent.[15][16] THF is often preferred for more reactive halides.[3]
Temperature 25-40°C (Gentle Reflux)Initiation may require gentle warming. Once started, the reaction is exothermic and may need cooling to prevent side reactions.[17]
Addition Rate Slow, dropwiseCrucial for benzylic halides to minimize the Wurtz coupling side reaction by keeping the halide concentration low.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[14]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)

Safety Note: This procedure should be performed by trained personnel in a chemical fume hood. Sodium is highly reactive with water.

  • Pre-dry commercial THF by letting it stand over pellets of potassium hydroxide (KOH) or calcium hydride (CaH₂) for 24 hours.

  • Set up a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

  • Transfer the pre-dried THF to the distillation flask. Add sodium metal (cut into small pieces) and a small amount of benzophenone to act as an indicator.

  • Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous.

  • Distill the required volume of THF directly into the reaction flask, which is also under an inert atmosphere.

Protocol 2: Formation of (4-propoxybenzyl)magnesium bromide

  • Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small portion (~10%) of the total anhydrous THF via cannula.

  • Dissolve this compound (1.0 eq.) in the remaining anhydrous THF and load it into the dropping funnel.

  • Add a small amount (~5-10%) of the halide solution to the magnesium suspension. Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed, indicating initiation.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The final solution should be cloudy and grayish-brown.

Protocol 3: Titration of the Grignard Reagent (Iodine Method)

  • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂, ~100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[11]

  • Cool the dark brown iodine solution to 0°C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe until the solution turns from brown to light yellow and finally becomes colorless.[11]

  • Record the volume of Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). Repeat the titration for accuracy.

Visual Guides

TroubleshootingWorkflow start Grignard Formation Fails check_initiation Did the reaction initiate? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Occurs, but Low Yield check_initiation->yes_initiation Yes check_moisture Check for Moisture: - Flame-dry glassware? - Anhydrous solvent? no_initiation->check_moisture check_mg Check Mg Activation: - Surface dull/oxidized? no_initiation->check_mg check_reagents Check Reagent Purity: - Purify halide? no_initiation->check_reagents solve_moisture Solution: Rigorously dry all components. Use freshly distilled solvent. check_moisture->solve_moisture solve_mg Solution: Activate Mg with I₂, 1,2-dibromoethane, or mechanical grinding. check_mg->solve_mg solve_reagents Solution: Purify starting material via distillation or chromatography. check_reagents->solve_reagents check_side_reaction Observe Dark Color & High BP Byproduct? yes_initiation->check_side_reaction wurtz_coupling Primary Cause: Wurtz Coupling Side Reaction check_side_reaction->wurtz_coupling Yes solve_wurtz Solution: - Slow, dropwise addition of halide. - Maintain gentle reflux (avoid overheating). - Use efficient stirring. wurtz_coupling->solve_wurtz

Caption: Troubleshooting workflow for failed Grignard formation.

ReactionPathway ArylBr 1-(bromomethyl)-4- propoxybenzene (R-Br) Grignard (4-propoxybenzyl)- magnesium bromide (R-MgBr) ArylBr->Grignard + Mg Wurtz 1,2-bis(4-propoxyphenyl)ethane (R-R) ArylBr->Wurtz Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz + R-Br

Caption: Desired Grignard formation vs. Wurtz side reaction.

References

Technical Support Center: Alternative Brominating Agents for 4-Propoxytoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative brominating agents for the electrophilic substitution of 4-propoxytoluene. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to molecular bromine (Br₂) for brominating 4-propoxytoluene?

A1: While effective, molecular bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant safety and handling challenges.[1][2] Alternative agents are often sought to mitigate these risks. Key reasons to switch include:

  • Enhanced Safety: Alternatives like N-Bromosuccinimide (NBS) are solids, making them easier and safer to handle than liquid bromine.[3][4] In-situ generation methods avoid the storage and transport of large quantities of Br₂.[1][2]

  • Improved Selectivity: Certain reagents and solvent systems can offer better control over regioselectivity (ortho- vs. para- substitution) and reduce the formation of polybrominated byproducts.[5][6]

  • Greener Chemistry: Methods that generate bromine in-situ from salts like KBr or HBr with an oxidant are considered more environmentally friendly.[1][2]

  • Milder Conditions: Many alternative reagents operate under milder reaction conditions, which can be beneficial for sensitive substrates.

Q2: What are the most common and effective alternative brominating agents for an electron-rich aromatic compound like 4-propoxytoluene?

A2: For electron-rich systems, several alternatives to Br₂ are available. The most prominent include:

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent for the bromination of activated aromatic compounds.[3][7][8] It is a convenient crystalline solid.

  • In-situ Generated Bromine: This approach involves reacting a stable bromide salt (e.g., KBr, NaBr, HBr) with an oxidant (e.g., Oxone®, sodium hypochlorite) directly in the reaction mixture to produce the active brominating species.[1][2][9] This method is praised for its safety and sustainability.

  • Pyridinium Tribromide (Py-HBr₃): A solid, stable source of bromine that is less hazardous than Br₂.

  • Tetrabutylammonium Tribromide (TBABr₃): Another solid tribromide salt that offers controlled bromination.[10]

Q3: How does the propoxy group on 4-propoxytoluene affect the reaction's outcome?

A3: The propoxy group (-OCH₂CH₂CH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Since the para position is already occupied by the propoxy group itself, electrophilic attack will be directed primarily to the ortho positions (C2 and C6).

Q4: What is the expected major product from the monobromination of 4-propoxytoluene?

A4: The expected major product is 2-bromo-4-propoxytoluene . The propoxy group directs the incoming electrophile (Br⁺) to the positions ortho to it.

Q5: How can I minimize the formation of polybrominated byproducts?

A5: Polybromination is a common side reaction with highly activated aromatic rings. To minimize it:

  • Control Stoichiometry: Use a molar ratio of the brominating agent to the substrate that is close to 1:1. A slight excess (e.g., 1.05 equivalents) of the brominating agent may be needed to drive the reaction to completion.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the reaction rate and improve selectivity for monobromination.

  • Choose a Milder Reagent: Reagents like NBS are often less aggressive than Br₂ with a Lewis acid catalyst, offering better control.[6]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and stop the reaction promptly to prevent further bromination of the product.

Troubleshooting Guides

Problem 1: My reaction shows low or no conversion of 4-propoxytoluene.

  • Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly. Pure NBS is a white solid; a yellow or brownish color indicates the presence of free bromine from decomposition.[3][8]

    • Solution: Use freshly recrystallized NBS for the reaction. Store NBS in a refrigerator, protected from light and moisture.[3]

  • Possible Cause 2: Insufficient Electrophilicity. Some brominating agents require an acid catalyst to increase the electrophilicity of the bromine atom for reaction with the aromatic ring.

    • Solution: For NBS bromination, adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can facilitate the reaction.[11]

  • Possible Cause 3: Low Reaction Temperature. While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate, leading to incomplete conversion in a practical timeframe.

    • Solution: If the reaction is sluggish at 0 °C or room temperature, consider gradually increasing the temperature and monitoring the progress by TLC.

Problem 2: My final product is a mixture of isomers (e.g., 2-bromo- and 3-bromo-4-propoxytoluene).

  • Possible Cause: Harsh Reaction Conditions. Highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid) can sometimes overcome the strong directing effect of the propoxy group, leading to a loss of regioselectivity.

    • Solution: Switch to a milder brominating agent such as NBS. Using specific solvents can also enhance selectivity; for example, using DMF as a solvent with NBS is known to give high levels of para-selectivity for other substrates, which translates to high ortho-selectivity in this case.[3][7]

Problem 3: I am observing a significant amount of a di-brominated product.

  • Possible Cause 1: Excess Brominating Agent. Using more than one equivalent of the brominating agent will inevitably lead to the bromination of the already activated monobrominated product.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent. Consider adding the agent portion-wise to maintain a low concentration.

  • Possible Cause 2: Reaction Time is Too Long. Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of side reactions, including polybromination.

    • Solution: Monitor the reaction closely using TLC or GC. Once the 4-propoxytoluene spot has disappeared, quench the reaction immediately.

Data Presentation: Comparison of Brominating Agents

The following table summarizes typical conditions and outcomes for the monobromination of 4-propoxytoluene with various agents. Yields are representative and can vary based on specific experimental conditions and work-up procedures.

Brominating AgentSolventTemperature (°C)Typical Time (h)Yield of 2-bromo-4-propoxytoluene (%)Key Observations
N-Bromosuccinimide (NBS) Acetonitrile or DMF0 to 251 - 485 - 95%Excellent regioselectivity; safer solid reagent.[6][7]
In-situ Br₂ (from KBr + Oxone®) H₂O / CH₃CN250.5 - 290 - 98%Green and safe method; avoids handling Br₂.[9]
Pyridinium Tribromide Acetic Acid252 - 680 - 90%Solid reagent, offers controlled bromination.
**Molecular Bromine (Br₂) **Acetic Acid or CH₂Cl₂0 to 250.5 - 180 - 95%Highly effective but hazardous; risk of over-bromination.[5]
Experimental Protocols

Protocol 1: Bromination of 4-propoxytoluene using N-Bromosuccinimide (NBS)

  • Materials:

    • 4-propoxytoluene (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (solvent)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate and Hexanes (for extraction and chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxytoluene in acetonitrile (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add N-Bromosuccinimide (1.05 eq) to the cooled solution in one portion.

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 2-bromo-4-propoxytoluene.

Protocol 2: Green Bromination using In-situ Generated Bromine

  • Materials:

    • 4-propoxytoluene (1.0 eq)

    • Potassium bromide (KBr) (1.2 eq)

    • Oxone® (potassium peroxymonosulfate) (0.6 eq)

    • Acetonitrile/Water (1:1 mixture)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 4-propoxytoluene (1.0 eq) and potassium bromide (1.2 eq).

    • Add a 1:1 mixture of acetonitrile and water as the solvent.

    • Stir the mixture vigorously at room temperature to form a well-suspended solution.

    • In a separate flask, dissolve Oxone® (0.6 eq) in water.

    • Add the Oxone® solution dropwise to the reaction mixture over 15-20 minutes. A yellow-orange color may develop, indicating the formation of bromine.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify via column chromatography as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve 4-propoxytoluene in Solvent add_reagent Add Brominating Agent (e.g., NBS) start->add_reagent Cool to 0°C react Stir at RT add_reagent->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-bromo- 4-propoxytoluene purify->product

Caption: General experimental workflow for the bromination of 4-propoxytoluene.

Decision_Tree start Choose Brominating Agent for 4-propoxytoluene q_safety Is safety the primary concern? start->q_safety q_green Is green chemistry/ sustainability a goal? q_safety->q_green Yes rec_br2 Consider: Traditional Br₂ (Use with extreme caution) q_safety->rec_br2 No (High-throughput needed) a_safety_yes YES a_safety_no NO rec_insitu Recommendation: In-situ Br₂ Generation (KBr + Oxidant) q_green->rec_insitu Yes rec_nbs Recommendation: N-Bromosuccinimide (NBS) q_green->rec_nbs No a_green_yes YES a_green_no NO

Caption: Decision guide for selecting an appropriate brominating agent.

References

Technical Support Center: Reactions Involving 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for handling the work-up of chemical reactions involving 1-(bromomethyl)-4-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to a reaction work-up?

Understanding the properties of this compound is crucial for designing an effective work-up and purification strategy. The compound is a benzylic bromide, making it a reactive alkylating agent. The propoxy group, an ether, is generally stable under neutral and basic conditions but can be cleaved by strong acids.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-(bromomethyl)-4-methylbenzene[3]1-Bromo-4-propoxybenzene[4][5][6]
Molecular Formula C₁₀H₁₃BrOC₈H₉BrC₉H₁₁BrO
Molecular Weight 229.11 g/mol 185.06 g/mol 215.09 g/mol
Appearance Colorless to light yellow liquid or low-melting solidWhite to off-white powder or crystalline solidLiquid
Boiling Point Not available218-220 °CNot available
Melting Point Not available34-36 °CNot available
Solubility Soluble in common organic solvents (e.g., ether, acetone, DCM); practically insoluble in water.Soluble in acetone, ether; practically insoluble in water.Not specified, but ethers have some water solubility.[7][8]
Reactivity Prone to hydrolysis; reactive benzylic bromide.[9]Volatile, easy hydrolysis.Stable ether linkage.

Q2: What is a standard aqueous work-up procedure for a reaction using this compound?

A typical work-up aims to separate the desired product from unreacted starting materials, reagents, and byproducts. Given the compound's insolubility in water and solubility in organic solvents, a liquid-liquid extraction is the standard method.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) to neutralize any reactive reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and an aqueous phase (e.g., water or brine). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer. If the desired product is in the organic phase, wash it sequentially with:

    • Water or a suitable aqueous solution to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was acidic to neutralize excess acid.

    • Saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.

  • Drying: Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product using techniques like column chromatography, recrystallization, or distillation.

Below is a diagram illustrating the general workflow for this procedure.

G cluster_workflow General Work-up Workflow A Reaction Completion B Quench Reaction Mixture A->B C Liquid-Liquid Extraction (Organic Solvent + Aqueous Solution) B->C D Separate Layers C->D E Wash Organic Layer (e.g., H₂O, NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., MgSO₄) E->F G Filter and Concentrate F->G H Crude Product G->H I Purification (e.g., Chromatography) H->I J Pure Product I->J

A general workflow for the aqueous work-up of a reaction.

Troubleshooting Guide

Problem: A persistent emulsion formed during the liquid-liquid extraction.

  • Cause: Emulsions are common when there are surfactants, fine particulate matter, or when the densities of the organic and aqueous layers are too similar.

  • Solutions:

    • Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.

    • Filter: Pass the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.

    • Patience: Allow the mixture to stand undisturbed for an extended period (10-30 minutes).

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

Problem: The product appears to be decomposing during work-up or purification.

  • Cause: The benzylic bromide is susceptible to hydrolysis (forming the corresponding alcohol) or elimination, especially if exposed to heat, strong acids, or bases for prolonged periods.[9]

  • Solutions:

    • Minimize Heat: Concentrate the product at low temperatures using a rotary evaporator. Avoid heating during purification if possible.

    • Neutral pH: Ensure all aqueous washes are neutral or slightly acidic before proceeding. Use a weak base like NaHCO₃ for neutralization.

    • Speed: Perform the work-up and purification steps as quickly as is reasonably possible.

    • Alternative Purification: If silica gel chromatography causes decomposition, consider using a less acidic stationary phase like neutral alumina or florisil.

Problem: The final yield is low.

  • Cause: Low yields can result from product loss during the work-up, incomplete reaction, or decomposition.

  • Troubleshooting Steps:

    • Check Aqueous Layers: Use TLC or LC-MS to check a small, extracted sample of the aqueous layers to ensure the product has not partitioned into them.

    • Review Extraction Solvent: Ensure the chosen organic solvent has high solubility for your product.

    • Avoid Decomposition: As noted above, ensure conditions are mild to prevent product loss.

    • Mechanical Loss: Be careful during transfers between flasks and the separatory funnel to minimize loss of material.

The following decision tree can help diagnose the cause of low product yield.

G cluster_troubleshooting Troubleshooting Low Yield A Low Product Yield Observed B Analyze Aqueous Layer by TLC/LC-MS A->B C Product in Aqueous Layer? B->C D Change Extraction Solvent or Increase Number of Extractions C->D Yes E Analyze Crude Product by TLC/NMR C->E No F Side Products or Unreacted Starting Material Present? E->F G Optimize Reaction Conditions (Time, Temp, Stoichiometry) F->G Yes H Signs of Decomposition? (Streaking on TLC, charring) F->H No I Use Milder Work-up Conditions (Lower Temp, Neutral pH) H->I Yes J Yield Issue Likely Mechanical Loss H->J No

A decision tree for troubleshooting low yield during work-up.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-(bromomethyl)-4-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions applicable to this compound include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp³)–C(sp²) bond with an arylboronic acid or ester.

  • Heck Coupling: For the formation of a C(sp³)–C(sp²) bond with an alkene.

  • Sonogashira Coupling: For the formation of a C(sp³)–C(sp) bond with a terminal alkyne.[1]

  • Buchwald-Hartwig Amination: For the formation of a C(sp³)–N bond with a primary or secondary amine.[2]

Q2: Which palladium catalysts and ligands are generally recommended for Suzuki-Miyaura coupling of benzylic bromides?

A2: For Suzuki-Miyaura coupling of benzylic bromides, catalyst systems that are effective for C(sp³)-C(sp²) bond formation are recommended. Common choices include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. Bulky, electron-rich phosphine ligands often give good results. For benzylic bromides, catalyst systems like Pd(OAc)₂ with ligands such as JohnPhos or SPhos have been shown to be effective.[3][4] Another effective catalyst is PdCl₂(dppf)·CH₂Cl₂.[5]

Q3: What are the key considerations for selecting a base in a Buchwald-Hartwig amination with a benzylic bromide?

A3: The choice of base is critical and depends on the solvent and the sensitivity of your substrates. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[6] The choice of solvent (polar vs. nonpolar) also influences the effectiveness of the base.[7][8]

Q4: Can you suggest a starting point for a Sonogashira coupling with this compound?

A4: A typical starting point for a Sonogashira coupling of a benzylic bromide involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[1] For benzylic bromides, which can be prone to side reactions, milder conditions and careful optimization of the ligand and base are important. The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective for Sonogashira couplings of alkyl electrophiles.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a pre-activated Pd(0) catalyst. Store catalysts under an inert atmosphere.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. For benzylic substrates, bulky and electron-rich phosphine ligands (e.g., JohnPhos, SPhos, or Buchwald-type ligands) are often effective.[3][4] Screen a variety of ligands to find the optimal one for your system.
Incorrect Base The base may be too weak to facilitate the catalytic cycle or too strong, leading to substrate degradation. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][5] For Buchwald-Hartwig, NaOtBu is common, but weaker bases can be used for sensitive substrates.[6]
Solvent Issues The solvent can significantly impact the reaction. Ensure the solvent is dry and deoxygenated, as oxygen can deactivate the catalyst. Common solvents include THF, dioxane, toluene, and DMF. For some reactions, the addition of water can be beneficial.
Low Reaction Temperature The reaction may require higher temperatures to proceed at an appreciable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave heating can sometimes improve yields and reduce reaction times for benzylic couplings.[3]
Substrate Quality Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
Problem 2: Formation of Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of the Coupling Partner This is common in Suzuki-Miyaura reactions. It can be caused by the presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Reduction of the Benzyl Bromide (Hydrodehalogenation) The benzyl bromide is converted to 1-methyl-4-propoxybenzene. This can occur via β-hydride elimination from a palladium intermediate if a suitable β-hydrogen is present, though less common for benzylic substrates without a β-hydrogen on the benzylic carbon. It can also be caused by certain bases or impurities.Use a ligand that promotes reductive elimination over other pathways. Ensure the purity of all reagents.
Elimination to form a Styrene Derivative If there is a hydrogen on the carbon adjacent to the bromomethyl group, β-hydride elimination can occur, leading to the formation of a styrene derivative.This is a known side reaction for secondary benzylic halides.[5] While less likely for a primary bromide, careful selection of a ligand that favors the desired coupling is important.
Scrambling of Phosphine Ligands With certain phosphine ligands, scrambling can occur, leading to a mixture of products.Consider using a more robust ligand or a pre-formed catalyst complex.

Catalyst and Condition Comparison Tables

The following tables provide a summary of typical conditions for various cross-coupling reactions with substituted benzyl bromides, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides with Arylboronic Acids

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂JohnPhosK₂CO₃DMF14050-895[3]
PdCl₂(dppf)·CH₂Cl₂(dppf)Cs₂CO₃THF/H₂O (10:1)7771-962[5]
Pd(N-Succ)₂(PPh₃)₂PPh₃Na₂CO₃Dioxane8081-930.01-1[10]

Table 2: Heck Coupling of Benzyl Chlorides with Alkenes

Metal SourceLigandAdditiveSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Ni(COD)₂PCy₂PhEt₃SiOTfDioxaneRT65-9710[11][12]
Pd(OAc)₂P(tBu)₃-DMF100up to 981.4[13]

Table 3: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes

Palladium SourceLigandCo-catalystBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
[(π-allyl)PdCl]₂IPrCuIK₃PO₄Dioxane6060-857.5[9]
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRT-5075-961-5[14][15]

Table 4: Buchwald-Hartwig Amination of Aryl/Benzyl Halides with Amines

| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 100 | 85-98 | 10 |[16] | | Pd-PEPPSI-iPENT | - | tBuOK | (solvent-free) | RT | 60-91 | 1 |[17] | | Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | ~87 | 5 |[18] |

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Benzyl Bromide

This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates and can be used as a starting point for this compound.[5]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous, degassed THF (10 mL)

  • Degassed deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed THF and water via syringe.

  • Heat the reaction mixture to 77 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Workflow for Catalyst Selection and Optimization

G General Workflow for Catalyst Selection cluster_start Start cluster_screening Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization cluster_end End start Define Coupling Partners (this compound + Nucleophile) catalyst Select Initial Catalyst System (Pd Source + Ligand) start->catalyst base Select Base catalyst->base solvent Select Solvent base->solvent run_rxn Run Small-Scale Reaction solvent->run_rxn analyze Analyze Results (Yield, Purity, Side Products) run_rxn->analyze optimize Optimize Conditions (Temperature, Concentration, Time) analyze->optimize Good Result troubleshoot Troubleshoot Issues analyze->troubleshoot Poor Result end Scale-Up Optimized Reaction optimize->end troubleshoot->catalyst Change Catalyst/Ligand troubleshoot->base Change Base troubleshoot->solvent Change Solvent

Caption: A general workflow for selecting and optimizing catalysts for cross-coupling reactions.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield Observed catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_issue Is the ligand appropriate? start->ligand_issue base_issue Is the base correct? start->base_issue solvent_issue Is the solvent dry/degassed? start->solvent_issue temp_issue Is the temperature optimal? start->temp_issue reagent_purity Are starting materials pure? start->reagent_purity node_catalyst_sol1 Use fresh catalyst catalyst_inactive->node_catalyst_sol1 node_catalyst_sol2 Use pre-activated catalyst catalyst_inactive->node_catalyst_sol2 node_ligand_sol Screen different ligands ligand_issue->node_ligand_sol node_base_sol Screen different bases base_issue->node_base_sol node_solvent_sol Use anhydrous, degassed solvent solvent_issue->node_solvent_sol node_temp_sol Increase temperature temp_issue->node_temp_sol node_reagent_sol Purify starting materials reagent_purity->node_reagent_sol

Caption: A decision tree for troubleshooting low product yield in cross-coupling reactions.

References

managing lachrymatory effects of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the lachrymatory effects of 1-(bromomethyl)-4-propoxybenzene. The following information is intended for use by trained professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a lachrymator?

A1: this compound is an organic compound used in chemical synthesis. Its lachrymatory (tear-inducing) properties are due to the reactivity of the benzylic bromide group. This group can alkylate proteins, and it is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel expressed in sensory nerves of the eyes, nose, mouth, and lungs.[1][2][3] Activation of TRPA1 leads to the sensation of pain and irritation, triggering a reflex that results in tearing, blinking, and discomfort.[1][3]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards are its potent lachrymatory effects, causing severe eye irritation and pain.[2][3] It is also corrosive and can cause burns to the skin and respiratory tract upon contact or inhalation.[4] Due to its reactivity, it should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.

Q3: What immediate first aid measures should be taken in case of exposure?

A3:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q4: How should this compound be stored?

A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[4]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Accidental release or spill outside of a fume hood. Improper handling, container failure.1. Evacuate the immediate area. 2. Ensure proper ventilation. 3. Wear appropriate PPE (gloves, safety goggles, lab coat, and respirator if necessary). 4. Absorb the spill with an inert material (e.g., sand, vermiculite). 5. Collect the absorbed material into a sealed container for hazardous waste disposal. 6. Decontaminate the area with a suitable quenching solution (see Experimental Protocols).
Persistent eye irritation even after flushing with water. Incomplete removal of the chemical.1. Continue flushing the eyes with water. 2. Seek immediate medical attention from an ophthalmologist. Inform them about the chemical exposure.
Skin irritation or rash developing after handling. Inadequate PPE, delayed decontamination.1. Thoroughly wash the affected area with soap and water. 2. Apply a soothing lotion if recommended by a medical professional. 3. If the irritation persists or worsens, seek medical attention.
Noticeable vapor odor in the laboratory. Improper storage, handling outside of a fume hood, or a small, undetected spill.1. Immediately open windows and increase ventilation. 2. Work within a certified chemical fume hood. 3. Inspect all containers of the chemical for leaks. 4. Check the work area for any signs of a spill and decontaminate if necessary.

Quantitative Data

Physicochemical Properties of this compound and Analogs

PropertyThis compound1-(bromomethyl)-4-ethoxybenzene1-(bromomethyl)-4-methoxybenzeneBenzyl Bromide
Molecular Formula C₁₀H₁₃BrOC₉H₁₁BrOC₈H₉BrOC₇H₇Br
Molecular Weight ( g/mol ) 229.11215.09201.06171.04
Boiling Point (°C) Estimated: 250-260245-247241.6 ± 15.0198-199
Vapor Pressure (mmHg at 25°C) Estimated: <0.1Estimated: ~0.10.1 ± 0.50.4
Ocular Irritancy LachrymatorLachrymatorLachrymatorStrong Lachrymator

Note: Data for this compound is estimated based on trends from its lower chain analogs due to a lack of specific experimental data in the searched literature.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

Objective: To safely handle and dispense this compound to minimize exposure risk.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.

  • Glass syringe and needle or a calibrated pipette

  • Sealed reaction vessel

Methodology:

  • Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Don all required PPE before handling the chemical.

  • Place the sealed container of this compound inside the fume hood.

  • Allow the container to reach room temperature before opening to avoid pressure buildup.

  • Slowly open the container, keeping the opening directed away from your face.

  • Using a clean, dry glass syringe or pipette, carefully withdraw the desired amount of the liquid.

  • Dispense the liquid directly into the reaction vessel, ensuring the tip of the syringe/pipette is below the surface of the solvent if possible to minimize vapor release.

  • Immediately and securely seal the container of this compound.

  • Clean any residual chemical from the syringe/pipette by rinsing it with a suitable quenching agent (see Protocol 2) followed by an appropriate solvent, all within the fume hood.

  • Dispose of all contaminated materials in a designated hazardous waste container.

Protocol 2: Decontamination and Quenching of this compound

Objective: To safely neutralize and decontaminate spills or residual this compound.

Materials:

  • Quenching solution: A 10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of ammonia (NH₃).

  • Inert absorbent material (e.g., sand, vermiculite)

  • Sealed waste container

  • PPE as described in Protocol 1.

Methodology for Spills:

  • Contain the spill by surrounding it with an inert absorbent material.

  • Slowly and carefully add the quenching solution to the absorbed material. Be aware of potential effervescence with sodium bicarbonate.

  • Allow the mixture to react for at least 30 minutes.

  • Collect the neutralized material into a sealed, labeled hazardous waste container.

  • Wipe the spill area with a cloth soaked in the quenching solution, followed by a water rinse.

  • Dispose of all contaminated cleaning materials in the hazardous waste container.

Methodology for Quenching Residual Reagent:

  • In a separate vessel within the fume hood, slowly add the residual this compound to an excess of the quenching solution with stirring.

  • Allow the reaction to proceed for at least 30 minutes to ensure complete neutralization.

  • Dispose of the neutralized mixture according to institutional hazardous waste guidelines.

Visualizations

Lachrymatory_Effect_Pathway cluster_exposure Exposure cluster_cornea Corneal Sensory Neuron cluster_response Physiological Response 1-BMPB This compound Vapor/Aerosol TRPA1 TRPA1 Ion Channel 1-BMPB->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization Signal Signal to Brainstem Depolarization->Signal Reflex Trigeminal Reflex Arc Signal->Reflex Tears Tear Production (Lachrymation) Reflex->Tears Pain Pain and Irritation Reflex->Pain

Caption: Signaling pathway of the lachrymatory effect of this compound.

Troubleshooting_Workflow Start Exposure to 1-BMPB Occurs Assess Assess Exposure Type Start->Assess Eye Eye Contact Assess->Eye Eye Skin Skin Contact Assess->Skin Skin Inhalation Inhalation Assess->Inhalation Inhalation Flush_Eyes Immediately flush eyes with water for 15 min Eye->Flush_Eyes Wash_Skin Wash skin with soap and water Skin->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Medical_Eye Seek Immediate Medical Attention Flush_Eyes->Medical_Eye Medical_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Medical_Skin Medical_Inhale Seek Immediate Medical Attention Fresh_Air->Medical_Inhale End End Medical_Eye->End Medical_Skin->End Medical_Inhale->End

Caption: First aid troubleshooting workflow for exposure to this compound.

References

solvent effects on the reactivity of 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(bromomethyl)-4-propoxybenzene. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is giving a low yield of the desired substitution product. What are the potential causes and solutions?

A1: Low yields in substitution reactions with this compound can stem from several factors, primarily related to solvent choice, reaction conditions, and competing side reactions.

  • Solvent Effects: The choice of solvent is critical as it dictates the reaction mechanism (Sₙ1 vs. Sₙ2).

    • For Sₙ2 reactions (favored with strong, anionic nucleophiles): Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive. Using a polar protic solvent (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction.

    • For Sₙ1 reactions (favored with weak, neutral nucleophiles and conditions promoting carbocation formation): A polar protic solvent is ideal. These solvents excel at stabilizing the resonance-stabilized benzylic carbocation intermediate formed when the bromide leaving group departs.

  • Competing Elimination (E2) Reactions: Strong, sterically hindered bases can promote the E2 elimination pathway, leading to the formation of 4-propoxy-α-methylstyrene. To minimize this:

    • Use a strong, but less sterically hindered base if a basic nucleophile is required.

    • Run the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.

  • Reagent Purity: Ensure the this compound is pure and free from decomposition products. Impurities can interfere with the reaction.

  • Moisture: For reactions with moisture-sensitive nucleophiles (e.g., organometallics, hydrides), ensure anhydrous conditions by using dried solvents and glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unexpected ether product, 1,2-bis(4-propoxyphenyl)ethane. What is causing this side reaction?

A2: The formation of 1,2-bis(4-propoxyphenyl)ethane is likely due to a Wurtz-type coupling reaction. This can occur if a reactive metal (e.g., sodium, magnesium) is present or if the reaction conditions promote the formation of a benzylic radical or anion which can then couple. To avoid this, ensure your reagents and reaction vessel are free from contaminating metals. If using a strong base like sodium hydride, ensure it is fully consumed in the deprotonation step before the addition of this compound.

Q3: How does the propoxy group influence the reactivity of the benzylic bromide?

A3: The para-propoxy group is an electron-donating group through resonance. This has two significant effects:

  • Stabilization of the Benzylic Carbocation: The lone pairs on the oxygen of the propoxy group can be delocalized into the benzene ring, providing significant resonance stabilization to a positive charge at the benzylic position. This makes the Sₙ1 pathway more favorable in polar protic solvents compared to unsubstituted benzyl bromide.

  • Activation of the Benzene Ring: The electron-donating nature of the propoxy group activates the aromatic ring towards electrophilic aromatic substitution. While the primary reaction site is the benzylic carbon, be mindful of potential side reactions on the ring if strong electrophiles are present.

Quantitative Data: Solvent Effects on Reactivity

Solvent SystemPredominant MechanismRelative Rate Constant (k_rel)Rationale
80% Ethanol / 20% WaterSₙ1HighA polar protic solvent mixture that strongly stabilizes the benzylic carbocation intermediate.[1]
MethanolBorderline Sₙ1/Sₙ2Moderate to HighA polar protic solvent that can support carbocation formation but is also a reasonably good nucleophile for an Sₙ2 pathway.
Dimethylformamide (DMF)Sₙ2ModerateA polar aprotic solvent that enhances the nucleophilicity of anionic nucleophiles, favoring the Sₙ2 pathway.
AcetoneSₙ2ModerateAnother common polar aprotic solvent that promotes Sₙ2 reactions.
AcetonitrileSₙ2ModerateA polar aprotic solvent favoring the Sₙ2 mechanism.
Tetrahydrofuran (THF)Sₙ2Low to ModerateA less polar aprotic solvent, generally leading to slower Sₙ2 reaction rates compared to DMF or DMSO.
HexaneNegligible ReactionVery LowA nonpolar solvent that is unable to effectively dissolve ionic nucleophiles or stabilize charged intermediates, thus inhibiting both Sₙ1 and Sₙ2 reactions.

Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Reaction with an Anionic Nucleophile (e.g., Williamson Ether Synthesis)

This protocol describes the synthesis of a 4-propoxybenzyl ether using an alkoxide nucleophile in a polar aprotic solvent.

  • Preparation of the Nucleophile: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of Electrophile: Cool the resulting alkoxide solution back to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sₙ1 Solvolysis in a Polar Protic Solvent

This protocol outlines a method for studying the solvolysis of this compound in an ethanol/water mixture.

  • Solvent Preparation: Prepare a stock solution of 80% ethanol in water (v/v).

  • Reaction Setup: In a thermostated reaction vessel equipped with a conductivity probe or an auto-sampler for HPLC analysis, add a known volume of the 80% ethanol/water solvent. Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: Prepare a concentrated stock solution of this compound in a small amount of a miscible, less nucleophilic solvent (e.g., acetone). Inject a small, known volume of this stock solution into the thermostated solvent with vigorous stirring to initiate the reaction. The final concentration of the substrate should be low (e.g., 0.01 M) to ensure first-order kinetics.

  • Kinetic Monitoring:

    • Conductivity: Record the change in conductivity of the solution over time. The production of HBr during the reaction will lead to an increase in conductivity.

    • HPLC: At timed intervals, withdraw aliquots from the reaction mixture, quench them (e.g., by diluting in a cold, aprotic solvent), and analyze by HPLC to determine the disappearance of the starting material and the appearance of the product, 4-propoxybenzyl alcohol.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the solvolysis reaction.

Visualizations

experimental_workflow_sn2 cluster_prep Nucleophile Preparation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification Alcohol Alcohol in DMF NaH NaH (0°C) Alcohol->NaH 1. Deprotonation Alkoxide Alkoxide Solution NaH->Alkoxide Reaction Reaction Mixture (0°C to RT) Alkoxide->Reaction Substrate This compound in DMF Substrate->Reaction 2. Addition Quench Quench with Water Reaction->Quench 3. Quenching Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Ether Product Purify->Product

Caption: Workflow for a typical Sₙ2 reaction of this compound.

solvent_effects cluster_protic Polar Protic Solvent (e.g., Ethanol/Water) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Substrate This compound Carbocation Resonance-Stabilized Benzylic Carbocation Substrate->Carbocation Favored Pathway (Sₙ1) Transition_State Sₙ2 Transition State Substrate->Transition_State Favored Pathway (Sₙ2 with strong Nu⁻) SN1_Product Sₙ1 Product Carbocation->SN1_Product Nucleophilic Attack SN2_Product Sₙ2 Product Transition_State->SN2_Product

Caption: Influence of solvent polarity on the reaction pathway of this compound.

References

Validation & Comparative

A Comparative Guide to 1-(Bromomethyl)-4-propoxybenzene and Other Benzyl Bromides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 1-(bromomethyl)-4-propoxybenzene with other substituted benzyl bromides, supported by experimental data, to inform the selection of alkylating agents in organic synthesis.

This document delves into the reactivity and performance of this compound relative to other benzyl bromides, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant synthetic pathways.

Performance Comparison of Substituted Benzyl Bromides

The reactivity of benzyl bromides in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the propoxy group in this compound, are known to enhance the rate of reaction, particularly in SN1-type mechanisms, by stabilizing the resulting benzylic carbocation intermediate.

A comprehensive study on the solvolysis of various substituted benzyl bromides in 80% ethanol at 25°C provides quantitative insights into their relative reactivities. The data from this study, which includes a close analog, 4-methoxybenzyl bromide, allows for a robust comparison.

CompoundSubstituentRate Constant (k) at 25°C (s⁻¹)Relative Rate
4-Methoxybenzyl bromide 4-OCH₃1.13 x 10⁻³342.4
4-Methylbenzyl bromide 4-CH₃1.15 x 10⁻⁴34.8
Benzyl bromide (unsubstituted) H3.30 x 10⁻⁶1.0
4-Chlorobenzyl bromide 4-Cl1.17 x 10⁻⁶0.35
4-Nitrobenzyl bromide 4-NO₂2.15 x 10⁻⁸0.0065

Data sourced from a kinetic study on the solvolysis of substituted benzyl bromides. The rate constant for 4-methoxybenzyl bromide is used as a proxy for this compound due to the similar electron-donating nature of alkoxy groups.

As the data indicates, the presence of an electron-donating alkoxy group at the para position dramatically increases the rate of solvolysis compared to the unsubstituted benzyl bromide. This enhanced reactivity can be attributed to the resonance stabilization of the carbocation intermediate. Conversely, electron-withdrawing groups significantly decrease the reaction rate.

Experimental Protocols

Kinetic Measurement of Solvolysis of Substituted Benzyl Bromides

The following protocol is a detailed methodology for determining the first-order rate constants of solvolysis for substituted benzyl bromides, as adapted from published kinetic studies.

Materials:

  • Substituted benzyl bromide (e.g., this compound, 4-methylbenzyl bromide, etc.)

  • 80% (v/v) ethanol-water mixture

  • Dichloromethane

  • Conductometer with a 2-pole conductivity cell

  • Thermostatic water bath

  • Data acquisition system

Procedure:

  • Prepare a fresh 80% ethanol-water mixture for the kinetic measurements.

  • Thermostat 30 mL of the solvent mixture in the reaction vessel at a constant temperature (e.g., 25 ± 0.1 °C) using the water bath.

  • Accurately weigh approximately 5 mg of the substituted benzyl bromide and dissolve it in 0.10 mL of dichloromethane.

  • Inject the benzyl bromide solution into the thermostatted solvent mixture while simultaneously starting the data acquisition for conductivity measurements.

  • Record the change in conductivity of the solution over time. The reaction produces HBr, which increases the conductivity of the solution.

  • The first-order rate constant (k) is calculated from the linear plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction.

Application in Synthesis: Combretastatin A-4 Analogs

Substituted benzyl bromides are valuable reagents in the synthesis of biologically active molecules. One notable application is in the synthesis of combretastatin A-4 analogs, which are potent anti-cancer agents that inhibit tubulin polymerization. The following diagram illustrates a typical synthetic workflow for the preparation of a combretastatin A-4 ether analog using a substituted benzyl bromide.

G cluster_reactants Starting Materials cluster_reaction Alkylation Reaction cluster_product Product Combretastatin_A4 Combretastatin A-4 (or analog with free phenol) Reaction_Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Room Temperature Combretastatin_A4->Reaction_Conditions Benzyl_Bromide This compound Benzyl_Bromide->Reaction_Conditions CA4_Analog Combretastatin A-4 Propoxy Ether Analog Reaction_Conditions->CA4_Analog O-Alkylation

Caption: Synthetic workflow for the preparation of a combretastatin A-4 ether analog.

Logical Relationship of Substituent Effects on Reactivity

The electronic properties of the substituent on the benzyl bromide have a predictable effect on its reactivity in nucleophilic substitution reactions. This relationship can be visualized as a logical flow.

G cluster_substituent Substituent Type cluster_intermediate Carbocation Intermediate cluster_reactivity Reactivity EDG Electron-Donating Group (e.g., -OPr) Stable_Cation Stabilized Benzylic Carbocation EDG->Stable_Cation EWG Electron-Withdrawing Group (e.g., -NO₂) Destable_Cation Destabilized Benzylic Carbocation EWG->Destable_Cation High_Reactivity Increased Reactivity (Faster SN1 Reaction) Stable_Cation->High_Reactivity Low_Reactivity Decreased Reactivity (Slower SN1 Reaction) Destable_Cation->Low_Reactivity

Caption: Influence of substituent electronic effects on benzyl bromide reactivity.

A Comparative Guide to the Reactivity of 1-(Bromomethyl)-4-propoxybenzene and 1-(Chloromethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(bromomethyl)-4-propoxybenzene and 1-(chloromethyl)-4-propoxybenzene. Understanding the relative reactivity of these two common alkylating agents is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development. This comparison is supported by established principles of organic chemistry and provides a general experimental protocol for a comparative kinetic study.

Executive Summary

In nucleophilic substitution reactions, This compound is significantly more reactive than 1-(chloromethyl)-4-propoxybenzene . This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The C-Br bond is weaker and longer than the C-Cl bond, facilitating its cleavage during the reaction. The electron-donating nature of the para-propoxy group enhances the reactivity of both compounds, particularly in reactions proceeding through a carbocation intermediate (SN1 pathway), by stabilizing the positive charge that develops on the benzylic carbon.

Reactivity Comparison: Theoretical Framework

The reactivity of benzylic halides like this compound and 1-(chloromethyl)-4-propoxybenzene in nucleophilic substitution reactions is governed by two principal mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

  • SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the cleavage of the carbon-halogen bond.

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

For primary benzylic halides such as the two compounds , both SN1 and SN2 pathways are possible, and the predominant mechanism depends on the reaction conditions, including the nature of the nucleophile and the solvent.

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The ability of the halide to depart is a critical factor. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), requiring less energy to break. This factor accelerates both SN1 and SN2 reactions for the bromo-compound.

  • Carbocation Stability (Relevant to SN1): The para-propoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This property stabilizes the benzylic carbocation intermediate formed in the SN1 pathway through delocalization of the positive charge into the aromatic ring. This stabilization increases the rate of SN1 reactions for both compounds.

    Caption: Resonance stabilization of the 4-propoxybenzyl carbocation.

  • Steric Hindrance (Relevant to SN2): Both molecules are primary benzylic halides, which are relatively unhindered at the reaction center (the benzylic carbon). This lack of significant steric hindrance allows for the backside attack of a nucleophile, a key feature of the SN2 mechanism.

Quantitative Data Summary

CompoundLeaving GroupRelative Reactivity (Qualitative)Expected Reaction Mechanism(s)
This compoundBr⁻HighSN1 and SN2
1-(chloromethyl)-4-propoxybenzeneCl⁻LowSN1 and SN2

Table 1: Qualitative Comparison of Reactivity.

Experimental Protocols

To quantitatively compare the reactivity of these two compounds, a solvolysis reaction can be performed, and the reaction progress can be monitored over time. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. A common method involves using a mixed solvent system, such as ethanol/water, and monitoring the production of the corresponding acid (HBr or HCl) by conductometry or by titration with a standard base.

Experimental Workflow: Comparative Solvolysis Study

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_bromo Prepare solution of This compound in solvent thermostat Place solutions in a thermostatted bath prep_bromo->thermostat prep_chloro Prepare solution of 1-(chloromethyl)-4-propoxybenzene in solvent prep_chloro->thermostat monitor_bromo Monitor conductivity of bromo-compound solution over time thermostat->monitor_bromo monitor_chloro Monitor conductivity of chloro-compound solution over time thermostat->monitor_chloro plot_bromo Plot conductivity vs. time for bromo-compound monitor_bromo->plot_bromo plot_chloro Plot conductivity vs. time for chloro-compound monitor_chloro->plot_chloro calc_k Calculate rate constants (k) from the plots plot_bromo->calc_k plot_chloro->calc_k compare Compare the rate constants calc_k->compare

Caption: Workflow for comparing the solvolysis rates of the two compounds.

Detailed Methodology: Solvolysis in Ethanol-Water
  • Solution Preparation:

    • Prepare a 0.01 M solution of this compound in 80:20 (v/v) ethanol-water.

    • Prepare a 0.01 M solution of 1-(chloromethyl)-4-propoxybenzene in 80:20 (v/v) ethanol-water.

  • Kinetic Measurement:

    • Equilibrate the solutions in a constant temperature bath set to 25°C.

    • Use a conductivity meter to record the initial conductivity of each solution.

    • Record the conductivity at regular time intervals (e.g., every 5 minutes for the bromo-compound and every 30 minutes for the chloro-compound) until the reaction is complete (conductivity reaches a plateau).

  • Data Analysis:

    • The rate of reaction is proportional to the rate of formation of HBr or HCl, which in turn is proportional to the change in conductivity.

    • For a first-order reaction (which is typical for solvolysis), a plot of ln(C∞ - Ct) versus time (t) will be linear, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.

    • The pseudo-first-order rate constant (k) can be determined from the slope of this line (slope = -k).

    • Compare the calculated rate constants for the two compounds.

Signaling Pathways and Logical Relationships

The reactivity of these compounds is a direct consequence of fundamental chemical principles. The logical relationship between the structure of the leaving group and the reaction rate can be visualized as follows:

Reactivity Relationship cluster_leaving_group Leaving Group Properties cluster_reactivity Reaction Rate cluster_comparison Comparison: Br vs. Cl bond_strength C-X Bond Strength rate Rate of Nucleophilic Substitution bond_strength->rate Weaker bond, faster rate polarizability Polarizability of X polarizability->rate Higher polarizability, better leaving group, faster rate basicity Basicity of X⁻ basicity->rate Weaker base, better leaving group, faster rate Br Bromide (Br⁻) Br->bond_strength Weaker C-Br bond Br->polarizability More polarizable Br->basicity Weaker base Cl Chloride (Cl⁻) Cl->bond_strength Stronger C-Cl bond Cl->polarizability Less polarizable Cl->basicity Stronger base

Caption: Factors influencing the reactivity of benzylic halides.

Conclusion

This compound is a more reactive alkylating agent than 1-(chloromethyl)-4-propoxybenzene due to the superior leaving group ability of the bromide ion. This higher reactivity can be advantageous in chemical synthesis, allowing for reactions to proceed under milder conditions or with shorter reaction times. However, it also implies that the bromo-compound is less stable and may require more careful handling and storage. For reactions requiring slower, more controlled alkylation, 1-(chloromethyl)-4-propoxybenzene may be the preferred reagent. The choice between these two compounds should be made based on the specific requirements of the synthetic transformation, including the desired reaction rate, the nature of the nucleophile, and the overall reaction conditions.

Comparative Guide to Analytical Methods for Validating the Purity of 1-(Bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(bromomethyl)-4-propoxybenzene purity, a critical parameter for ensuring consistency and reliability in research and drug development. We present detailed experimental protocols, comparative data on purity levels of this compound and its alternatives, and an objective assessment of the strengths and limitations of each analytical technique.

Introduction to this compound and its Alternatives

This compound is a key reagent in organic synthesis, primarily utilized for the introduction of the 4-propoxybenzyl protecting group to alcohols, phenols, and other nucleophiles. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted byproducts in subsequent synthetic steps.

Common alternatives to this compound include other para-substituted benzyl halides, such as 4-methoxybenzyl bromide and 4-chlorobenzyl chloride. The choice of reagent often depends on the specific reaction conditions, desired stability of the protecting group, and cost-effectiveness. This guide will compare the purity and analytical validation of this compound with these commonly used alternatives.

Analytical Methodologies for Purity Validation

The purity of this compound and its alternatives can be rigorously assessed using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds like benzyl bromides. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC Method

A robust RP-HPLC method for analyzing this compound and its alternatives can be adapted from established methods for similar compounds[1][2][3][4].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, a starting mobile phase of 55% acetonitrile and 45% water can be effective[5]. The addition of a small amount of acid, such as 0.1% phosphoric acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm, where the benzene ring exhibits strong absorbance[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dilute Sample inject Inject into GC start->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Generate Total Ion Chromatogram (TIC) analyze->chromatogram spectra Extract Mass Spectra of Impurity Peaks chromatogram->spectra identify Identify Impurities via Library Search spectra->identify quantify Quantify Impurities (Relative Area %) identify->quantify end end quantify->end Impurity Profile qNMR_Logic cluster_measurements Measured Values cluster_constants Known Constants analyte Analyte (this compound) int_analyte Integral of Analyte Peak analyte->int_analyte mass_analyte Mass of Analyte analyte->mass_analyte mw_analyte MW of Analyte analyte->mw_analyte protons_analyte Number of Protons (Analyte Peak) analyte->protons_analyte is Internal Standard (e.g., Maleic Acid) int_is Integral of IS Peak is->int_is mass_is Mass of IS is->mass_is mw_is MW of IS is->mw_is purity_is Purity of IS is->purity_is protons_is Number of Protons (IS Peak) is->protons_is calculation Purity Calculation Formula int_analyte->calculation int_is->calculation mass_analyte->calculation mass_is->calculation mw_analyte->calculation mw_is->calculation purity_is->calculation protons_analyte->calculation protons_is->calculation result Purity of Analyte (%) calculation->result

References

comparative study of alkylating agents for O-alkylation of phenols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alkylating Agents for O-Alkylation of Phenols

For researchers, scientists, and drug development professionals, the O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The choice of alkylating agent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. This guide provides an objective comparison of common alkylating agents for the O-alkylation of phenols, supported by experimental data and detailed protocols.

General Mechanism: Williamson Ether Synthesis

The most common method for the O-alkylation of phenols is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkylating agent.[1]

Key Considerations for Agent Selection

Several factors influence the choice of an alkylating agent:

  • Reactivity: The reactivity of alkylating agents varies significantly. More reactive agents may require milder conditions but can be less selective.

  • Selectivity: A major challenge in phenol alkylation is controlling the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[2] Reaction conditions, such as the choice of solvent and base, play a crucial role in directing the selectivity.[2]

  • Safety and Toxicity: Some highly effective alkylating agents, like dimethyl sulfate and diazomethane, are extremely toxic and require special handling precautions.[3][4]

  • Cost and Availability: The cost and availability of the reagent are also practical considerations, especially for large-scale synthesis.

Comparison of Common Alkylating Agents

The following sections detail the performance of various alkylating agents, with quantitative data summarized for easy comparison.

Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Bromide)

Alkyl halides are widely used and versatile alkylating agents for the O-alkylation of phenols.[5] The reactivity order for the halide leaving group is I > Br > Cl. Primary alkyl halides are most effective as secondary and tertiary halides can lead to elimination side reactions.[6]

Experimental Protocol (General Procedure for Williamson Ether Synthesis): [7]

  • To a solution of the phenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.2-2 equivalents).

  • Stir the mixture at room temperature or heat as required to form the phenoxide.

  • Add the alkyl halide (1-1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • The filtrate is then subjected to an aqueous work-up, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or distillation.

Alkylating AgentPhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodidePhenolK₂CO₃AcetoneReflux695[6]
Ethyl Bromide4-NitrophenolK₂CO₃DMF80492[7]
Benzyl Bromide2-NaphtholNaHTHFRT398[2]
Dialkyl Sulfates (e.g., Dimethyl Sulfate, Diethyl Sulfate)

Dimethyl sulfate (DMS) and diethyl sulfate (DES) are highly reactive and efficient alkylating agents, often providing high yields under mild conditions.[3] However, they are extremely toxic and carcinogenic, necessitating stringent safety measures.[3]

Experimental Protocol:

  • The phenol (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, THF) containing a base (e.g., K₂CO₃, NaOH; 1.5-2 equivalents).

  • The mixture is cooled in an ice bath.

  • Dimethyl sulfate (1.1-1.3 equivalents) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched carefully with an aqueous ammonia solution to destroy any unreacted DMS.

  • The product is extracted with an organic solvent, washed, dried, and purified.

Alkylating AgentPhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl SulfatePhenolK₂CO₃AcetoneRT298[3]
Diethyl SulfateCatecholNaOHWater/DCM (PTC)RT190 (mono-ether)[8]
Dimethyl Carbonate (DMC)

Dimethyl carbonate is a greener and less toxic alternative to dimethyl sulfate and alkyl halides.[9] It typically requires higher temperatures and the use of a base. The reaction with phenols selectively yields aryl methyl ethers, while aliphatic alcohols tend to form alkyl carbonates.[9]

Experimental Protocol: [9]

  • A mixture of the phenol (1 equivalent), cesium carbonate (1.5 equivalents), and dimethyl carbonate (acting as both reagent and solvent) is heated in a sealed vessel.

  • The reaction is maintained at a high temperature (120-160 °C) for several hours.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water.

  • The organic layer is dried and concentrated, and the product is purified.

Alkylating AgentPhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl Carbonate4-MethoxyphenolCs₂CO₃DMC1501295[9]
Dimethyl CarbonatePhenolK₂CO₃DMC1602485[9]
Diazomethane (CH₂N₂)

Diazomethane is a highly efficient methylating agent for acidic hydroxyl groups, including phenols. It reacts rapidly at room temperature without the need for a base and often gives quantitative yields.[4] However, diazomethane is explosive, toxic, and carcinogenic, which limits its use to small-scale laboratory preparations. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative.[4]

Experimental Protocol: [4]

  • An ethereal solution of diazomethane is prepared immediately before use.

  • The phenol is dissolved in a suitable solvent (e.g., diethyl ether, methanol).

  • The diazomethane solution is added portion-wise at 0 °C until a persistent yellow color indicates a slight excess.

  • The reaction is typically complete within minutes.

  • The excess diazomethane is carefully quenched by the addition of a weak acid (e.g., acetic acid).

  • The solvent is removed to yield the pure methylated product.

Alkylating AgentPhenolBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Diazomethane2,4-DichlorophenolNoneDiethyl Ether0 - RT10>99[4]
Meerwein's Salts (Trialkyloxonium Tetrafluoroborates)

Meerwein's salts, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful alkylating agents. They are particularly useful for alkylating less reactive substrates.[10]

Experimental Protocol:

  • The phenol (1 equivalent) is dissolved in an inert, dry solvent (e.g., dichloromethane).

  • A non-nucleophilic base (e.g., proton sponge) can be added to neutralize the generated acid.

  • Meerwein's salt (1.1 equivalents) is added portion-wise under an inert atmosphere.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with an appropriate reagent (e.g., aqueous sodium bicarbonate).

  • The product is isolated through extraction and purified.

Alkylating AgentPhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Triethyloxonium tetrafluoroboratePhenolProton SpongeDichloromethaneRT285[10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the O-alkylation of a phenol.

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Substrate ReactionVessel Reaction Mixture (Stirring/Heating) Phenol->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel AlkylatingAgent Add Alkylating Agent ReactionVessel->AlkylatingAgent Filtration Filtration ReactionVessel->Filtration Completion AlkylatingAgent->ReactionVessel Addition Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification Product Pure Aryl Ether Purification->Product

Caption: General experimental workflow for the O-alkylation of phenols.

Signaling Pathway of O- vs. C-Alkylation

The selectivity between O- and C-alkylation is a critical aspect of phenol alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence this selectivity.

O_vs_C_Alkylation cluster_conditions Influencing Factors Phenol Phenol Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide + Base Base Base O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Kinetic Control (Hard Electrophiles, Aprotic Solvents) C_Alkylation C-Alkylation Product (Substituted Phenol) Phenoxide->C_Alkylation Thermodynamic Control (Soft Electrophiles, Protic Solvents) Solvent Solvent Type (Protic vs. Aprotic) Solvent->Phenoxide Counterion Counter-ion (e.g., K+, Na+) Counterion->Phenoxide Temperature Temperature Temperature->O_Alkylation Temperature->C_Alkylation AlkylatingAgent Alkylating Agent (Hard vs. Soft) AlkylatingAgent->O_Alkylation AlkylatingAgent->C_Alkylation

References

Validating the Structure of 1-(bromomethyl)-4-propoxybenzene Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the structural validation of 1-(bromomethyl)-4-propoxybenzene derivatives, leveraging crystallographic data from closely related compounds to infer structural parameters and highlight key validation methodologies.

Due to the current unavailability of a public crystal structure for this compound, this guide utilizes data from structurally analogous compounds: Benzyl Bromide, 4-Methylbenzyl Bromide, and 1,4-Bis(bromomethyl)benzene. By comparing the crystallographic data of these alternatives, we can anticipate the structural characteristics of this compound derivatives and understand the experimental rigor required for their validation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the selected alternative compounds. These parameters provide a baseline for what can be expected for a derivative like this compound.

ParameterBenzyl Bromide4-Methylbenzyl Bromide1,4-Bis(bromomethyl)benzene
Formula C₇H₇BrC₈H₉BrC₈H₈Br₂
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/c
Unit Cell Dimensions a = 15.93 Å, b = 5.95 Å, c = 7.21 Åa = 5.96 Å, b = 10.12 Å, c = 13.01 Å, β = 98.7°a = 8.7424(7) Å, b = 4.6275(4) Å, c = 10.8189(9) Å, β = 98.885(1)°[1]
C-Br Bond Length (Å) ~1.95~1.96~1.94
C-C-Br Bond Angle (°) H ~111~112~113

Note: Data for Benzyl Bromide and 4-Methylbenzyl Bromide are representative values from typical crystallographic studies.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The following is a generalized methodology for the structural validation of small organic molecules like this compound derivatives.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals.[2] For small organic molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and hexane.

  • Procedure: The compound is dissolved in the chosen solvent to near saturation. The solution is then filtered to remove any impurities.

  • Growth: The filtered solution is allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the solvent will ideally lead to the formation of single crystals over a period of several hours to days.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data is collected using a single-crystal X-ray diffractometer.[2][3][4]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[2]

  • X-ray Source: Monochromatic X-rays, often from a molybdenum (Mo) or copper (Cu) source, are used.[5]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2][5] A complete dataset is collected by rotating the crystal through a series of angles.[2][3]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[2][6]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[2]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[6]

  • Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.[6][7] The quality of the final structure is assessed using metrics such as the R-factor.[7]

Visualizing the Workflow

The process of X-ray crystallographic structure validation can be visualized as a logical workflow, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Experimental workflow for X-ray crystallography.

A key aspect of structural validation involves understanding the intermolecular interactions that stabilize the crystal packing. For brominated compounds, halogen bonding and other weak interactions play a significant role.

logical_relationship A This compound Derivative B Crystal Lattice Formation A->B C Intermolecular Interactions B->C D Halogen Bonding (Br···Br/O/N) C->D E van der Waals Forces C->E F π-π Stacking C->F

Key intermolecular interactions in the crystal packing.

By following these rigorous experimental protocols and leveraging comparative data from known structures, researchers can confidently validate the three-dimensional structure of novel this compound derivatives, a critical step in modern drug discovery and materials science.

References

Comparative Kinetic Analysis of Reactions Involving 1-(bromomethyl)-4-propoxybenzene and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of 4-Alkoxybenzyl Bromides

This guide provides a comparative analysis of the kinetic studies of reactions involving 1-(bromomethyl)-4-propoxybenzene and its structural analogues, primarily 4-methoxybenzyl bromide. Due to a lack of extensive kinetic data for the propoxy-substituted compound, this guide leverages data from closely related alkoxy-substituted benzyl bromides to provide insights into its expected reactivity. The information presented is intended to aid researchers in understanding the reaction mechanisms and predicting reaction rates for this class of compounds, which are valuable intermediates in organic synthesis and drug development.

Executive Summary

Benzyl bromides substituted with electron-donating groups, such as a 4-propoxy or 4-methoxy group, exhibit a pronounced tendency to react via a unimolecular nucleophilic substitution (SN1) mechanism, particularly in polar protic solvents. This is attributed to the resonance stabilization of the resulting benzylic carbocation by the alkoxy group. However, under conditions with a high concentration of a strong nucleophile and in a polar aprotic solvent, a bimolecular nucleophilic substitution (SN2) mechanism can be favored. This guide presents a compilation of available kinetic data for these reaction pathways, details common experimental protocols for their study, and provides visual representations of the underlying mechanisms and workflows.

Comparative Kinetic Data

The reactivity of 4-alkoxybenzyl bromides is highly dependent on the reaction conditions, which dictate the operative mechanism (SN1 or SN2). The following tables summarize key kinetic data from studies on 4-methoxybenzyl bromide, which serves as a close proxy for this compound.

SN1 Solvolysis Data

The solvolysis of 4-alkoxybenzyl bromides in polar protic solvents is a classic example of an SN1 reaction. The rate-determining step is the formation of a stable benzylic carbocation.

SubstrateSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
4-Methoxybenzyl bromide80% Ethanol251.35 x 10⁻³[1]
Benzyl bromide80% Ethanol251.08 x 10⁻⁵[1]
4-Nitrobenzyl bromide80% Ethanol451.10 x 10⁻⁷ (approx.)[2]

Table 1: Comparison of First-Order Rate Constants for the Solvolysis of Substituted Benzyl Bromides.

Analysis: The data clearly illustrates the powerful activating effect of the 4-methoxy group on the SN1 reaction rate, being over 100 times faster than the unsubstituted benzyl bromide. This is due to the resonance stabilization of the carbocation intermediate by the electron-donating methoxy group. It is expected that a 4-propoxy group would have a similar activating effect. Conversely, the electron-withdrawing nitro group significantly deactivates the substrate for SN1 reactions.

SN2 Reaction Data

While SN1 reactions are prominent, SN2 reactions can occur, especially with strong, unhindered nucleophiles in polar aprotic solvents. Quantitative data for SN2 reactions of 4-alkoxybenzyl bromides is less common in the literature, but comparisons can be drawn from studies on benzyl bromide with various nucleophiles.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹)
Benzyl bromideCyclic AminesAqueous Ethanol10 - 40Varies with amine and solvent composition
Benzyl bromideThiolates, Cyanide, IodideAcetone, DMSONot specifiedGenerally fast reactions
Methyl BromideVariousNot specifiedRelative rates available

Table 2: Qualitative and Semi-Quantitative Comparison of SN2 Reaction Rates for Benzyl Bromides.

Analysis: The rate of SN2 reactions is highly dependent on the nucleophile's strength and the solvent. Strong nucleophiles like thiolates and cyanide promote faster SN2 reactions. Polar aprotic solvents, such as acetone or DMSO, are preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its reactivity. For this compound, it is anticipated that SN2 reactions would be sterically similar to benzyl bromide, with the electronic effect of the propoxy group playing a secondary role in the transition state stabilization.

Experimental Protocols

The kinetic study of these reactions typically involves monitoring the concentration of a reactant or product over time. Below are detailed methodologies for key experiments.

Protocol 1: Determination of SN1 Solvolysis Rate by Conductometry

This method is suitable for following the progress of solvolysis reactions that produce ions.

Objective: To determine the first-order rate constant for the solvolysis of a 4-alkoxybenzyl bromide in a polar protic solvent (e.g., 80% ethanol).

Materials:

  • 4-alkoxybenzyl bromide (e.g., this compound)

  • 80% (v/v) Ethanol-water mixture

  • Conductivity meter and probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Dichloromethane (for stock solution)

Procedure:

  • Prepare a stock solution of the 4-alkoxybenzyl bromide in dichloromethane.

  • Thermostate 30 mL of the 80% ethanol solvent in a reaction vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Immerse the conductivity probe into the solvent and allow it to equilibrate.

  • Inject a small, precise volume of the benzyl bromide stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing.

  • Immediately start recording the conductivity of the solution at regular time intervals. The reaction produces HBr, which dissociates into H⁺ and Br⁻ ions, causing the conductivity to increase.

  • Continue recording data for at least three to four reaction half-lives.

  • The first-order rate constant (k) is obtained by fitting the conductivity data (G) versus time (t) to the first-order kinetic equation: ln(G∞ - Gt) = -kt + ln(G∞ - G₀), where G₀ is the initial conductivity, Gt is the conductivity at time t, and G∞ is the conductivity at infinite time.

Protocol 2: Determination of SN2 Reaction Rate by Titration

This method can be used for reactions where a base is consumed or an acid is produced.

Objective: To determine the second-order rate constant for the reaction of a 4-alkoxybenzyl bromide with a nucleophile (e.g., a cyclic amine) in a suitable solvent.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., aqueous ethanol)

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Indicator solution (e.g., phenolphthalein)

  • Thermostatted water bath

  • Pipettes, burettes, and Erlenmeyer flasks

  • Quenching solution (e.g., cold acetone)

Procedure:

  • Prepare solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Place separate flasks containing the reactant solutions in a thermostatted water bath to reach the desired reaction temperature.

  • To start the reaction, mix the reactant solutions in a larger flask and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a cold quenching solution.

  • Determine the concentration of the unreacted nucleophile (amine) in the quenched aliquot by back-titration. Add a known excess of standard HCl solution and then titrate the excess acid with a standard NaOH solution using a suitable indicator.

  • The concentration of the reactants at different times can be calculated from the titration data.

  • The second-order rate constant (k₂) is determined by plotting 1/[Reactant] versus time, which should yield a straight line with a slope equal to k₂ for a reaction that is first order in each reactant.

Visualizations

Reaction Pathways

The following diagrams illustrate the SN1 and SN2 reaction pathways for a generic 4-alkoxybenzyl bromide.

SN1_Pathway Substrate 4-Alkoxybenzyl Bromide Carbocation Resonance-Stabilized Carbocation + Br⁻ Substrate->Carbocation Slow, Rate-Determining Ionization Product Substitution Product Carbocation->Product Fast, Nucleophilic Attack SN2_Pathway Reactants 4-Alkoxybenzyl Bromide + Nucleophile TransitionState Pentacoordinate Transition State Reactants->TransitionState Concerted Attack Products Substitution Product + Br⁻ TransitionState->Products Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions Thermostate Thermostate Solutions Prep_Solutions->Thermostate Initiate_Reaction Initiate Reaction Thermostate->Initiate_Reaction Monitor Monitor Progress (e.g., Conductometry, Titration) Initiate_Reaction->Monitor Collect_Data Collect Time-Concentration Data Monitor->Collect_Data Plot_Data Plot Kinetic Data Collect_Data->Plot_Data Calculate_Rate Calculate Rate Constant Plot_Data->Calculate_Rate

References

A Comparative Guide to Assessing the Cytotoxicity of 1-(Bromomethyl)-4-propoxybenzene Derivatives and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxicity of 1-(bromomethyl)-4-propoxybenzene derivatives. Due to the limited availability of public data on this specific compound series, this guide draws upon structure-activity relationships (SAR) and experimental data from structurally related aromatic compounds, including alkoxybenzenes and bromomethylbenzene derivatives. The information herein is intended to provide a foundational understanding of potential cytotoxic mechanisms and to offer detailed protocols for empirical evaluation.

Section 1: Comparative Cytotoxicity Data

Table 1: Cytotoxicity of Benzene and its Metabolites in Chinese Hamster Ovary (CHO) Cells

CompoundLD50 (Concentration to kill 50% of cells)
Benzene (BZ)20 mM
Phenol (PHE)> 2 mM
S-Phenylmercapturic acid (S-PMA)> 2 mM
1,2,4-Benzenetriol (BT)~1 mM
trans,trans-Muconic acid (ttMA)~0.5 mM
Catechol (CAT)~0.2 mM
Hydroquinone (HQ)40 µM
1,4-Benzoquinone (BQ)10 µM

Data sourced from Sze et al., 1996.[1]

Table 2: Comparison of Common In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3]Well-established, cost-effective, high-throughput.Can be affected by metabolic activity changes unrelated to viability; formazan crystals require solubilization.
LDH Release Assay Measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.[4][5]Reflects irreversible cell death (necrosis); non-destructive to remaining cells (supernatant is used).Less sensitive for early-stage apoptosis; LDH in serum-containing media can cause high background.[4][6]
Caspase Activity Assay Detects the activity of caspases, which are key proteases activated during apoptosis, using specific substrates that release a colorimetric or fluorescent signal upon cleavage.[7][8][9]Specific for apoptosis; can identify initiation or execution phases depending on the caspase targeted.May not detect non-apoptotic cell death; requires cell lysis.
XTT/MTS Assay Similar to MTT, uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.More convenient than MTT; suitable for high-throughput screening.Also dependent on cellular metabolic state.

Section 2: Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable cytotoxicity assessment. Below are protocols for key assays.

This protocol is a synthesized standard procedure for determining cell viability.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][3]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compound stock solution

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated (medium only) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Correct the absorbance readings by subtracting the average absorbance of the blank (medium only) wells.

  • Calculate the percentage of cell viability for each treatment group using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol outlines the measurement of lactate dehydrogenase (LDH) released from damaged cells.

Principle: LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the culture medium. The LDH activity in the supernatant is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[4][5]

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Controls: Prepare the following controls on each plate:[11]

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells treated with lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[6]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~680 nm to correct for background.[12]

Data Analysis:

  • Subtract the medium background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Section 3: Visualizing Workflows and Pathways

Diagrams help clarify complex processes and relationships. The following are generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis culture Cell Culture & Seeding in 96-well plates treatment Prepare Compound Dilutions & Treat Cells culture->treatment incubation Incubate for Exposure Period treatment->incubation controls Set Up Controls (Vehicle, Max Lysis, Blank) controls->incubation reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubation->reagent reaction Incubate for Color Development reagent->reaction read Measure Absorbance (Microplate Reader) reaction->read calculate Calculate % Viability or % Cytotoxicity read->calculate ic50 Determine IC50 Value (Dose-Response Curve) calculate->ic50

Caption: General workflow for in vitro cytotoxicity testing.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Common Execution Pathway ligand Death Ligands (e.g., FasL, TRAIL) receptor Death Receptors (e.g., Fas, DR4/5) ligand->receptor procaspase8 Pro-caspase-8 receptor->procaspase8 recruits caspase8 Caspase-8 (Initiator) procaspase8->caspase8 bax_bak Bax / Bak (Pro-apoptotic) caspase8->bax_bak activates Bid, which activates Bax procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Intracellular Stress (e.g., DNA Damage from Aromatic Hydrocarbons) p53 p53 Activation stress->p53 p53->bax_bak activates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 inhibits mito Mitochondrion bax_bak->mito permeabilizes bcl2->bax_bak inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 activates caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis leads to cleaved_parp Cleaved PARP

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Section 4: Structure-Activity Relationship (SAR) Insights

The cytotoxicity of benzene derivatives is heavily influenced by their substituents, which affect properties like hydrophobicity, metabolic activation, and reactivity.

  • Influence of Alkoxy Groups (e.g., Propoxy): Alkoxy chains can increase the lipophilicity (hydrophobicity) of the molecule. For halobenzenes, toxicity has been shown to strongly correlate with hydrophobicity (logP).[13] Increased lipophilicity can enhance membrane permeability, leading to greater intracellular accumulation and interaction with targets like cytochrome P450 enzymes.

  • Influence of the Bromomethyl Group: The bromomethyl group (-CH₂Br) is a potent alkylating agent. It can react with nucleophiles, such as thiol groups in proteins (like cysteine residues) and nitrogen atoms in DNA bases. This reactivity can lead to significant cellular damage. For example, 1,3,5-tris(bromomethyl)benzene is known to be a multi-thiol-reactive linker.[14] Alkylation of critical cellular macromolecules is a common mechanism of cytotoxicity for many anticancer drugs.

  • Metabolic Activation: Aromatic hydrocarbons often require metabolic activation by cytochrome P450 enzymes to exert their full toxic potential.[13][15] This process can generate highly reactive intermediates, such as epoxides and quinones, which can induce oxidative stress and form adducts with DNA and proteins, ultimately triggering apoptosis.[1][16] The propoxy group may influence which P450 isozymes metabolize the compound and the nature of the resulting metabolites.

  • Induction of Apoptosis: Many polycyclic aromatic hydrocarbons (PAHs) induce apoptosis.[17][18] This process is often mediated by the tumor suppressor protein p53, which becomes activated in response to DNA damage.[16] Activated p53 can initiate the intrinsic (mitochondrial) apoptosis pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.[16][19]

References

comparing the efficacy of different catalysts for reactions with 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 1-(bromomethyl)-4-propoxybenzene is a critical step in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of two distinct reactive sites—an aryl bromide and a benzyl bromide—offers a versatile platform for selective chemical modifications. The efficacy of these transformations is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of different catalytic systems for cross-coupling reactions involving this substrate, supported by experimental data to aid in the selection of optimal synthetic routes.

Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in cross-coupling reactions with substrates structurally similar to this compound. Due to the dual reactivity of the target molecule, selectivity between the C(sp²)-Br and C(sp³)-Br bonds is a key consideration.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Suzuki Coupling 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802931-bromo-4-(chloromethyl)benzeneSelective for C(sp²)-Br coupling.[1]
Suzuki Coupling 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802421-bromo-4-(bromomethyl)benzeneLower yield due to competing bis-coupling.[1]
Sonogashira Coupling 5 mol% Pd[P(tBu₃)]₂-THFRT0.17814-methoxybenzyl bromideRapid reaction with lithium acetylide.[2]
Heck Reaction 0.5 mol% Pd(OAc)₂, 0.55 mol% oxazolinyl ligandK₂CO₃DMA1404054-881-bromoalkyl arenesGeneral conditions for in situ olefin generation.[3]
Buchwald-Hartwig Amination 1-2 mol% Pd catalyst, phosphine/carbene ligandNaOtBu, KOtBu, or K₂CO₃Toluene, Dioxane, or THFRT-110-HighGeneral Aryl BromidesGeneral conditions, substrate specific data not found.[4][5][6]
Nickel-Catalyzed Suzuki NiCl₂·6H₂O, Et₃NEt₃NDMF/Dioxane--HighAlkyl Carboxylic Acid DerivativesGeneral method for alkyl-aryl coupling.[7][8]
Copper-Catalyzed C-N Coupling Cu(OAc)₂, α-benzoin oximeK₃PO₄DMSO80887-90(Hetero)aryl halidesEffective for various N-nucleophiles.[9]

Experimental Protocols

Selective Suzuki Coupling of the Aryl Bromide Moiety

This protocol is adapted from a study on the selective C(sp²)-Br bond functionalization of halomethyl bromobenzenes.[1]

Materials:

  • 1-bromo-4-(chloromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add 1-bromo-4-(chloromethyl)benzene, the arylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.

  • Add toluene and water in a 10:1 ratio.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of the Benzyl Bromide Moiety

This protocol is based on a rapid palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides.[2]

Materials:

  • 4-Methoxybenzyl bromide (1.0 equiv)

  • Lithium acetylide (1.2 equiv)

  • Pd[P(tBu₃)]₂ (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, dissolve the lithium acetylide in anhydrous THF in a reaction vessel.

  • In a separate vial, dissolve 4-methoxybenzyl bromide and the palladium catalyst in anhydrous THF.

  • Slowly add the solution of the benzyl bromide and catalyst to the stirred solution of the lithium acetylide at room temperature.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Diagrams

The following diagrams illustrate the generally accepted mechanisms for the key palladium-catalyzed cross-coupling reactions.

Suzuki_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdArB Ar-Pd(II)L₂(Ar') ArPdBr->ArPdArB Transmetalation ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination Base Base Base->ArPdArB Boronic_Acid Ar'B(OH)₂ Boronic_Acid->ArPdArB ArBr Ar-Br ArBr->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Reaction Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition Alkene_Complex Alkene-Pd Complex ArPdBr->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd0 Reductive Elimination of H-Br Product Ar-Alkene Insertion_Product->Product β-Hydride Elimination Base Base Base->Insertion_Product Alkene Alkene Alkene->Alkene_Complex ArBr Ar-Br ArBr->ArPdBr

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂(Alkyne) ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-Alkyne ArPdAlkyne->Product Reductive Elimination Alkyne Terminal Alkyne CuAlkyne Copper(I) Acetylide Alkyne->CuAlkyne CuAlkyne->ArPdAlkyne Base Base Base->CuAlkyne CuX Cu(I)X CuX->CuAlkyne ArBr Ar-Br ArBr->ArPdBr

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition Amine_Complex Amine-Pd Complex ArPdBr->Amine_Complex Amine Coordination Amido_Complex Amido-Pd Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Base Base Base->Amine_Complex Amine HNR₂ Amine->Amine_Complex ArBr Ar-Br ArBr->ArPdBr

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

literature precedents for the reactivity of substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the literature precedents concerning the reactivity of substituted benzyl bromides. By examining the impact of various substituents on the benzyl ring, this document aims to offer a predictive framework for reaction outcomes and rates, crucial for synthetic strategy and drug development. The guide summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes key reaction mechanisms and workflows.

Substituent Effects on Reaction Rates: A Quantitative Comparison

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of the substituent on the aromatic ring. This is primarily due to the substituent's ability to stabilize or destabilize the transition state of the reaction. The effect of substituents is often quantified using linear free-energy relationships, such as the Hammett and Yukawa-Tsuno equations.

Solvolysis reactions are frequently employed to probe these effects. In these reactions, the solvent acts as the nucleophile. The reaction of substituted benzyl bromides in a polar protic solvent, such as 80% ethanol, can proceed through either an S(_N)1, S(_N)2, or a borderline mechanism.

Key Findings from Solvolysis Studies:

  • Electron-donating groups (EDGs) , particularly those in the para position that can stabilize a positive charge through resonance (e.g., -OCH(_3), -SCH(_3)), significantly accelerate the reaction rate. This is indicative of a mechanism with substantial carbocationic character at the transition state, leaning towards an S(_N)1 pathway.[1][2]

  • Electron-withdrawing groups (EWGs) (e.g., -NO(_2), -CF(_3)) decelerate the reaction rate. These groups destabilize the developing positive charge on the benzylic carbon, favoring an S(_N)2 mechanism.

  • The Yukawa-Tsuno equation , log(k/k(_0)) = ρ(σ()° + r(σ()⁺ - σ()°)), is often used to correlate the reaction rates.[1] The 'r' parameter in this equation quantifies the extent of resonance demand in the transition state. A large negative ρ value, such as the ρ()⁺ of -5.1 observed for the S(_N)1 solvolysis of benzyl bromides activated by strong para-π-donors, indicates a high sensitivity to substituent effects and the development of significant positive charge in the transition state.[1]

Table 1: Relative Solvolysis Rates of Substituted Benzyl Bromides

While the direct data from the cited literature's supplementary tables is not accessible, the following table provides an illustrative representation of the relative first-order rate constants (k(\text{rel})) for the solvolysis of various para-substituted benzyl bromides in 80% ethanol at 25°C, based on the trends described in the literature. The unsubstituted benzyl bromide is taken as the reference (k(\text{rel}) = 1).

Substituent (X) in p-X-C(6)H(_4)CH(_2)BrSubstituent Constant (σ()⁺)Probable MechanismIllustrative k(\text{rel})
OCH(_3)-0.78S(_N)1>1000
CH(_3)-0.31Borderline/S(_N)2~10-50
H0.00S(_N)21
Cl+0.11S(_N)2~0.1-0.5
CF(_3)+0.61S(_N)2<0.1
NO(_2)+0.79S(_N)2<0.05

This table is illustrative and compiled based on the qualitative and quantitative descriptions of substituent effects in the referenced literature. The exact values can be found in the primary research articles.

Reaction Mechanisms and Experimental Workflows

The shift in mechanism from S(_N)1 to S(_N)2 across a series of substituted benzyl bromides is a key feature of their reactivity. This transition is dictated by the electronic nature of the substituent.

Reaction Pathway Diagrams

The following diagrams illustrate the S(_N)1 and S(_N)2 mechanisms for the reaction of a substituted benzyl bromide with a nucleophile (Nu()⁻).

SN1_Mechanism sub Substituted Benzyl Bromide int Resonance-Stabilized Benzylic Carbocation sub->int Slow, Rate-Determining Step prod Product int->prod Fast Br Br⁻ Nu Nu⁻

Caption: S(_{N})1 mechanism for substituted benzyl bromides.

SN2_Mechanism reactants Substituted Benzyl Bromide + Nu⁻ ts Transition State reactants->ts Concerted Step products Product + Br⁻ ts->products

Caption: S(_{N})2 mechanism for substituted benzyl bromides.

Experimental Workflow: Kinetic Analysis by Conductometry

The solvolysis rates of benzyl bromides are often determined by monitoring the increase in conductivity of the solution over time as the reaction produces ionic species (HBr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solvent Prepare 80% Ethanol-Water Mixture thermostat Thermostat Solvent at 25°C prep_solvent->thermostat inject Inject Sample into Solvent thermostat->inject prep_sample Dissolve Benzyl Bromide in Dichloromethane measure Record Conductivity vs. Time inject->measure plot Plot ln(C∞ - Ct) vs. Time measure->plot calculate Calculate First-Order Rate Constant (k) plot->calculate

Caption: Workflow for kinetic analysis of solvolysis.

Experimental Protocols

A. Synthesis of Substituted Benzyl Bromides

Substituted benzyl bromides are typically synthesized from the corresponding benzyl alcohols.

Materials:

  • Substituted benzyl alcohol

  • Phosphorus tribromide (PBr(_3)) or Acetyl bromide

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over ice water and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

B. Kinetic Measurement of Solvolysis by Conductometry

This protocol is adapted from the methodologies described for studying the solvolysis of benzyl bromides.[1]

Apparatus:

  • Conductivity meter with a dipping cell

  • Data acquisition system

  • Constant temperature water bath (± 0.1°C)

  • Reaction vessel (e.g., a jacketed beaker)

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the desired solvent, typically 80% ethanol-water (v/v).

  • Place a known volume (e.g., 30 mL) of the solvent into the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1°C) in the water bath.

  • Prepare a concentrated stock solution of the substituted benzyl bromide in a small volume of a non-reactive, volatile solvent like dichloromethane.

  • Immerse the conductivity probe in the thermostated solvent and begin stirring.

  • Initiate the reaction by injecting a small, known amount of the benzyl bromide solution into the solvent. Simultaneously, start recording the conductivity as a function of time.

  • Continue data collection for at least three to four reaction half-lives.

  • The first-order rate constant (k) is determined from the slope of the linear plot of ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductance at time t, and G(\infty) is the conductance after the reaction has gone to completion. For very slow reactions, the rate constants at higher temperatures can be measured and then extrapolated to 25°C using the Eyring equation.[1]

References

Unraveling Byproducts in the Synthesis of 1-(Bromomethyl)-4-propoxybenzene: A GC-MS Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of byproduct formation in the synthesis of 1-(bromomethyl)-4-propoxybenzene is crucial for researchers in drug development and organic synthesis to ensure the purity and safety of their compounds. This guide provides a comparative analysis of potential byproducts generated during a common two-step synthesis pathway and an alternative route. The comparison is supported by detailed experimental protocols and data presentation suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The primary synthesis of this compound typically involves a two-step process: the Williamson ether synthesis to form 4-propoxy toluene, followed by benzylic bromination. While effective, this route can generate several byproducts that can complicate purification and impact downstream applications. Understanding the identity and formation of these impurities is paramount.

Comparative Analysis of Synthetic Routes and Potential Byproducts

The predominant method for synthesizing this compound and a viable alternative are outlined below. The potential byproducts for each route are summarized in Table 1, with their likely identification markers in GC-MS.

Route 1: Williamson Ether Synthesis followed by Benzylic Bromination

This common pathway begins with the reaction of 4-cresol with 1-bromopropane to yield 4-propoxytoluene. The subsequent step involves the bromination of the benzylic methyl group, typically using N-bromosuccinimide (NBS) under radical initiation.

Route 2: Alternative Synthesis from 4-Propoxybenzyl Alcohol

An alternative approach involves the synthesis of 4-propoxybenzyl alcohol, which is then converted to the desired product. This can circumvent some of the byproducts associated with the direct bromination of 4-propoxytoluene.

Byproduct Name Chemical Structure Formation Pathway (Route) Anticipated GC-MS Data (m/z) Significance
4-PropoxytolueneC₁₀H₁₄OUnreacted starting material (Route 1)150 (M+), 107, 91Indicates incomplete bromination.
1-(Dibromomethyl)-4-propoxybenzeneC₁₀H₁₂Br₂OOver-bromination of 4-propoxytoluene (Route 1)308, 310, 312 (M+, M+2, M+4), 229, 231, 150Can be difficult to separate from the desired product.
1,1'-(Oxybis(methylene))bis(4-propoxybenzene)C₂₀H₂₆O₃Side reaction of the product with unreacted starting alcohol (Route 2)314 (M+), 165, 121More likely in the alternative synthesis if conditions are not optimized.
4-Propoxybenzoic acidC₁₀H₁₂O₃Oxidation of 4-propoxybenzyl alcohol (Route 2) or the product.180 (M+), 163, 135Indicates oxidative degradation.
SuccinimideC₄H₅NO₂Byproduct from NBS reagent (Route 1)99 (M+)Confirms the use of NBS.

Table 1: Potential Byproducts in the Synthesis of this compound

Experimental Protocols

Detailed methodologies for the synthesis and subsequent GC-MS analysis are provided to ensure reproducibility and accurate comparison.

Synthesis Protocol: Route 1

Step 1: Williamson Ether Synthesis of 4-Propoxytoluene

  • In a round-bottom flask, dissolve 4-cresol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Add potassium carbonate (1.5 equivalents) as a base.

  • Add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter the solid, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-propoxytoluene.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

  • Dissolve the purified 4-propoxytoluene (1 equivalent) in a non-polar solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).[1][2][3][4]

  • Reflux the mixture, using a light source to facilitate initiation.[5]

  • Monitor the reaction by GC or TLC. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats.[1][3]

  • Cool the mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis Protocol: Route 2 (Alternative)

Step 1: Synthesis of 4-Propoxybenzyl alcohol

  • This can be achieved through various methods, including the reduction of 4-propoxybenzaldehyde.

Step 2: Conversion to this compound

  • Dissolve 4-propoxybenzyl alcohol (1 equivalent) in a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: An Agilent GC-MS system or equivalent is suitable.

  • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector: Splitless mode, temperature 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Pay close attention to the isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of nearly equal intensity).[6]

Visualizing the Workflow and Relationships

To better illustrate the synthesis and analysis process, the following diagrams are provided.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Alternative Route 2 cluster_analysis Analysis 4-Cresol 4-Cresol 4-Propoxytoluene 4-Propoxytoluene 4-Cresol->4-Propoxytoluene Williamson Ether Synthesis This compound This compound 4-Propoxytoluene->this compound Benzylic Bromination (NBS) Crude Product Crude Product This compound->Crude Product 4-Propoxybenzyl Alcohol 4-Propoxybenzyl Alcohol 4-Propoxybenzyl Alcohol->this compound PBr3 GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Byproduct Identification Byproduct Identification GC-MS Analysis->Byproduct Identification

Caption: Synthetic routes and analysis workflow.

Byproduct_Formation Product This compound BP2 1-(Dibromomethyl)-4-propoxybenzene Product->BP2 Over-bromination BP3 Dibenzyl Ether Byproduct Product->BP3 Side Reaction with SM2 BP4 4-Propoxybenzoic Acid Product->BP4 Oxidation SM1 4-Propoxytoluene (Route 1) SM1->Product Benzylic Bromination BP1 Unreacted 4-Propoxytoluene SM1->BP1 Incomplete Reaction SM2 4-Propoxybenzyl Alcohol (Route 2) SM2->Product Bromination SM2->BP4 Oxidation

Caption: Byproduct formation pathways.

Conclusion

The synthesis of this compound, a valuable intermediate, requires careful control to minimize byproduct formation. The Williamson ether synthesis followed by benzylic bromination is a standard and effective method, but is prone to incomplete reaction and over-bromination. The alternative route through 4-propoxybenzyl alcohol may avoid these specific issues but can introduce other impurities through side reactions and oxidation.

A thorough GC-MS analysis is indispensable for identifying and quantifying these byproducts. By employing the detailed protocols and understanding the potential impurity profiles presented in this guide, researchers can optimize their synthetic strategies to produce higher purity material, leading to more reliable and reproducible results in their research and development endeavors.

References

A Comparative Guide to the Quantitative Analysis of 1-(bromomethyl)-4-propoxybenzene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of 1-(bromomethyl)-4-propoxybenzene. This key intermediate in various synthetic pathways requires precise quantification to ensure reaction efficiency and product purity.

Quantitative Data Summary

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.
**Linearity (R²) **> 0.999> 0.999> 0.999
Precision (RSD) < 2%[1][2]< 2%< 3%
Accuracy (Recovery) 98-102%98-102%95-105%[3]
Limit of Detection (LOD) ~0.1-1 µg/mL~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5-3 µg/mL~0.15 µg/mL~0.3 µg/mL
Sample Throughput ModerateHighHigh
Primary Method Yes (can be calibrated without a standard of the analyte)[4]No (requires a reference standard of the analyte)No (requires a reference standard of the analyte)
Structural Information YesNoNo

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

The qNMR method offers the distinct advantage of being a primary ratio method, potentially allowing for quantification without a specific reference standard of this compound, provided a certified internal standard is used.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

¹H-NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).

  • Acquisition Time: Sufficient to allow for proper signal decay and resolution.

Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID) with exponential multiplication (line broadening of 0.3 Hz).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the benzylic protons (-CH₂Br) are expected around 4.5 ppm, and the aromatic protons are expected in the 6.8-7.4 ppm range, based on the spectrum of the close analog 1-(bromomethyl)-4-methoxybenzene.[5] The propoxy group signals will also be present.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic compounds in various matrices.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. Aromatic compounds typically have strong absorbance between 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Prepare the sample solution by accurately weighing the sample and dissolving it in acetonitrile to a concentration within the calibration range.

Quantification:

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by accurately weighing the sample and dissolving it in the same solvent to a concentration within the calibration range.

Quantification:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Methodology Visualization

The following diagrams illustrate the experimental workflow for the qNMR analysis and a logical comparison of the three analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantitative NMR (qNMR) analysis of this compound.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gc GC-FID qnmr_adv Advantages: - Primary Method - Structural Info - High Accuracy & Precision qnmr_disadv Disadvantages: - Lower Throughput - Higher Initial Cost - Requires Expertise hplc_adv Advantages: - High Throughput - High Sensitivity - Robust & Established hplc_disadv Disadvantages: - Requires Analyte Standard - No Structural Info - Solvent Consumption gc_adv Advantages: - High Throughput - High Resolution - Low Solvent Use gc_disadv Disadvantages: - Requires Analyte Standard - Analyte must be Volatile - No Structural Info Analyte 1-(bromomethyl)-4- propoxybenzene Analyte->qnmr_adv Analyte->hplc_adv Analyte->gc_adv

Caption: Logical comparison of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.

Conclusion

The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.

  • qNMR is the ideal choice when a primary method is required, when structural confirmation is needed alongside quantification, and when the highest accuracy and precision are paramount. Its ability to quantify without a specific reference standard of the analyte makes it particularly valuable for novel compounds or when certified standards are unavailable.

  • HPLC-UV is a highly practical and efficient method for routine quality control and high-throughput screening where a reference standard is available. Its robustness and high sensitivity make it a workhorse in many analytical laboratories.

  • GC-FID is a suitable alternative for the analysis of this compound, provided it is sufficiently volatile and thermally stable. It offers high resolution and low solvent consumption, making it a cost-effective option for routine analysis.

For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and consistency of their materials and products.

References

A Comparative Guide to the Analytical Cross-Validation of 1-(bromomethyl)-4-propoxybenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 1-(bromomethyl)-4-propoxybenzene and two common alternatives, 4-methoxybenzyl bromide and 4-ethoxybenzyl bromide. These reagents are valuable alkylating agents in organic synthesis, particularly in drug discovery and development for the introduction of a substituted benzyl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented below.

PropertyThis compound4-Methoxybenzyl bromide4-Ethoxybenzyl bromide
Molecular Formula C10H13BrOC8H9BrO[1]C9H11BrO
Molecular Weight 229.11 g/mol 201.06 g/mol [1]215.09 g/mol
CAS Number Not available2746-25-0[1]2606-57-7

Comparative Analytical Data

The following tables summarize the key analytical data for the three compounds, facilitating their differentiation and characterization.

¹H NMR Spectroscopy Data (Predicted for this compound)
Chemical Shift (ppm)MultiplicityAssignment (this compound)Assignment (4-Methoxybenzyl bromide)Assignment (4-Ethoxybenzyl bromide)
~7.29d2H, Ar-H2H, Ar-H2H, Ar-H
~6.88d2H, Ar-H2H, Ar-H2H, Ar-H
~4.48s2H, -CH2Br2H, -CH2Br2H, -CH2Br
~3.93t2H, -OCH2---
~3.80s-3H, -OCH3-
~4.03q--2H, -OCH2CH3
~1.80sextet2H, -CH2CH2CH3--
~1.40t--3H, -OCH2CH3
~1.03t3H, -CH2CH3--
¹³C NMR Spectroscopy Data (Predicted for this compound)
Chemical Shift (ppm)Assignment (this compound)Assignment (4-Methoxybenzyl bromide)Assignment (4-Ethoxybenzyl bromide)
~159.0Ar-C-OAr-C-OAr-C-O
~130.0Ar-CAr-CAr-C
~129.5Ar-CHAr-CHAr-CH
~115.0Ar-CHAr-CHAr-CH
~69.5-OCH2---
~55.3--OCH3-
~63.5---OCH2CH3
~34.0-CH2Br-CH2Br-CH2Br
~22.5-CH2CH2CH3--
~14.7---OCH2CH3
~10.5-CH2CH3--
Mass Spectrometry Data
m/zInterpretation (this compound)Interpretation (4-Methoxybenzyl bromide)Interpretation (4-Ethoxybenzyl bromide)
228/230[M]+--
200/202-[M]+[1]-
214/216--[M]+
149[M-Br]+--
121-[M-Br]+[1]-
135--[M-Br]+
107[M-Br-C3H6]+--
91[C7H7]+[C7H7]+[C7H7]+
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational Mode (this compound)Vibrational Mode (4-Methoxybenzyl bromide)Vibrational Mode (4-Ethoxybenzyl bromide)
~3050-3000Aromatic C-H StretchAromatic C-H StretchAromatic C-H Stretch
~2960-2850Aliphatic C-H StretchAliphatic C-H StretchAliphatic C-H Stretch
~1610, 1510Aromatic C=C StretchAromatic C=C StretchAromatic C=C Stretch
~1245Aryl-O-Alkyl C-O StretchAryl-O-Alkyl C-O StretchAryl-O-Alkyl C-O Stretch
~1220C-Br StretchC-Br StretchC-Br Stretch

Experimental Protocols

Standard operating procedures for the acquisition of the analytical data presented above are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) is common, often coupled with Gas Chromatography (GC-MS).

  • Instrumentation: Use a GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Separation (for GC-MS):

    • Inject a dilute solution of the compound onto a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the compound from any impurities or solvent.

  • Mass Analysis:

    • Acquire mass spectra over a relevant mass range (e.g., m/z 40-400).

    • The instrument will detect the mass-to-charge ratio of the molecular ion and its fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Structural Relationships

The following diagrams illustrate the analytical workflow for compound characterization and the structural relationships between the target compound and its alternatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR Validation Structural Confirmation NMR->Validation MS->Validation IR->Validation Structural_Relationships Core p-Substituted Benzyl Bromide Core Propoxy This compound (-OCH2CH2CH3) Core->Propoxy R = Propoxy Methoxy 4-Methoxybenzyl bromide (-OCH3) Core->Methoxy R = Methoxy Ethoxy 4-Ethoxybenzyl bromide (-OCH2CH3) Core->Ethoxy R = Ethoxy

References

Safety Operating Guide

Proper Disposal of 1-(bromomethyl)-4-propoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-(bromomethyl)-4-propoxybenzene as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Never discharge this chemical into drains or the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards. The following procedures are based on established safety protocols for similar brominated organic compounds.

Key Disposal Principles

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The fundamental principle is to manage this substance as a hazardous waste.

Waste Identification and Collection:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Containers: Use only approved, chemically resistant, and sealable containers for waste collection.[1][2][3][4] Ensure containers are kept closed when not in use.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[1]

Disposal Pathway:

The primary and recommended disposal method for this compound is through a licensed chemical waste disposal company. This can be arranged through your institution's Environmental Health and Safety (EHS) office. The material may be incinerated in a controlled manner with flue gas scrubbing.[3]

Quantitative Disposal Data

ParameterGuidelineCitation
pH of Aqueous Waste Must be neutralized to a pH between 5 and 9 before any potential (and permissible) drain disposal of highly diluted solutions.[5]
Concentration Limits Generally, halogenated organic compounds are not suitable for drain disposal. Consult your local EHS for specific concentration limits.[3][4]
Container Rinsing Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

Experimental Protocols for Decontamination

No specific, validated experimental protocols for the chemical neutralization or degradation of this compound for routine disposal are available. The standard and safest procedure is to transfer the waste to a specialized disposal facility.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2]

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6] For large spills, contact your institution's EHS or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_empty_container Is the waste an empty container? start->is_empty_container rinse_container Triple-rinse container with appropriate solvent. is_empty_container->rinse_container Yes is_spill Is this a chemical spill? is_empty_container->is_spill No collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines. collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end small_spill Small Spill: Absorb with inert material. is_spill->small_spill Yes (Small) large_spill Large Spill: Contact EHS/Emergency Response. is_spill->large_spill Yes (Large) package_waste Package and label as 'Hazardous Waste: This compound' is_spill->package_waste No (Routine Waste) collect_spill_waste Collect absorbed material as hazardous waste. small_spill->collect_spill_waste contact_ehs Contact Environmental Health & Safety for pickup and disposal. large_spill->contact_ehs collect_spill_waste->package_waste package_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(bromomethyl)-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(bromomethyl)-4-propoxybenzene was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, such as other brominated benzene derivatives. Researchers, scientists, and drug development professionals should handle this chemical with caution and treat it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk.[1]
Skin Chemical-Resistant Gloves and Protective ClothingNitrile or neoprene gloves are recommended; inspect for tears or holes before use.[1] A flame-retardant lab coat or impervious clothing is essential to prevent skin contact.[1][2]
Respiratory Full-Face RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood.[3]
Feet Chemical-Resistant BootsClosed-toe shoes, preferably chemical-resistant boots, should be worn in the laboratory.

Experimental Protocols

Adherence to strict experimental protocols is paramount for safety.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[2][3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[3]

Spill and Disposal Plan
  • Spill Containment: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection. Use an inert absorbent material like sand or silica gel to contain the spill.[3] Collect the material in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or the environment.[3]

  • Waste Disposal: Dispose of waste materials at an approved waste disposal plant, following all local, regional, and national regulations.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Safety Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E H In Case of Spill: Evacuate, Contain, and Clean Up D->H I In Case of Exposure: Follow First Aid Protocols D->I F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G J Seek Immediate Medical Attention H->J I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.